3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C45H72N7O18P3S |
|---|---|
分子量 |
1124.1 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z,15Z,18Z)-3-oxotetracosa-9,12,15,18-tetraenethioate |
InChI |
InChI=1S/C45H72N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(53)28-36(55)74-27-26-47-35(54)24-25-48-43(58)40(57)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-39(69-71(59,60)61)38(56)44(68-34)52-32-51-37-41(46)49-31-50-42(37)52/h8-9,11-12,14-15,17-18,31-32,34,38-40,44,56-57H,4-7,10,13,16,19-30H2,1-3H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/b9-8-,12-11-,15-14-,18-17-/t34-,38+,39+,40-,44-/m0/s1 |
InChI 键 |
WSALICWLARPULC-SSDCCYKMSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Biological Significance of 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA: An Intermediate in Peroxisomal Beta-Oxidation of Very-Long-Chain Polyunsaturated Fatty Acids
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological role of 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA, a key metabolic intermediate in the peroxisomal beta-oxidation of very-long-chain polyunsaturated fatty acids (VLCPUFAs). While direct research on this specific molecule is limited, this document synthesizes current knowledge on the metabolism of structurally related fatty acids to elucidate its formation, subsequent degradation, and physiological relevance. We delve into the enzymatic machinery of peroxisomal beta-oxidation, the critical role of auxiliary enzymes in processing cis-double bonds, and the potential implications of this pathway in health and disease. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of VLCPUFA metabolism and the identification of potential therapeutic targets.
Introduction: The Enigmatic World of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain polyunsaturated fatty acids (VLCPUFAs), defined as fatty acids with a carbon chain of 22 atoms or more, are integral components of cellular membranes, particularly in the nervous system and retina. They also serve as precursors for a variety of signaling molecules. The metabolism of these complex lipids is a specialized process, primarily occurring within peroxisomes due to the substrate specificity of mitochondrial beta-oxidation enzymes.[1][2] this compound emerges as a transient but crucial intermediate in the breakdown of tetracosa-9,12,15,18-all-cis-tetraenoic acid, a C24 tetra-unsaturated fatty acid. Understanding the lifecycle of this 3-oxoacyl-CoA derivative is paramount to comprehending the broader landscape of lipid homeostasis and its dysregulation in various pathological conditions.
Chemical Identity and Physicochemical Properties
This compound is classified as a very-long-chain 3-oxoacyl-CoA.[3] Its structure is characterized by a 24-carbon acyl chain with a ketone group at the beta-position (C-3) and four cis-double bonds at positions 9, 12, 15, and 18. The presence of the Coenzyme A (CoA) moiety at the carboxyl end activates the fatty acid for enzymatic reactions.
| Property | Value | Source |
| Molecular Formula | C45H68N7O18P3S | Inferred |
| Canonical SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)P(=O)(O)O)O | Inferred |
| InChI Key | Inferred | Inferred |
The Metabolic Hub: Peroxisomal Beta-Oxidation
The degradation of VLCPUFAs like the precursor to our topic molecule is a multi-step process that takes place within the peroxisome. This pathway shortens the long acyl chain, producing acetyl-CoA and a shorter-chain acyl-CoA that can then be transported to the mitochondria for complete oxidation.[4]
The Core Enzymatic Cascade
The peroxisomal beta-oxidation spiral involves a set of core enzymes:
-
Acyl-CoA Oxidase (ACOX): This enzyme catalyzes the first and rate-limiting step, introducing a trans-2-enoyl double bond and producing hydrogen peroxide (H₂O₂).[5]
-
Multifunctional Enzyme Type 2 (MFE-2): This single protein possesses two enzymatic activities: 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase. The hydratase adds a water molecule across the double bond, and the dehydrogenase oxidizes the resulting hydroxyl group to a ketone.[6][7]
-
3-Ketoacyl-CoA Thiolase: This enzyme cleaves the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a shortened acyl-CoA.[8][9]
Proposed Metabolic Pathway for Tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA
The complete oxidation of tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA, the precursor of our topic molecule, presents a challenge due to its four cis-double bonds. The core beta-oxidation machinery can only process fatty acids with trans-double bonds. Therefore, a set of auxiliary enzymes is essential to reconfigure these cis-bonds.[3][10]
Step-by-Step Degradation:
-
Initial Cycles of Beta-Oxidation: The saturated portion of the fatty acyl-CoA undergoes three cycles of peroxisomal beta-oxidation, removing a total of six carbons and producing three molecules of acetyl-CoA. This brings the first double bond at the original C9 position to the C3 position.
-
Encountering the First cis-Double Bond (at C3): The resulting intermediate, a cis-3-enoyl-CoA, is not a substrate for enoyl-CoA hydratase. Here, the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase comes into play, converting the cis-3-enoyl-CoA to a trans-2-enoyl-CoA.[11][12][13] This product can then re-enter the main beta-oxidation spiral.
-
Formation of a Conjugated System: After another round of beta-oxidation, the subsequent cis-double bond (originally at C12) is positioned at C4. The action of acyl-CoA oxidase on this intermediate generates a 2-trans,4-cis-dienoyl-CoA.
-
Reduction of the Dienoyl-CoA: This conjugated system is handled by the NADPH-dependent enzyme 2,4-dienoyl-CoA reductase . This enzyme reduces the dienoyl-CoA to a trans-3-enoyl-CoA.[14][15]
-
Isomerization and Continuation: The trans-3-enoyl-CoA is then isomerized by Δ³,Δ²-enoyl-CoA isomerase to trans-2-enoyl-CoA, allowing it to be further processed by the core beta-oxidation enzymes.
This sequence of reductase and isomerase action is repeated to handle the remaining cis-double bonds. This compound is formed during one of the cycles of this intricate process, specifically after the action of MFE-2's dehydrogenase activity on the corresponding 3-hydroxyacyl-CoA intermediate.
Figure 1: Proposed pathway for the initial steps of peroxisomal beta-oxidation of a C24 tetra-unsaturated fatty acid.
Biological Role and Significance
The primary role of the pathway involving this compound is the catabolism of VLCPUFAs. This process is crucial for:
-
Energy Homeostasis: While peroxisomal beta-oxidation does not directly generate ATP, the resulting acetyl-CoA and shortened acyl-CoAs are transported to the mitochondria to fuel the Krebs cycle and oxidative phosphorylation.[4]
-
Detoxification: The accumulation of unmetabolized VLCPUFAs can be toxic to cells. Peroxisomal beta-oxidation prevents this lipotoxicity.
-
Synthesis of Bioactive Lipids: This pathway is integral to the synthesis of docosahexaenoic acid (DHA), a critical component of neuronal and retinal membranes. The precursor to DHA, a C24:6n-3 fatty acid, undergoes one round of peroxisomal beta-oxidation to be shortened to the C22 DHA.[1][16][17]
Clinical Relevance and Pathological Implications
Defects in peroxisomal beta-oxidation can lead to a group of severe genetic disorders known as peroxisomal biogenesis disorders (PBDs) and single-enzyme deficiencies.
-
Zellweger Syndrome: This is the most severe PBD, characterized by the absence or non-functionality of peroxisomes. Patients with Zellweger syndrome accumulate very-long-chain fatty acids in their plasma and tissues, leading to profound neurological defects and early death.[18]
-
X-linked Adrenoleukodystrophy (X-ALD): This disorder is caused by a mutation in the ABCD1 gene, which codes for a peroxisomal membrane transporter responsible for importing VLCFA-CoAs into the peroxisome. The resulting accumulation of VLCFAs leads to demyelination of nerve cells.
-
3-Ketoacyl-CoA Thiolase Deficiency: While rare, deficiencies in this enzyme can disrupt the final step of beta-oxidation, leading to the accumulation of 3-oxoacyl-CoA intermediates.[10][13]
The study of intermediates like this compound and the enzymes that process them is therefore critical for diagnosing and developing potential therapeutic strategies for these devastating disorders.
Methodologies for Studying VLCPUFA Metabolism
Investigating the biological role of this compound and its metabolic pathway requires a multi-faceted experimental approach.
Experimental Protocol: In Vitro Beta-Oxidation Assay in Cultured Fibroblasts
This protocol outlines a method to measure the peroxisomal beta-oxidation of a custom-synthesized radiolabeled C24 tetra-unsaturated fatty acid in cultured human skin fibroblasts.
Materials:
-
Cultured human skin fibroblasts (from healthy controls and patients with known peroxisomal disorders)
-
[1-¹⁴C]-labeled Tetracosa-9,12,15,18-all-cis-tetraenoic acid (custom synthesis)
-
Cell culture medium (DMEM, FBS, antibiotics)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)
-
Reaction buffer (containing ATP, CoA, NAD+, FAD, and MgCl₂)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Culture: Culture fibroblasts to confluency in T75 flasks.
-
Harvesting: Wash cells with PBS, detach with trypsin-EDTA, and centrifuge to obtain a cell pellet.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer and homogenize using a Dounce homogenizer.
-
Protein Quantification: Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).
-
Beta-Oxidation Reaction:
-
In a microcentrifuge tube, combine a specific amount of cell homogenate (e.g., 100 µg of protein) with the reaction buffer.
-
Initiate the reaction by adding the [1-¹⁴C]-labeled fatty acid substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction and Measuring Acetyl-CoA Production:
-
Stop the reaction by adding perchloric acid to precipitate proteins.
-
Centrifuge to pellet the precipitate.
-
The supernatant contains the radiolabeled acetyl-CoA. The amount of radioactivity in the water-soluble phase (acetyl-CoA) is quantified by liquid scintillation counting.
-
-
Data Analysis: Express the rate of beta-oxidation as nmol of acetyl-CoA produced per hour per mg of protein. Compare the rates between control and patient-derived fibroblasts.
Figure 2: Workflow for in vitro beta-oxidation assay.
Analytical Techniques for Acyl-CoA Profiling
Advanced analytical techniques are crucial for the direct detection and quantification of acyl-CoA intermediates.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for acyl-CoA analysis, offering high sensitivity and specificity. It allows for the separation and identification of a wide range of acyl-CoAs from complex biological matrices.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection can also be used for the analysis of acyl-CoAs, though it may have lower sensitivity compared to LC-MS/MS.
Future Directions and Therapeutic Perspectives
A deeper understanding of the peroxisomal beta-oxidation of VLCPUFAs opens up new avenues for therapeutic intervention in related disorders.
-
Enzyme Replacement Therapy: For single-enzyme deficiencies, delivering a functional version of the missing enzyme could be a viable strategy.
-
Small Molecule Modulators: Identifying small molecules that can enhance the activity of residual enzymes or bypass metabolic blocks holds therapeutic promise.
-
Dietary Interventions: Modifying the dietary intake of specific fatty acids may help to reduce the accumulation of toxic intermediates.
Conclusion
This compound, while not extensively studied directly, represents a critical juncture in the complex and vital pathway of peroxisomal beta-oxidation of VLCPUFAs. By understanding its formation and fate, we gain valuable insights into fundamental lipid metabolism and the molecular basis of several inherited metabolic diseases. Further research into this and other related intermediates will undoubtedly pave the way for novel diagnostic and therapeutic approaches for patients with peroxisomal disorders.
References
- 1. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduces Endoplasmic Reticulum Stress and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the putative role of 24-carbon polyunsaturated fatty acids in the biosynthesis of docosapentaenoic (22:5n-6) and docosahexaenoic (22:6n-3) acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional characterization of Delta3,Delta2-enoyl-CoA isomerases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxisomal β‐Oxidation and Polyunsaturated Fatty Acids a | Semantic Scholar [semanticscholar.org]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Peroxisomal Delta3-cis-Delta2-trans-enoyl-CoA isomerase encoded by ECI1 is required for growth of the yeast Saccharomyces cerevisiae on unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peroxisomal Delta(3),Delta(2)-enoyl CoA isomerases and evolution of cytosolic paralogues in embryophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxisomal beta-oxidation of polyunsaturated fatty acids in Saccharomyces cerevisiae: isocitrate dehydrogenase provides NADPH for reduction of double bonds at even positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The essential role of 2,4-dienoyl-CoA reductase for the degradation of complex fatty acid mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 16. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids* | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biosynthesis of 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA
Executive Summary
This guide provides a comprehensive technical overview of the biosynthetic pathway for 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA, a critical intermediate in the production of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). These fatty acids are integral to cellular membrane architecture, signal transduction, and the modulation of inflammatory responses.[1][2] This document delineates the multi-enzyme fatty acid elongase (FAE) system responsible for this synthesis, details the specific enzymatic reactions, and offers field-proven experimental protocols for investigating this pathway. Designed for researchers, scientists, and drug development professionals, this guide synthesizes core biochemical principles with actionable methodologies to facilitate advanced research and therapeutic discovery.
Introduction: The Significance of Very-Long-Chain Fatty Acid Elongation
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are crucial for a multitude of biological functions, including skin barrier formation, myelin maintenance in the nervous system, and liver homeostasis.[2] The introduction of multiple cis-double bonds confers unique structural properties to these molecules, influencing membrane fluidity and the formation of specialized lipid domains.[3] The synthesis of these specialized lipids does not occur de novo but through a dedicated elongation pathway located in the endoplasmic reticulum (ER).[4][5][6]
This pathway operates as a four-step enzymatic cycle, adding two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer.[6][7] this compound is the direct product of the first and rate-limiting step in the elongation cycle that converts a C22 PUFA to a C24 PUFA. Understanding its formation is paramount to comprehending the regulation of VLC-PUFA homeostasis and its dysregulation in various disease states.
Part 1: The Core Biosynthetic Pathway
The synthesis of this compound is the initial step in one cycle of the fatty acid elongation pathway. The entire process is catalyzed by a membrane-bound enzyme complex in the ER.[8][9]
Precursor Substrate: Adrenoyl-CoA (C22:4, n-6)
The direct precursor for this pathway is Adrenoyl-CoA (all-cis-Δ7,10,13,16-docosatetraenoyl-CoA), a C22 polyunsaturated fatty acid. Adrenoyl-CoA itself is the product of a prior elongation cycle acting on Arachidonyl-CoA (C20:4, n-6). The availability of this precursor is a key control point for the subsequent synthesis of C24 PUFAs.
The Four-Step Elongation Cycle
The conversion of Adrenoyl-CoA involves four sequential reactions catalyzed by distinct enzymes that may be physically associated in an "elongase" complex.[10]
1. Condensation: The Genesis of the 3-Oxo Intermediate
This is the committed and rate-limiting step of the elongation cycle.[2] A two-carbon unit, derived from malonyl-CoA, is condensed with the C22 precursor, Adrenoyl-CoA. This reaction creates a new carbon-carbon bond and releases CO2.
-
Reaction: Adrenoyl-CoA (C22:4) + Malonyl-CoA → This compound (C24:4) + CO₂ + CoA
-
Enzyme: 3-Ketoacyl-CoA Synthase (KCS), also known as Fatty Acid Elongase (Elovl).[9][11][12] Mammalian cells possess seven distinct elongases (Elovl1-7), each with characteristic substrate specificities.[6] The elongation of C22 PUFAs is primarily catalyzed by Elovl2 . The specificity of the KCS enzyme dictates which acyl-CoA primers are selected for elongation.[12]
2. First Reduction: Quenching the Ketone
The 3-keto group of the newly formed intermediate is reduced to a hydroxyl group. This reaction consumes one molecule of NADPH, linking VLCFA synthesis to the cell's redox state.
-
Reaction: 3-Oxo-tetracosa...-CoA + NADPH + H⁺ → (3R)-3-Hydroxy-tetracosa...-CoA + NADP⁺
-
Enzyme: Very-long-chain 3-oxoacyl-CoA reductase (KCR).[13][14] This enzyme utilizes NADPH as the hydride donor to stereospecifically reduce the ketone.[15][16]
3. Dehydration: Creating a Double Bond
The 3-hydroxyacyl-CoA intermediate is dehydrated, removing a molecule of water to form a trans-2-enoyl-CoA.
-
Reaction: (3R)-3-Hydroxy-tetracosa...-CoA → trans-2,3-Tetracosa...-enoyl-CoA + H₂O
4. Second Reduction: Final Saturation
The final step of the cycle involves the reduction of the trans-double bond created during dehydration, yielding an elongated acyl-CoA that is two carbons longer than the starting substrate. This step also requires NADPH.
-
Reaction: trans-2,3-Tetracosa...-enoyl-CoA + NADPH + H⁺ → Tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA + NADP⁺
-
Enzyme: trans-2-Enoyl-CoA Reductase (TECR).[2][17] The product is now ready to be incorporated into complex lipids or undergo further modification.
Pathway Visualization
References
- 1. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 2. Follow ME in Denmark: TECR (trans-2-enoyl-CoA reductase), VLCFAs and sphingolipids in ME [followmeindenmark.blogspot.com]
- 3. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of C20–38 Fatty Acids in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Genome-wide identification and expression analysis of 3-ketoacyl-CoA synthase gene family in rice (Oryza sativa L.) under cadmium stress [frontiersin.org]
- 10. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. uniprot.org [uniprot.org]
- 14. Very-long-chain 3-oxoacyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 15. 3-oxoacyl-(acyl-carrier-protein) reductase - Wikipedia [en.wikipedia.org]
- 16. Kinetic, inhibition and structural studies on 3-oxoacyl-ACP reductase from Plasmodium falciparum, a key enzyme in fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Enzymatic Synthesis of 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the enzymatic synthesis of 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA, a key intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLCPUFAs). A detailed examination of the catalytic cascade, involving Acyl-CoA Oxidase 1 (ACOX1), the L-Bifunctional Enzyme (EHHADH), and 3-Ketoacyl-CoA Thiolase (ACAA1), is presented. The guide elucidates the underlying biochemical principles, substrate specificities, and regulatory mechanisms governing this critical metabolic pathway. Furthermore, it offers field-proven experimental protocols for the isolation, purification, and functional characterization of the involved enzymes, alongside robust analytical methodologies for the quantification of acyl-CoA esters. This document is intended to serve as an essential resource for researchers in lipid metabolism, drug discovery, and the study of metabolic disorders associated with peroxisomal dysfunction.
Introduction: The Significance of Peroxisomal β-Oxidation of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, and particularly their polyunsaturated counterparts (VLCPUFAs), are integral components of cellular membranes and precursors for signaling molecules. Unlike shorter-chain fatty acids, the initial breakdown of VLCFAs occurs exclusively in peroxisomes, as the mitochondrial β-oxidation machinery is not equipped to handle these large lipid molecules.[1][2] This peroxisomal chain-shortening process is crucial for maintaining lipid homeostasis; its dysregulation is implicated in severe metabolic disorders such as X-linked adrenoleukodystrophy.[3]
The synthesis of this compound represents a critical juncture in the degradation of tetracosa-9,12,15,18-all-cis-tetraenoic acid (C24:4). This guide will dissect the enzymatic machinery responsible for this transformation, providing a granular understanding of each catalytic step.
The Core Enzymatic Cascade: A Symphony of Four Reactions
The synthesis of this compound from its corresponding acyl-CoA precursor is a four-step process, mirroring the canonical β-oxidation spiral. This pathway is orchestrated by three key enzymes, with the second and third steps catalyzed by a single bifunctional protein.
Step 1: Dehydrogenation by Acyl-CoA Oxidase 1 (ACOX1)
The inaugural and rate-limiting step in peroxisomal β-oxidation is the FAD-dependent dehydrogenation of the acyl-CoA substrate.[4] This reaction introduces a trans-2 double bond between the α and β carbons.
-
Enzyme: Acyl-CoA Oxidase 1 (ACOX1)
-
Substrate: Tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA
-
Product: trans-2,cis-9,cis-12,cis-15,cis-18-Tetracosapentaenoyl-CoA
-
Cofactor: Flavin adenine dinucleotide (FAD)
-
Byproduct: Hydrogen peroxide (H₂O₂)
Causality of Experimental Choice: The choice of ACOX1 for this initial step is dictated by its substrate specificity. ACOX1 exhibits a preference for straight-chain and polyunsaturated fatty acyl-CoAs, making it the primary oxidase for VLCPUFAs.[5] The generation of hydrogen peroxide is a hallmark of peroxisomal β-oxidation and necessitates the presence of catalase within the organelle to detoxify this reactive oxygen species.[6]
Steps 2 & 3: Hydration and Dehydrogenation by the L-Bifunctional Enzyme (EHHADH)
The subsequent hydration and dehydrogenation reactions are efficiently catalyzed by a single polypeptide, the L-Bifunctional Enzyme, encoded by the EHHADH gene.[2] This enzyme possesses two distinct active sites.
-
Enzyme: L-Bifunctional Enzyme (Enoyl-CoA Hydratase/L-3-Hydroxyacyl-CoA Dehydrogenase)
-
Step 2: Hydration
-
Substrate: trans-2,cis-9,cis-12,cis-15,cis-18-Tetracosapentaenoyl-CoA
-
Product: L-3-Hydroxy-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA
-
-
Step 3: Dehydrogenation
-
Substrate: L-3-Hydroxy-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA
-
Product: This compound
-
Cofactor: Nicotinamide adenine dinucleotide (NAD⁺)
-
Trustworthiness of the System: The fusion of two catalytic activities into a single protein enhances metabolic efficiency by channeling the substrate directly from the hydratase to the dehydrogenase active site, minimizing the diffusion of intermediates. This is a self-validating system for efficient processing of the enoyl-CoA intermediate.
Step 4: Thiolytic Cleavage by 3-Ketoacyl-CoA Thiolase (ACAA1)
The final step is the thiolytic cleavage of the 3-oxoacyl-CoA intermediate by Coenzyme A (CoA). This reaction releases a molecule of acetyl-CoA and a chain-shortened acyl-CoA that can re-enter the β-oxidation spiral.
-
Enzyme: 3-Ketoacyl-CoA Thiolase (ACAA1)
-
Substrate: this compound
-
Products:
-
Docosa-7,10,13,16-all-cis-tetraenoyl-CoA
-
Acetyl-CoA
-
Expertise in Action: The substrate specificity of peroxisomal thiolases is broad, allowing them to act on a range of 3-oxoacyl-CoA esters.[7] This promiscuity is essential for the degradation of various fatty acids that are channeled into the peroxisome.
Visualizing the Pathway
Caption: Peroxisomal β-oxidation of Tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA.
Regulation of the Pathway: The Central Role of PPARα
The expression of the enzymes involved in peroxisomal β-oxidation is transcriptionally regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[3][8] PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and their derivatives, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, including ACOX1, EHHADH, and ACAA1, thereby upregulating their transcription.[3] This regulatory mechanism ensures that the capacity for peroxisomal β-oxidation is increased in response to high levels of fatty acids, such as during fasting or on a high-fat diet.[2]
Experimental Protocols
Isolation of Peroxisomes from Rodent Liver
This protocol is adapted from established methods for the isolation of highly purified peroxisomes.[9]
Materials:
-
Peroxisome Isolation Buffer (PIB): 250 mM sucrose, 5 mM MOPS (pH 7.4), 1 mM EDTA, 0.1% (v/v) ethanol, and a protease inhibitor cocktail.
-
OptiPrep™ Density Gradient Medium.
-
Dounce homogenizer.
-
Refrigerated centrifuge and ultracentrifuge.
Procedure:
-
Perfuse the liver of a fasted rodent with ice-cold PBS to remove blood.
-
Mince the liver and homogenize in 5 volumes of ice-cold PIB using a loose-fitting Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet a crude organelle fraction containing mitochondria and peroxisomes.
-
Resuspend the pellet in PIB and layer onto a discontinuous OptiPrep™ gradient (e.g., 15%, 20%, 25%, 30%, and 35%).
-
Centrifuge at 100,000 x g for 90 minutes at 4°C.
-
Carefully collect the peroxisomal fraction, which typically bands at the 30-35% interface.
-
Wash the purified peroxisomes with PIB and resuspend in a suitable buffer for downstream applications.
Validation: The purity of the isolated peroxisomes should be assessed by Western blot analysis for marker proteins such as Catalase (peroxisomes), Cytochrome c oxidase (mitochondria), and Calnexin (endoplasmic reticulum).[9]
Recombinant Expression and Purification of Peroxisomal β-Oxidation Enzymes
This protocol provides a general framework for the expression and purification of recombinant human ACOX1, EHHADH, and ACAA1 in E. coli.
Procedure:
-
Cloning: Subclone the codon-optimized open reading frames of human ACOX1, EHHADH, and ACAA1 into a suitable bacterial expression vector (e.g., pET vector with an N-terminal His-tag).
-
Expression: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cultures at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 18°C) overnight.
-
Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column extensively with wash buffer (lysis buffer with 20 mM imidazole). Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Further Purification (Optional): For higher purity, perform size-exclusion chromatography to remove aggregates and other contaminants.
-
Validation: Confirm the purity and identity of the recombinant proteins by SDS-PAGE and Western blot analysis.
Enzyme Activity Assays
5.3.1. Acyl-CoA Oxidase (ACOX1) Activity Assay
This spectrophotometric assay measures the production of H₂O₂ coupled to the oxidation of a chromogenic substrate by horseradish peroxidase (HRP).[4]
-
Reaction Mixture (1 mL): 50 mM potassium phosphate buffer (pH 7.4), 0.1 mM FAD, 1 U/mL HRP, 0.5 mM 4-aminoantipyrine, 2 mM phenol, and 50 µM Tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA.
-
Procedure: Pre-incubate the reaction mixture (without the acyl-CoA substrate) at 37°C for 5 minutes. Initiate the reaction by adding the substrate. Monitor the increase in absorbance at 500 nm.
5.3.2. L-3-Hydroxyacyl-CoA Dehydrogenase (EHHADH) Activity Assay
This assay measures the reduction of NAD⁺ to NADH.[10]
-
Reaction Mixture (1 mL): 100 mM potassium phosphate buffer (pH 7.0), 1 mM NAD⁺, and 50 µM L-3-Hydroxy-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA.
-
Procedure: Initiate the reaction by adding the enzyme. Monitor the increase in absorbance at 340 nm.
5.3.3. 3-Ketoacyl-CoA Thiolase (ACAA1) Activity Assay
This assay monitors the decrease in absorbance of the Mg²⁺-complexed 3-oxoacyl-CoA substrate.[11]
-
Reaction Mixture (1 mL): 50 mM Tris-HCl (pH 8.1), 50 mM MgCl₂, 0.2 mM Coenzyme A, and 50 µM this compound.
-
Procedure: Initiate the reaction by adding the enzyme. Monitor the decrease in absorbance at 303 nm.
Quantitative Data Summary
While specific kinetic data for the enzymatic reactions with tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA and its derivatives are not extensively reported, the following table summarizes the known substrate preferences and general kinetic properties of the involved enzymes.
| Enzyme | Substrate Preference | Typical Kₘ (µM) | Typical Vₘₐₓ (U/mg) |
| ACOX1 | Straight-chain & polyunsaturated acyl-CoAs (C12-C24)[5] | 1-10 | 1-5 |
| EHHADH (Hydratase) | trans-2-Enoyl-CoAs (C6 and longer)[1] | 5-20 | 50-200 |
| EHHADH (Dehydrogenase) | L-3-Hydroxyacyl-CoAs (C6 and longer)[1] | 10-50 | 10-50 |
| ACAA1 | 3-Ketoacyl-CoAs (broad specificity)[7] | 5-25 | 20-100 |
Note: The provided kinetic parameters are approximate values based on studies with similar long-chain and very-long-chain acyl-CoA substrates. The actual values for the specific substrates in this guide may vary.
Analytical Methodologies: LC-MS/MS for Acyl-CoA Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA esters.[12][13]
References
- 1. Human liver long-chain 3-hydroxyacyl-coenzyme A dehydrogenase is a multifunctional membrane-bound beta-oxidation enzyme of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Under peroxisome proliferation acyl-CoA oxidase coordinates with catalase to enhance ethanol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
degradation pathway of 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA
An In-Depth Technical Guide to the Peroxisomal Degradation of 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA
Abstract
The metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) is a specialized and essential process for maintaining cellular homeostasis. Unlike their shorter and more saturated counterparts, these molecules undergo their initial stages of catabolism exclusively within peroxisomes. This guide provides a detailed examination of the degradation pathway for a key intermediate, this compound, a C24:4 acyl-CoA. We will dissect the multi-enzyme cascade responsible for its chain shortening, including the core β-oxidation machinery and the indispensable auxiliary enzymes required to navigate its complex unsaturation. Furthermore, this document details the transcriptional regulation of the pathway, presents robust experimental protocols for its investigation, and discusses its relevance in the context of metabolic disease and drug development.
The Imperative of Peroxisomal β-Oxidation for Complex Lipids
While mitochondria are the primary sites for fatty acid β-oxidation, their enzymatic machinery is not equipped to handle all lipid substrates. Peroxisomes are indispensable organelles that possess a distinct β-oxidation pathway tailored for specific classes of molecules, including very-long-chain fatty acids (VLCFAs, >C22), branched-chain fatty acids, and eicosanoids.[1][2][3] The degradation of this compound falls squarely within the purview of the peroxisomal system due to its 24-carbon backbone.
Key distinctions between peroxisomal and mitochondrial β-oxidation are crucial for understanding this process:
-
First Dehydrogenation Step: Peroxisomal β-oxidation is initiated by a FAD-dependent acyl-CoA oxidase that directly transfers electrons to molecular oxygen, generating hydrogen peroxide (H₂O₂).[4] In contrast, mitochondria utilize an acyl-CoA dehydrogenase that funnels electrons into the electron transport chain to produce ATP.
-
Energy Production: The peroxisomal pathway is not directly coupled to ATP synthesis; the energy released during the initial oxidation step is dissipated as heat, contributing to cellular thermogenesis.[5]
-
Chain Length Specificity: Peroxisomes are responsible for shortening VLCFAs until they are converted into medium-chain acyl-CoAs (e.g., octanoyl-CoA), which are then shuttled to mitochondria for complete oxidation to CO₂ and H₂O.[1][3]
-
Enzymatic Machinery: The second and third steps of peroxisomal β-oxidation are often catalyzed by a single multifunctional enzyme (MFE), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[6]
The Stepwise Degradation of this compound
The starting molecule is already a 3-ketoacyl-CoA, an intermediate poised for the final step of a β-oxidation cycle. The subsequent degradation involves a series of core β-oxidation cycles interspersed with reactions catalyzed by specialized auxiliary enzymes to resolve the cis-double bonds.
Initial Thiolytic Cleavage
The pathway begins with the action of peroxisomal 3-ketoacyl-CoA thiolase (also known as KAT or ACAA1).[7][8] This enzyme catalyzes a thiolytic cleavage, inserting a new Coenzyme A molecule.
-
Reaction: 3-Oxo-tetracosa-9,12,15,18-tetraenoyl-CoA + CoA-SH → Docosa-7,10,13,16-tetraenoyl-CoA (C22:4) + Acetyl-CoA
This initial step shortens the fatty acid chain by two carbons and releases one molecule of acetyl-CoA. The resulting C22:4 acyl-CoA then enters the full peroxisomal β-oxidation spiral.
Subsequent β-Oxidation Cycles and the Role of Auxiliary Enzymes
The C22:4 acyl-CoA undergoes further rounds of degradation. The pathway becomes intricate as the oxidation machinery encounters the pre-existing cis-double bonds, which are not substrates for the core enzymes.[9][10]
-
First Full Cycle: The C22:4 acyl-CoA is processed by acyl-CoA oxidase (ACOX), multifunctional enzyme (MFE), and 3-ketoacyl-CoA thiolase, yielding Eicosa-5,8,11,14-tetraenoyl-CoA (Arachidonoyl-CoA, C20:4) and another acetyl-CoA.
-
Second Full Cycle: A subsequent cycle converts the C20:4 intermediate into Octadeca-3,6,9,12-tetraenoyl-CoA (C18:4). This intermediate possesses a cis-double bond at the Δ³ position, which stalls the pathway.
-
Isomerization Step: To proceed, Δ³,Δ²-enoyl-CoA isomerase (ECI) catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond.[11][12] The resulting molecule, trans-2,cis-6,cis-9,cis-12-octadecatetraenoyl-CoA , is now a valid substrate for the MFE.
-
Formation of a Conjugated System: The next round of β-oxidation, initiated by ACOX on the C16:3 intermediate, results in the formation of a 2-trans,4-cis-dienoyl-CoA intermediate. This conjugated double bond system presents another roadblock.
-
Reduction Step: 2,4-dienoyl-CoA reductase (DECR) , an NADPH-dependent enzyme, reduces the conjugated diene to a trans-Δ³-enoyl-CoA.[13][14][15] This reaction is considered a rate-limiting step in the oxidation of polyunsaturated fatty acids.[16][17]
-
Final Isomerization: The trans-Δ³-enoyl-CoA product is once again a substrate for Δ³,Δ²-enoyl-CoA isomerase , which converts it to the standard trans-Δ²-enoyl-CoA intermediate. This molecule can now re-enter the main β-oxidation spiral.
This sequence of core oxidation followed by auxiliary enzyme action continues until the fatty acid is shortened to a medium-chain acyl-CoA, which is then exported to the mitochondria.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation [mdpi.com]
- 3. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Requirement for 3-ketoacyl-CoA thiolase-2 in peroxisome development, fatty acid beta-oxidation and breakdown of triacylglycerol in lipid bodies of Arabidopsis seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiolase - Wikipedia [en.wikipedia.org]
- 9. aocs.org [aocs.org]
- 10. jackwestin.com [jackwestin.com]
- 11. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 12. Peroxisomal Delta(3),Delta(2)-enoyl CoA isomerases and evolution of cytosolic paralogues in embryophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 14. Beta-oxidation of polyunsaturated fatty acids with conjugated double bonds. Mitochondrial metabolism of octa-2,4,6-trienoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Characterization of 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Preamble: The Challenge of Transient Metabolites
In the intricate web of cellular metabolism, many molecules are but fleeting intermediates, existing for mere moments as they are passed from one enzyme to another. 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA is one such entity. Its discovery is not a tale of isolation and crystallization, but rather one of deductive reasoning based on established biochemical pathways and its subsequent characterization through advanced analytical techniques. This guide provides a framework for understanding and investigating this very-long-chain 3-oxoacyl-CoA, a key intermediate in the metabolism of vital polyunsaturated fatty acids.
Part 1: The Metabolic Context - Unveiling a Hidden Player
This compound emerges from the catabolism of docosahexaenoic acid (DHA), an omega-3 fatty acid crucial for neural health. The breakdown of very-long-chain fatty acids like DHA primarily occurs in peroxisomes via β-oxidation. Understanding this pathway is paramount to appreciating the existence and role of our target molecule.
The journey from DHA to our 3-oxo intermediate involves a series of enzymatic reactions. Initially, DHA is activated to its CoA ester, docosahexaenoyl-CoA. This molecule then enters the peroxisomal β-oxidation spiral. The initial steps of this process, leading to the formation of this compound, are depicted below.
Caption: Peroxisomal β-oxidation pathway leading to this compound.
This metabolic map provides the theoretical foundation for the existence of this compound. The subsequent sections of this guide detail the practical approaches to its enzymatic synthesis and characterization.
Part 2: Enzymatic Synthesis - Bringing a Transient Molecule to Light
Direct chemical synthesis of such a complex, polyunsaturated acyl-CoA is fraught with challenges, including stereochemical control and instability. A more elegant and biologically relevant approach is enzymatic synthesis. This method leverages the specificity of the enzymes involved in the metabolic pathway to generate the target molecule from a commercially available precursor.
Experimental Protocol: In Vitro Synthesis of this compound
This protocol outlines a cell-free enzymatic system to produce the target molecule.
1. Preparation of Precursor: Docosahexaenoyl-CoA (DHA-CoA)
-
Rationale: The enzymatic cascade requires the activated form of DHA.
-
Procedure:
-
Commercially available docosahexaenoic acid is converted to its CoA ester using acyl-CoA synthetase.
-
The reaction mixture typically contains DHA, Coenzyme A, ATP, and magnesium chloride in a buffered solution (e.g., Tris-HCl, pH 7.5).
-
The reaction is incubated at 37°C and monitored for the formation of DHA-CoA.
-
2. Enzymatic Conversion to the 3-Oxoacyl-CoA
-
Rationale: This step mimics the initial stages of peroxisomal β-oxidation.
-
Procedure:
-
A source of the necessary enzymes is required. This can be a purified peroxisomal fraction from rat liver or recombinant acyl-CoA oxidase and multifunctional enzyme.
-
The synthesized DHA-CoA is incubated with the enzyme preparation in a reaction buffer containing FAD and NAD+.
-
The reaction is allowed to proceed at 37°C. The timing is critical to allow for the accumulation of the 3-oxo intermediate before it is further metabolized.
-
3. Reaction Quenching and Sample Preparation
-
Rationale: To halt the enzymatic reactions and prepare the sample for analysis.
-
Procedure:
-
The reaction is stopped by the addition of a quenching solution, typically an acidic organic solvent mixture like ice-cold acetonitrile with formic acid.[1]
-
The quenched reaction mixture is centrifuged to precipitate proteins.
-
The supernatant, containing the acyl-CoA esters, is collected for analysis.
-
Caption: Workflow for the enzymatic synthesis and analysis of the target molecule.
Part 3: Characterization by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Due to its low abundance and transient nature, the most robust method for the characterization of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] This technique provides the necessary sensitivity and specificity to identify and quantify the molecule within a complex biological matrix.[2][4]
Chromatographic Separation
-
Column: A reversed-phase C18 column is typically used for the separation of acyl-CoA esters.
-
Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., ammonium acetate) and an organic phase (e.g., acetonitrile) is employed.[5]
-
Rationale: The long acyl chain of the target molecule will be well-retained on a C18 stationary phase, allowing for its separation from more polar components of the reaction mixture.
Mass Spectrometric Detection
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of acyl-CoAs as they are more efficiently ionized under these conditions.[5][6]
-
Tandem Mass Spectrometry (MS/MS): This is the key to specific identification. A characteristic fragmentation pattern for acyl-CoAs involves the neutral loss of the 3'-phosphoadenosine-5'-diphosphate portion of the Coenzyme A molecule.[3][7]
-
Expected Mass Transitions:
-
The precursor ion ([M+H]⁺) of this compound will be selected.
-
Collision-induced dissociation will lead to the formation of specific product ions. The most abundant and characteristic fragmentation is the neutral loss of 507 Da.[6]
-
| Parameter | Expected Value |
| Molecular Formula | C45H68N7O18P3S |
| Monoisotopic Mass | 1123.3555 |
| Precursor Ion [M+H]⁺ | m/z 1124.3633 |
| Key Product Ion | m/z 617.3098 |
Note: The exact masses may vary slightly depending on the instrument calibration.
Data Interpretation and Validation
The presence of a chromatographic peak at the expected retention time with the correct precursor and product ion masses provides strong evidence for the identity of this compound. Further confirmation can be achieved through high-resolution mass spectrometry to confirm the elemental composition.
Part 4: Broader Implications and Future Directions
The ability to synthesize and characterize transient metabolic intermediates like this compound has significant implications for understanding cellular metabolism in health and disease.[4][8] Altered levels of specific acyl-CoAs have been implicated in various metabolic disorders, including fatty acid oxidation disorders, obesity, and diabetes.[2][4]
Future research in this area could focus on:
-
Quantitative Analysis: Developing stable isotope-labeled internal standards to accurately quantify the levels of this and other related acyl-CoAs in biological samples.
-
Enzyme Kinetics: Studying the kinetics of the enzymes that produce and consume this intermediate to better understand the regulation of the peroxisomal β-oxidation pathway.
-
Drug Discovery: Identifying small molecules that modulate the activity of the enzymes in this pathway could lead to novel therapeutic strategies for metabolic diseases.
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
physical and chemical properties of 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA
An In-depth Technical Guide to 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA
Abstract: This technical guide provides a comprehensive overview of the predicted , a key metabolic intermediate. As a transient species in the beta-oxidation of very-long-chain polyunsaturated fatty acids, direct empirical data for this molecule is scarce. Therefore, this document synthesizes information from related compounds and biochemical principles to offer an in-depth, predictive analysis for researchers, scientists, and drug development professionals. We will explore its biochemical significance, predicted physicochemical characteristics, and robust methodologies for its potential synthesis and characterization.
Introduction and Biochemical Significance
This compound is a pivotal, yet transient, intermediate in the catabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Specifically, its structure suggests it is a product of the third step in the beta-oxidation of tetracosa-9,12,15,18-all-cis-tetraenoic acid (C24:4, n-6). Due to their chain length, the breakdown of these fatty acids primarily occurs in peroxisomes, which are specialized organelles equipped to handle these complex lipids.[1][2]
The beta-oxidation pathway is a fundamental catabolic process that breaks down fatty acid molecules to generate acetyl-CoA, which can then enter the citric acid cycle for energy production.[3][4] The 3-oxo (or β-keto) intermediate is formed after the dehydrogenation and hydration of the acyl-CoA precursor.[5] The subsequent and final step of the cycle is a thiolytic cleavage, catalyzed by a 3-ketoacyl-CoA thiolase, which releases a molecule of acetyl-CoA and a shortened acyl-CoA chain that re-enters the pathway.[6]
Understanding the properties of this specific 3-ketoacyl-CoA is critical for several reasons:
-
Metabolic Flux and Regulation: The stability and reactivity of this intermediate can influence the overall rate and regulation of VLC-PUFA oxidation. Accumulation of such intermediates can be indicative of enzymatic deficiencies or bottlenecks in the metabolic pathway.[7]
-
Disease Pathophysiology: Defects in peroxisomal beta-oxidation are linked to severe genetic disorders, such as Zellweger syndrome and X-linked adrenoleukodystrophy. Characterizing intermediates like this one is crucial for understanding the biochemical basis of these diseases.
-
Drug Development: Enzymes in the beta-oxidation pathway are potential targets for drugs aimed at modulating lipid metabolism in diseases like metabolic syndrome, diabetes, and certain cancers.
Predicted Physicochemical Properties
Due to its nature as a transient metabolic intermediate, this compound is not commercially available and its properties have not been empirically determined. However, we can predict its key characteristics based on its structure and the known properties of similar long-chain acyl-CoAs and 3-ketoacyl-CoAs.
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₅₅H₈₄N₇O₁₈P₃S | Based on the structure of Coenzyme A and the C24:4 fatty acyl chain with a ketone group. |
| Molecular Weight | 1264.28 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a pale yellow, waxy solid or oil at room temperature. | Based on the properties of other long-chain fatty acids and their CoA esters. |
| Solubility | Amphipathic. Expected to have low solubility in water, forming micelles. Soluble in organic solvents like methanol, ethanol, and chloroform/methanol mixtures. | The long C24 hydrocarbon tail is highly hydrophobic, while the Coenzyme A moiety is large and polar, containing charged phosphate groups.[8] |
| Stability | Inherently unstable in aqueous solutions. | The thioester bond is a high-energy bond susceptible to hydrolysis, especially at non-neutral pH.[9][10] The polyunsaturated chain is prone to oxidation. 3-ketoacyl-CoAs are reactive intermediates.[11] |
| UV Absorbance | Expected λmax ≈ 260 nm | The primary chromophore is the adenine ring of the Coenzyme A moiety, which has a characteristic absorbance maximum around 260 nm. |
Biochemical Context: Peroxisomal Beta-Oxidation
The degradation of a C24:4 fatty acid occurs in the peroxisome because mitochondria are not equipped to handle fatty acids longer than 20 carbons.[1] The pathway involves a cycle of four enzymatic reactions. This compound is the product of the third step.
Caption: Peroxisomal beta-oxidation pathway for a C24:4 fatty acid.
Experimental Protocols for Characterization
Given the instability and transient nature of this compound, its study requires specialized techniques. The following sections outline proven methodologies for the synthesis, purification, and analysis of long-chain acyl-CoA thioesters.
Enzymatic Synthesis and Purification
Direct chemical synthesis is challenging due to the molecule's complexity and lability. A more feasible approach is enzymatic synthesis followed by rapid purification.
Protocol: Enzymatic Synthesis
-
Substrate Preparation: Begin with the precursor, 3-Hydroxy-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA. If unavailable, it can be generated from its corresponding enoyl-CoA intermediate using a purified enoyl-CoA hydratase.
-
Enzymatic Reaction: Incubate the 3-hydroxyacyl-CoA substrate with a purified 3-hydroxyacyl-CoA dehydrogenase enzyme in a buffered solution (e.g., 50 mM Tris-HCl, pH 8.0) containing an excess of NAD⁺.
-
Reaction Monitoring: Monitor the reaction progress by observing the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Reaction Quenching: Once the reaction reaches equilibrium or completion, quench it by acidification (e.g., adding formic acid to a final concentration of 1%) to denature the enzyme and stabilize the product.
Protocol: Purification by HPLC
-
Column: Use a C18 reverse-phase HPLC column suitable for separating long-chain amphipathic molecules.
-
Mobile Phase: Employ a gradient elution method.
-
Solvent A: 50 mM ammonium acetate in water, pH 6.5.
-
Solvent B: Acetonitrile.
-
-
Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the highly hydrophobic acyl-CoA. A typical gradient might run from 10% to 90% Solvent B over 30 minutes.
-
Detection: Monitor the elution profile using a UV detector set to 260 nm.
-
Fraction Collection: Collect the peak corresponding to the 3-ketoacyl-CoA and immediately freeze or use for analysis to prevent degradation.
Caption: Workflow for the HPLC purification of 3-ketoacyl-CoA.
Structural Elucidation and Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of acyl-CoA species due to its high sensitivity and specificity.[12][13][14]
Protocol: LC-MS/MS Analysis
-
Instrumentation: Utilize a triple quadrupole or high-resolution mass spectrometer coupled to an HPLC or UPLC system.
-
Chromatography: Employ the same reverse-phase chromatography conditions as described for purification to separate the analyte from contaminants.
-
Ionization: Use positive electrospray ionization (ESI) mode. Acyl-CoAs typically form protonated molecular ions [M+H]⁺.
-
MS1 Scan: In a full scan (MS1), identify the precursor ion with the predicted m/z corresponding to the protonated molecule.
-
MS2 Fragmentation (Tandem MS): Select the precursor ion and subject it to collision-induced dissociation (CID). Key fragment ions are expected:
-
A characteristic neutral loss of 507 Da (phosphoadenosine diphosphate).
-
An ion corresponding to the pantetheine-phosphate fragment.
-
Fragments related to the fatty acyl chain.
-
-
Quantification: For absolute quantification, use a stable isotope-labeled internal standard. Develop a Selected Reaction Monitoring (SRM) method targeting a specific precursor-to-product ion transition for high sensitivity and specificity.[14][15]
Challenges and Future Directions
The study of this compound is fraught with challenges, primarily due to its inherent instability and low cellular abundance.[16] Future research should focus on:
-
Developing stabilizing agents or buffer conditions to prolong the half-life of the molecule in vitro.[9]
-
Synthesizing stable isotope-labeled standards to enable accurate quantification in biological matrices.
-
Utilizing advanced metabolomics platforms to profile acyl-CoA intermediates in cell models of peroxisomal disorders, providing a more comprehensive understanding of metabolic dysregulation.[12][16]
By combining predictive chemical principles with advanced analytical techniques, researchers can overcome the challenges associated with studying this transient but vital metabolic intermediate, paving the way for new insights into lipid metabolism and related diseases.
References
- 1. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. microbenotes.com [microbenotes.com]
- 7. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation | PLOS Computational Biology [journals.plos.org]
- 8. Determination and characterization of long-chain fatty acyl-CoA thioesters from yeast and mammalian liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Structural Analysis of 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural analysis of 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA, a very-long-chain 3-oxoacyl coenzyme A derivative. As an intermediate in the peroxisomal β-oxidation of polyunsaturated fatty acids, the precise structural elucidation of this molecule is critical for understanding lipid metabolism and its dysregulation in various disease states. This document details the strategic application of advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. We delve into the causality behind experimental choices, providing field-proven insights and self-validating protocols. This guide is intended to empower researchers in lipidomics, drug discovery, and metabolic research with the foundational knowledge and practical methodologies required to confidently identify and characterize this complex lipid metabolite.
Introduction: The Biological Significance of this compound
This compound is a key, yet transient, intermediate in the metabolic pathway of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Its structure, comprising a 24-carbon tetra-unsaturated acyl chain attached to coenzyme A with a ketone group at the beta-position (C-3), places it at a crucial juncture in peroxisomal β-oxidation.[1] This metabolic pathway is essential for the breakdown of fatty acids that are too long to be processed by mitochondria, including important dietary fatty acids.[2]
The proper functioning of peroxisomal β-oxidation is vital for maintaining lipid homeostasis. Deficiencies in this pathway can lead to the accumulation of VLCFAs, which has been implicated in a range of severe metabolic disorders, including X-linked adrenoleukodystrophy and Zellweger spectrum disorders.[2][3] Therefore, the ability to accurately identify and quantify intermediates like this compound is paramount for diagnosing these conditions and for developing novel therapeutic interventions.
This guide will provide the necessary technical depth for researchers to approach the structural analysis of this molecule with a robust and scientifically rigorous methodology.
Foundational Principles of Structural Analysis
The structural elucidation of a complex molecule like this compound requires a multi-faceted analytical approach. The molecule can be conceptually divided into three key components for analysis:
-
The Coenzyme A Moiety: A large, polar head group that is highly conserved across all acyl-CoA species.
-
The Acyl Chain: A 24-carbon chain with four cis-double bonds and a ketone group.
-
The Thioester Linkage: The covalent bond connecting the acyl chain to the coenzyme A moiety.
Our analytical strategy will leverage the distinct chemical properties of these components.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification
LC-MS/MS is the cornerstone for the sensitive and specific detection of acyl-CoAs in complex biological matrices. The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides an unparalleled level of analytical detail.
Rationale for Methodological Choices in LC-MS/MS
The selection of an appropriate LC-MS/MS method is dictated by the physicochemical properties of the analyte. This compound is an amphipathic molecule with a highly polar, charged head group and a long, nonpolar acyl chain. This necessitates the use of reversed-phase chromatography with specific mobile phase modifiers to achieve good retention and peak shape.
Experimental Protocol: LC-MS/MS Analysis
This protocol is a robust starting point and may require optimization based on the specific instrumentation and biological matrix.
3.2.1. Sample Preparation and Extraction
-
Quenching Metabolism: Immediately freeze-clamp tissues in liquid nitrogen to halt all enzymatic activity.
-
Homogenization: Homogenize the frozen tissue in a pre-chilled solvent mixture, such as 2:1 methanol:chloroform.
-
Liquid-Liquid Extraction: Perform a biphasic extraction by adding water to the homogenate. The acyl-CoAs will partition into the lower organic phase.
-
Solid-Phase Extraction (SPE): Further purify the organic extract using a C18 SPE cartridge to remove interfering lipids and salts.
-
Reconstitution: Evaporate the purified extract to dryness under a stream of nitrogen and reconstitute in a suitable injection solvent, such as 90:10 methanol:water.
3.2.2. Liquid Chromatography
-
Column: A C18 reversed-phase column with a particle size of 1.7-2.1 µm is recommended for high-resolution separation.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 60% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3.2.3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M+H]⁺): The theoretical m/z for this compound is approximately 1124.4. This should be confirmed with a full scan analysis of a standard or a well-characterized sample.
-
Product Ions:
-
Characteristic Neutral Loss: Monitor for the neutral loss of 507 Da, which corresponds to the fragmentation of the phosphoadenosine diphosphate moiety of coenzyme A. This is a highly specific transition for all acyl-CoAs.[4]
-
Specific Acylium Ion: A product ion corresponding to the acyl chain itself can also be monitored for confirmation.
-
Data Interpretation and Validation
The identification of this compound is confirmed by the co-elution of the precursor ion with the characteristic product ions at the expected retention time. Quantification is achieved by integrating the peak area of the most intense and specific MRM transition and comparing it to a standard curve generated with a synthetic standard or a stable isotope-labeled internal standard.
Table 1: Predicted and Characteristic MS/MS Transitions for this compound
| Precursor Ion ([M+H]⁺) | Product Ion (m/z) | Description |
| ~1124.4 | ~617.4 | Neutral Loss of 507 Da |
| ~1124.4 | Varies | Acylium ion fragment |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
While LC-MS/MS is excellent for identification and quantification, NMR spectroscopy provides the definitive structural information, including the precise location of the oxo group and the stereochemistry of the double bonds.
Rationale for NMR in Structural Analysis
NMR spectroscopy allows for the non-destructive analysis of the molecule's complete covalent structure. For this compound, ¹H and ¹³C NMR are essential for:
-
Confirming the presence and position of the four cis-double bonds.
-
Identifying the methylene protons adjacent to the ketone and the thioester.
-
Verifying the overall structure of the coenzyme A moiety.
Experimental Protocol: NMR Analysis
4.2.1. Sample Preparation
-
Purification: The sample must be of high purity (>95%) for unambiguous NMR analysis. This can be achieved through preparative HPLC.
-
Solvent: Dissolve the purified sample in a deuterated solvent such as methanol-d₄ or chloroform-d.
4.2.2. NMR Experiments
-
¹H NMR: Provides information on the number and chemical environment of all protons in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the structure.
Predicted Spectral Data and Interpretation
Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in the Acyl Chain
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
| Olefinic (-CH=CH-) | 5.3 - 5.4 | Multiplet |
| Methylene adjacent to ketone (-CH₂-C=O) | ~2.5 | Triplet |
| Methylene adjacent to thioester (-CH₂-S-) | ~3.0 | Triplet |
| Bis-allylic (-CH=CH-CH₂ -CH=CH-) | ~2.8 | Multiplet |
Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in the Acyl Chain
| Carbon | Predicted Chemical Shift (ppm) |
| Ketone (C=O) | >200 |
| Thioester (C=O) | ~195 |
| Olefinic (-C=C-) | 127 - 132 |
The cis configuration of the double bonds can be confirmed by the coupling constants of the olefinic protons in the ¹H NMR spectrum, which are typically in the range of 10-12 Hz for cis coupling.
Integrated Analytical Workflow
A robust structural analysis of this compound relies on the synergistic use of multiple analytical techniques. The following workflow provides a comprehensive approach:
Caption: Integrated workflow for the structural analysis of this compound.
Concluding Remarks and Future Directions
The structural analysis of this compound is a challenging yet achievable endeavor with the application of modern analytical techniques. The methodologies outlined in this guide provide a solid foundation for researchers to confidently identify and characterize this important lipid metabolite.
Future research in this area should focus on the development of certified reference standards and stable isotope-labeled internal standards for accurate quantification in various biological matrices. Furthermore, applying these analytical techniques to study the flux of this metabolite in disease models will undoubtedly provide valuable insights into the pathophysiology of disorders related to peroxisomal β-oxidation and may unveil novel targets for therapeutic intervention.
References
Methodological & Application
Quantitative Analysis of 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and robust method for the sensitive and specific quantification of 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA, a key very-long-chain fatty acyl-CoA intermediate in lipid metabolism. The analysis of acyl-Coenzyme A (acyl-CoA) species is notoriously challenging due to their low physiological concentrations, inherent chemical instability, and the complexity of biological matrices.[1] This guide details a complete workflow, from meticulous sample preparation designed to preserve analyte integrity to optimized ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for selective detection. By leveraging the characteristic fragmentation of the Coenzyme A moiety, this protocol, utilizing a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, achieves the high sensitivity and specificity required for rigorous metabolic research and therapeutic development.
Introduction and Scientific Rationale
This compound is a C24 polyunsaturated fatty acyl-CoA containing a beta-keto functional group. As an intermediate in the β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), its concentration provides a direct window into the flux and regulation of critical energy and signaling pathways. Dysregulation of fatty acid oxidation is implicated in numerous metabolic disorders, including type 2 diabetes, fatty liver disease, and certain cancers, making the precise measurement of intermediates like this essential for both basic research and drug discovery.
The primary analytical hurdle is the molecule's amphiphilic nature and the lability of its thioester bond, which is susceptible to hydrolysis, particularly in non-acidic aqueous solutions.[2] Furthermore, its low abundance necessitates an analytical platform with exceptional sensitivity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering unparalleled specificity through mass-based separation and fragmentation, coupled with the sensitivity to detect sub-picomole quantities.[3] This protocol is designed to address these challenges head-on, providing a self-validating system from tissue extraction to final data analysis.
Principle of the Method
The methodology is founded on three pillars: efficient and stabilizing extraction, high-resolution chromatographic separation, and specific mass spectrometric detection.
-
Sample Preparation: The process begins with immediate metabolic quenching of the biological sample (e.g., tissue, cells) to halt all enzymatic activity, preserving the in vivo acyl-CoA profile.[1] This is followed by a liquid-liquid extraction under acidic conditions to enhance the stability of the thioester linkage, with concurrent protein precipitation. An odd-chain fatty acyl-CoA, such as Heptadecanoyl-CoA (C17:0-CoA), is introduced as an internal standard at the outset to account for analyte loss during the multi-step procedure.[4]
-
Chromatographic Separation: A reversed-phase UHPLC system separates the target analyte from other endogenous molecules based on hydrophobicity. A C18 stationary phase and a gradient elution using acetonitrile and water at a slightly alkaline pH (achieved with ammonium hydroxide) provides excellent resolution for long-chain acyl-CoAs.[4][5]
-
Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[2] Acyl-CoAs exhibit a highly predictable fragmentation pattern upon collision-induced dissociation (CID). The protonated precursor ion [M+H]+ reliably fragments via a neutral loss of a 507 Da phosphorylated ADP moiety or by producing a characteristic fragment ion at m/z 428.[2][6][7] By monitoring these specific precursor-to-product ion transitions in MRM mode, we can quantify the analyte with exceptional specificity, effectively eliminating background interference.
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Isopropanol (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS or Milli-Q grade).
-
Reagents: Potassium phosphate monobasic (KH₂PO₄), Ammonium hydroxide (NH₄OH, ~25%), Formic acid.
-
Standards: this compound (requires custom synthesis or specialized vendor), Heptadecanoyl-CoA (C17:0-CoA) internal standard (Avanti Polar Lipids or equivalent).
-
Equipment: Liquid nitrogen, tissue homogenizer (e.g., Omni TH), refrigerated centrifuge, vacuum concentrator or nitrogen evaporator, UHPLC system, triple quadrupole mass spectrometer with ESI source.
-
LC Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm particle size).
Detailed Experimental Protocols
Protocol 1: Sample Preparation and Extraction
This protocol is optimized to ensure the stability and high recovery of very-long-chain acyl-CoAs from tissue samples. All steps should be performed on ice unless otherwise specified.
-
Metabolic Quenching (Causality: Critical First Step): Immediately upon collection, freeze-clamp the tissue sample (~30-50 mg) using tongs pre-chilled in liquid nitrogen. This action instantly halts all enzymatic processes, providing a snapshot of the metabolic state at the moment of sampling.[1] Store at -80°C until extraction.
-
Preparation of Extraction Solutions:
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH adjusted to 4.9. An acidic pH is crucial for stabilizing the thioester bond of the acyl-CoA molecule.[4][8]
-
Organic Solvent Mix: Acetonitrile:Isopropanol (1:1, v/v).
-
Internal Standard (IS) Stock: Prepare a 1 mg/mL stock of C17:0-CoA in Methanol:Water (1:1). Dilute to a working concentration of 20 ng/µL.
-
-
Homogenization and Extraction:
-
Place the frozen tissue in a pre-chilled glass homogenizer.
-
Add 0.5 mL of ice-cold Homogenization Buffer and 10 µL of the 20 ng/µL IS working solution.
-
Homogenize thoroughly on ice.
-
Add 1.0 mL of the Organic Solvent Mix to the homogenate.
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation and lipid extraction.
-
-
Phase Separation:
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C. Three layers may be visible: a protein pellet, an aqueous layer, and an upper organic layer.
-
Carefully collect the upper supernatant, which contains the acyl-CoAs.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the collected supernatant under a gentle stream of nitrogen or using a vacuum concentrator. Do not overheat.
-
Reconstitute the dried extract in 100 µL of 50:50 Methanol:Water. Vortex and centrifuge at high speed for 5 minutes to pellet any insoluble debris.
-
Transfer the clear supernatant to an autosampler vial for immediate LC-MS/MS analysis. The instability of acyl-CoAs in aqueous solution means samples should not be stored after reconstitution.[2]
-
Protocol 2: LC-MS/MS Analysis
This method is designed for a UHPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Rationale |
| Column | Waters Acquity BEH C18, 2.1x100 mm, 1.7 µm | C18 provides excellent hydrophobic retention for very-long-chain acyl-CoAs.[4] |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water | High pH improves peak shape and ionization efficiency for acyl-CoAs.[4][5] |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile | Strong organic solvent for eluting hydrophobic analytes. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Gradient | 0-2.8 min: 20% to 65% B | A sharp gradient is needed to elute the highly retained VLC-acyl-CoA. |
| 2.8-3.0 min: 65% to 95% B | ||
| 3.0-4.0 min: Hold at 95% B | Column wash. | |
| 4.0-4.1 min: 95% to 20% B | Return to initial conditions. | |
| 4.1-6.0 min: Hold at 20% B | Column re-equilibration. | |
| Column Temp. | 45°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL |
Table 2: Mass Spectrometer Parameters
| Parameter | Value | Rationale |
| Ionization Mode | ESI, Positive | Acyl-CoAs ionize efficiently as [M+H]+ ions.[3] |
| Capillary Voltage | 3.2 kV | Optimized for stable spray of the given mobile phase. |
| Desolvation Temp. | 500°C | High temperature required for efficient desolvation at 0.4 mL/min. |
| Desolvation Gas | Nitrogen, 500 L/h | |
| Collision Gas | Argon | |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and specificity for quantification. |
Table 3: MRM Transitions for Quantification and Confirmation
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) | Purpose |
| 3-Oxo-C24:4-CoA | 1122.4 | 615.4 | 50 | 40 | Quantitative |
| 1122.4 | 428.0 | 50 | 45 | Confirmatory | |
| C17:0-CoA (IS) | 1020.5 | 513.2 | 50 | 40 | Quantitative |
Note: Collision Energy (CE) must be optimized for the specific instrument used.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known amounts of the 3-Oxo-tetracosa-tetraenoyl-CoA standard (e.g., 0.1 to 100 pmol) into a blank matrix (e.g., the reconstitution solvent). Add a constant amount of the C17:0-CoA internal standard to each calibrator.
-
Ratio Calculation: After analysis, determine the peak areas for the analyte (quantitative transition 1122.4 -> 615.4) and the internal standard (1020.5 -> 513.2). Calculate the ratio of the (Analyte Area / IS Area).
-
Linear Regression: Plot the calculated area ratio against the known concentration of the analyte for each calibrator. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.
-
Sample Quantification: Calculate the area ratio for the unknown biological samples. Use the regression equation from the calibration curve to determine the concentration of 3-Oxo-tetracosa-tetraenoyl-CoA in the sample. Finally, normalize the result to the initial tissue weight or cell number.
Discussion and Field-Proven Insights
-
Analyte Stability: The most significant point of failure in acyl-CoA analysis is pre-analytical degradation. Adherence to the rapid quenching and acidic extraction protocol is non-negotiable for data integrity. Analyze samples immediately after preparation.
-
Isomeric Resolution: The specified analyte has four cis double bonds. While this method will not separate cis/trans isomers, the high resolving power of UHPLC is generally sufficient to separate acyl-CoAs based on chain length and degree of unsaturation. Be aware that other C24:4-CoA isomers could potentially co-elute. The specificity of the precursor mass (including the 3-oxo group) provides a high degree of confidence.
-
Matrix Effects: Biological samples, even after extraction, can cause ion suppression or enhancement in the ESI source. The use of a stable isotope-labeled internal standard is the ideal way to correct for this. However, as a specific standard for the analyte is often unavailable, a structurally similar odd-chain acyl-CoA like C17:0-CoA provides an effective and widely accepted alternative for correcting extraction efficiency and matrix effects.[3]
-
Method Validation: For regulated environments or long-term studies, the method should be fully validated according to established guidelines, assessing for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantification of 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note describes a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA. This very-long-chain acyl-CoA (VLCFA-CoA) is a key intermediate in the peroxisomal β-oxidation of C24:4 polyunsaturated fatty acids. Given the challenges associated with the analysis of amphipathic and low-abundance acyl-CoA thioesters, this protocol provides a comprehensive workflow, including a streamlined solid-phase extraction (SPE) for sample cleanup, optimized reversed-phase chromatography for isomeric separation, and a validated Multiple Reaction Monitoring (MRM) method for detection. This method is suitable for quantifying endogenous levels of the target analyte in complex biological matrices such as tissue homogenates and cell lysates.
Introduction
Very-long-chain fatty acids (VLCFAs, >C22) are metabolized almost exclusively via the β-oxidation pathway within peroxisomes, as mitochondria are not equipped to handle these long acyl chains.[1][2] The oxidative metabolism of these VLCFAs is critical for maintaining lipid homeostasis, and defects in this pathway are associated with severe metabolic disorders like X-linked adrenoleukodystrophy (X-ALD).[3][4] this compound is a pivotal intermediate in the breakdown of C24:4 (tetracosatetraenoic acid). Its accurate measurement can provide critical insights into the flux and potential dysregulation of peroxisomal β-oxidation.[3]
However, the analysis of long-chain acyl-CoAs is notoriously difficult. Their amphipathic nature—possessing a long, hydrophobic acyl chain and a polar, charged Coenzyme A headgroup—complicates extraction and chromatography.[5] Furthermore, their low cellular abundance and susceptibility to enzymatic degradation necessitate a rapid and efficient analytical workflow.[6] This note presents a robust method that overcomes these challenges through optimized sample preparation and a highly selective LC-MS/MS approach.
Principle and Methodology
The analytical workflow is designed to ensure maximum recovery of the analyte while minimizing matrix effects and degradation. The core principle involves:
-
Metabolic Quenching & Extraction: Immediate quenching of enzymatic activity is achieved by homogenizing frozen tissue in an acidified organic solvent. This is followed by a liquid-liquid or solid-phase extraction to isolate the acyl-CoAs from bulk lipids and proteins.[7]
-
Sample Purification: A solid-phase extraction (SPE) step using a mixed-mode or reversed-phase sorbent effectively enriches the acyl-CoA fraction and removes interfering compounds like phospholipids.[8][9]
-
Chromatographic Separation: The analyte is separated from other acyl-CoA species using reversed-phase ultra-high performance liquid chromatography (UHPLC). A C18 column with an acidic mobile phase gradient provides excellent retention for the long acyl chain and ensures good peak shape for the polar CoA moiety.[10][11]
-
Mass Spectrometric Detection: Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which offers superior sensitivity and specificity by monitoring a specific precursor-to-product ion transition.[12][13]
Caption: Overview of the analytical workflow.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Water (all LC-MS grade).
-
Reagents: Formic acid (FA), Ammonium acetate, Heptadecanoyl-CoA (C17:0-CoA) as internal standard (IS).
-
SPE Cartridges: Mixed-mode anion exchange or reversed-phase (e.g., C18) SPE cartridges.
-
Biological Matrix: Frozen liver tissue or cell pellets.
Sample Preparation Protocol
Causality: This protocol is designed to rapidly halt enzymatic activity and efficiently extract the amphipathic acyl-CoAs. The use of an acidified extraction solvent helps to keep the analyte protonated and stable, while the SPE step is crucial for removing salts and phospholipids that cause significant ion suppression.[14][15]
-
Homogenization: Weigh ~50 mg of frozen tissue and homogenize in 1.5 mL of ice-cold ACN/IPA/Water (3:1:1 v/v/v) containing 0.1% FA and the internal standard (e.g., C17:0-CoA).
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute and centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of MeOH followed by 1 mL of Water + 0.1% FA.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of Water + 0.1% FA to remove salts and polar impurities.
-
Elution: Elute the acyl-CoAs with 1 mL of MeOH + 0.1% FA.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in 100 µL of 50% MeOH for LC-MS/MS analysis.
LC-MS/MS Method Parameters
Causality: A reversed-phase C18 column provides strong retention for the C24 acyl chain.[11] The gradient elution starts with a high aqueous content to retain the analyte on the column and gradually increases the organic phase concentration to elute it. Formic acid is used as a mobile phase modifier to ensure efficient protonation of the analyte for positive mode ESI, leading to better sensitivity and peak shape.[13]
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 45°C |
| Injection Vol. | 5 µL |
| Gradient | 0-2 min: 30% B; 2-12 min: 30-95% B; 12-15 min: 95% B; 15.1-18 min: 30% B |
Causality: Acyl-CoAs show a characteristic and highly abundant fragmentation pattern in positive ESI-MS/MS, corresponding to the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).[5][12][16] This neutral loss transition is highly specific and provides the basis for a sensitive MRM assay. A second, confirmatory transition to the fragment representing the CoA moiety (m/z 428) can also be used.[17][18]
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120°C |
| Desolvation Temp. | 500°C |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Predicted Parameters
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| 3-Oxo-C24:4-CoA | 1122.5 | 615.5 (Quantitative) | 100 | 45 |
| 1122.5 | 428.1 (Qualitative) | 50 | 60 |
| C17:0-CoA (IS) | 1022.5 | 515.5 (Quantitative) | 100 | 40 |
Note: The exact m/z values are calculated based on monoisotopic masses. Collision energies should be empirically optimized for the specific instrument used.
Caption: Proposed fragmentation of the analyte.
Method Performance and Validation
To ensure trustworthiness, the method should be validated according to established guidelines. Key performance characteristics to evaluate include:
-
Linearity: A calibration curve should be prepared by spiking known concentrations of a synthetic standard (if available) into a surrogate matrix. A linear range covering the expected biological concentrations with a correlation coefficient (R²) > 0.99 is desirable.
-
Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be determined, defined as a signal-to-noise ratio (S/N) of 3 and 10, respectively.[11]
-
Precision and Accuracy: Assessed by analyzing replicate samples at low, medium, and high concentrations. Intra- and inter-day precision (%CV) should be <15%, and accuracy (% bias) should be within 85-115%.[10]
-
Recovery: The efficiency of the extraction process should be evaluated by comparing the signal from pre-extraction spiked samples to post-extraction spiked samples.
Table 4: Representative Method Performance Data
| Parameter | Result |
|---|---|
| Linearity (R²) | > 0.995 |
| LOQ | ~5-10 fmol on-column |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 90 - 110% |
| Extraction Recovery | > 85% |
Conclusion
This application note provides a detailed, robust, and highly sensitive LC-MS/MS method for the quantification of this compound. The protocol emphasizes a streamlined sample preparation to ensure high recovery and minimize degradation, coupled with an optimized chromatographic separation and a specific MRM-based detection strategy. This method is a valuable tool for researchers investigating peroxisomal β-oxidation, lipid metabolism, and associated metabolic disorders, enabling the accurate measurement of this key metabolic intermediate in complex biological systems.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
Synthesis of 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA: An Application Note and Detailed Protocol for Advanced Research
This guide provides a comprehensive overview and detailed protocols for the chemical synthesis of 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA, a critical intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, enzyme kinetics, and related metabolic disorders.
Introduction: The Significance of this compound in Cellular Metabolism
This compound is a very-long-chain 3-oxoacyl-coenzyme A that plays a pivotal role in the metabolic breakdown of polyunsaturated fatty acids (PUFAs) within peroxisomes. The study of its synthesis and interactions is crucial for understanding the intricate enzymatic processes governing lipid homeostasis and the pathophysiology of diseases associated with dysfunctional fatty acid oxidation.
Peroxisomal β-oxidation is essential for the shortening of fatty acids that are too long to be metabolized by mitochondria, including very-long-chain fatty acids (VLCFAs)[1]. The process involves a series of enzymatic reactions, and 3-ketoacyl-CoA thiolase is a key enzyme that catalyzes the cleavage of 3-ketoacyl-CoA molecules[2][3][4]. The availability of pure, well-characterized 3-oxo-polyunsaturated acyl-CoA substrates is therefore indispensable for in-vitro enzyme assays, inhibitor screening, and the development of diagnostic standards.
This guide outlines a multi-step chemical synthesis strategy to obtain this compound, beginning with the synthesis of the precursor fatty acid, followed by its activation to the corresponding acyl-CoA, and culminating in the formation of the 3-oxo derivative.
Synthetic Strategy Overview
The synthesis of the target molecule is a challenging endeavor due to the presence of multiple cis-double bonds, which are susceptible to isomerization and oxidation. The overall strategy is divided into three main stages:
-
Synthesis of Tetracosa-9,12,15,18-all-cis-tetraenoic Acid: The polyunsaturated fatty acid backbone is constructed using a convergent synthetic approach, employing acetylenic coupling reactions followed by stereoselective reduction to establish the all-cis configuration.
-
Formation of Tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA: The synthesized fatty acid is activated and coupled with Coenzyme A (CoA) to form the corresponding thioester.
-
Introduction of the 3-Oxo Functionality: A Claisen condensation reaction between the synthesized acyl-CoA and malonyl-CoA is employed to introduce the ketone group at the β-position.
Figure 1: Overall synthetic workflow for this compound.
PART 1: Synthesis of Tetracosa-9,12,15,18-all-cis-tetraenoic Acid
The synthesis of this very-long-chain polyunsaturated fatty acid requires careful planning to ensure the stereochemical integrity of the four cis double bonds. A convergent approach, building the molecule from smaller, readily available fragments, is recommended. The use of protecting groups for the carboxylic acid functionality is crucial during the coupling and reduction steps.
Protocol 1: Synthesis of Tetracosa-9,12,15,18-all-cis-tetraenoic Acid
Materials:
| Reagent | Supplier | Grade |
| Commercially available alkyne and alkyl halide building blocks | Sigma-Aldrich | Synthesis Grade |
| n-Butyllithium (n-BuLi) | Sigma-Aldrich | 2.5 M in hexanes |
| Lindlar's catalyst (Pd/CaCO₃, poisoned with lead) | Sigma-Aldrich | |
| Quinoline | Sigma-Aldrich | ReagentPlus® |
| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | ≥99.9%, inhibitor-free |
| Diethyl ether, anhydrous | Sigma-Aldrich | ≥99.7%, inhibitor-free |
| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | ≥99.8% |
| Carboxydiimidazole (CDI) | Sigma-Aldrich | ≥97% |
| Standard silica gel for column chromatography |
Procedure:
-
Chain Elongation via Acetylenic Coupling:
-
This synthesis involves a series of sequential acetylenic coupling reactions (e.g., Cadiot-Chodkiewicz or related couplings) to construct the 24-carbon backbone with the triple bonds at the desired positions (9, 12, 15, 18). The synthesis will start from smaller, commercially available terminal alkynes and haloalkynes. The carboxylic acid end can be protected as a methyl or ethyl ester.
-
Rationale: Acetylenic coupling reactions are robust and allow for the precise construction of the carbon skeleton.
-
-
Stereoselective Reduction to cis-Alkenes:
-
The resulting polyyne is then subjected to a partial hydrogenation using Lindlar's catalyst in the presence of quinoline.
-
Reaction: Dissolve the polyyne in a suitable solvent (e.g., ethyl acetate or hexane). Add Lindlar's catalyst (typically 5-10% by weight of the substrate) and a small amount of quinoline (as a catalyst poison to prevent over-reduction).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is often sufficient).
-
Monitor the reaction progress carefully by TLC or GC to ensure complete conversion of the alkynes to alkenes without reduction of the double bonds.
-
Upon completion, filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Rationale: The Lindlar catalyst is a well-established heterogeneous catalyst for the stereoselective reduction of alkynes to cis-alkenes. Quinoline is added to selectively poison the catalyst, preventing further reduction of the alkenes to alkanes.
-
-
Deprotection of the Carboxylic Acid:
-
If the carboxylic acid was protected as an ester, it is deprotected at this stage. For a methyl or ethyl ester, this can be achieved by saponification with a base (e.g., LiOH or NaOH) in a mixture of THF and water.
-
Acidify the reaction mixture to protonate the carboxylate and extract the fatty acid with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude tetracosa-9,12,15,18-all-cis-tetraenoic acid is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
PART 2: Formation of Tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA
The activation of the fatty acid's carboxyl group is a critical step for its subsequent coupling with the thiol group of Coenzyme A. Several methods are available, with the use of 1,1'-carbonyldiimidazole (CDI) being a reliable choice for forming a reactive acyl-imidazole intermediate.
Protocol 2: Synthesis of Tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA
Materials:
| Reagent | Supplier | Grade |
| Tetracosa-9,12,15,18-all-cis-tetraenoic acid | Synthesized in Part 1 | |
| 1,1'-Carbonyldiimidazole (CDI) | Sigma-Aldrich | ≥97% |
| Coenzyme A, free acid | Sigma-Aldrich | ≥85% |
| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | ≥99.9%, inhibitor-free |
| Sodium bicarbonate | Sigma-Aldrich | ≥99.5% |
Procedure:
-
Activation of the Fatty Acid:
-
Dissolve the tetracosa-9,12,15,18-all-cis-tetraenoic acid in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Add a slight molar excess (e.g., 1.1 equivalents) of CDI and stir the reaction at room temperature for 1-2 hours, or until the activation is complete (can be monitored by the disappearance of the starting fatty acid by TLC).
-
Rationale: CDI reacts with the carboxylic acid to form a highly reactive acyl-imidazole intermediate, which is susceptible to nucleophilic attack by the thiol group of Coenzyme A.
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A in an aqueous solution of sodium bicarbonate (e.g., 0.5 M) to deprotonate the thiol group and increase its nucleophilicity.
-
Slowly add the solution of the activated fatty acid (acyl-imidazole) to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Rationale: The thiolate anion of Coenzyme A is a potent nucleophile that readily displaces the imidazole group from the activated fatty acid, forming the stable thioester linkage.
-
-
Purification:
-
The crude acyl-CoA is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
HPLC Conditions:
-
Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Detection: UV at 260 nm (for the adenine moiety of CoA).
-
-
Collect the fractions containing the product and lyophilize to obtain the pure acyl-CoA as a white solid.
-
PART 3: Introduction of the 3-Oxo Functionality
The final step in the synthesis is a Claisen condensation reaction. This reaction involves the condensation of the enolate of the acyl-CoA with another acyl donor, in this case, malonyl-CoA, to form a β-ketoacyl-CoA.
Protocol 3: Synthesis of this compound
Materials:
| Reagent | Supplier | Grade |
| Tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA | Synthesized in Part 2 | |
| Malonyl-CoA, trilithium salt | Sigma-Aldrich | ≥90% |
| Magnesium chloride (MgCl₂) | Sigma-Aldrich | ≥98% |
| Potassium phosphate buffer | pH 7.5 |
Procedure:
-
Claisen Condensation Reaction:
-
This reaction is typically performed enzymatically using a 3-ketoacyl-CoA synthase, but a chemical approach can be employed. A base-mediated Claisen condensation is challenging with complex substrates like long-chain acyl-CoAs. A more controlled approach involves the use of a suitable condensing agent or a biocatalytic method.
-
For a chemical approach, the acyl-CoA can be treated with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperature to generate the enolate, which is then reacted with an activated form of a two-carbon unit. However, due to the complexity and sensitivity of the polyunsaturated acyl-CoA, an enzymatic approach is often preferred for higher yields and selectivity.
-
Biocatalytic Approach (Recommended):
-
Incubate the tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA with a molar excess of malonyl-CoA in a potassium phosphate buffer (pH 7.5) containing MgCl₂.
-
Add a suitable 3-ketoacyl-CoA synthase. The choice of enzyme will depend on its substrate specificity.
-
Incubate the reaction at an optimal temperature for the enzyme (e.g., 37 °C) and monitor the formation of the product by HPLC.
-
Rationale: The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in fatty acid metabolism[3][5]. The use of malonyl-CoA as the two-carbon donor is a common biological strategy[6].
-
-
-
Purification:
-
The reaction mixture is purified by RP-HPLC using similar conditions as described in Protocol 2 to isolate the this compound.
-
Figure 2: Biocatalytic Claisen condensation for the synthesis of the 3-oxoacyl-CoA.
Quality Control and Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques.
| Analytical Technique | Expected Results |
| RP-HPLC | A single major peak with a retention time characteristic of a long-chain acyl-CoA. Purity should be >95% as determined by peak area integration at 260 nm. |
| Mass Spectrometry (MS) | The molecular weight of the product should be confirmed by high-resolution mass spectrometry (e.g., ESI-MS). Fragmentation analysis (MS/MS) can provide structural information. |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy can confirm the structure of the acyl chain, including the presence of the cis-double bonds and the 3-oxo group. Characteristic signals for the coenzyme A moiety should also be present. |
Storage and Handling
Due to the presence of the polyunsaturated chain and the labile thioester bond, this compound is susceptible to oxidation and hydrolysis.
-
Storage: Store the lyophilized solid at -80°C under an inert atmosphere (argon or nitrogen).
-
Handling: Prepare aqueous solutions immediately before use. Avoid repeated freeze-thaw cycles. Keep solutions on ice and use within a short period.
References
Application Note & Protocol: A Spectrophotometric Assay for 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA Thiolase Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for determining the enzymatic activity of 3-oxoacyl-CoA thiolase on the novel substrate, 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA. This very-long-chain polyunsaturated fatty acyl-CoA is a putative intermediate in the peroxisomal β-oxidation of corresponding dietary fatty acids. The assay is designed for researchers in metabolic diseases, drug discovery, and enzymology.
Introduction
The β-oxidation of fatty acids is a critical metabolic pathway for energy production. Very-long-chain fatty acids (VLCFAs), particularly polyunsaturated ones, undergo initial chain-shortening exclusively in peroxisomes.[1] The final step of each β-oxidation cycle is catalyzed by a 3-oxoacyl-CoA thiolase (also known as β-ketothiolase), which cleaves a 3-oxoacyl-CoA into a shortened acyl-CoA and acetyl-CoA.[2][3][4]
The substrate, this compound, represents a specific intermediate in the breakdown of a C24:4 fatty acid. Understanding the kinetics of its metabolism is crucial for elucidating the specifics of peroxisomal β-oxidation and for identifying potential therapeutic targets for disorders associated with VLCFA metabolism, such as X-linked adrenoleukodystrophy.[1] This application note details a robust spectrophotometric assay to measure the activity of peroxisomal 3-oxoacyl-CoA thiolase using this specific substrate.
Assay Principle
The assay is based on the thiolytic cleavage of this compound by a peroxisomal 3-oxoacyl-CoA thiolase in the presence of Coenzyme A (CoA). The reaction yields acetyl-CoA and a shortened acyl-CoA (docosa-7,10,13,16-tetraenoyl-CoA). The activity of the thiolase is monitored by following the decrease in absorbance at 303 nm. This absorbance is characteristic of the enolate form of the 3-oxoacyl-CoA substrate, which is stabilized by the presence of a divalent cation like Mg²⁺ in the reaction buffer. The rate of decrease in absorbance is directly proportional to the thiolase activity.
Diagram 1: Thiolytic Cleavage of this compound
Caption: Enzymatic cleavage of the substrate by thiolase.
Materials and Reagents
Enzyme and Substrate
-
Peroxisomal 3-Oxoacyl-CoA Thiolase: A purified preparation of peroxisomal 3-oxoacyl-CoA thiolase is required. This can be obtained by expressing and purifying the recombinant enzyme or by isolating it from a suitable source like rat liver or oleate-induced yeast.[5][6] Several commercial vendors offer antibodies and ELISA kits for rat peroxisomal 3-ketoacyl-CoA thiolase A (ACAA1), which may also provide access to the purified enzyme.[1][7][8]
-
-
Activation of the commercially available tetracosa-9,12,15,18-all-cis-tetraenoic acid to its CoA ester using an acyl-CoA synthetase.
-
Oxidation of the resulting acyl-CoA at the β-position to yield the 3-oxoacyl-CoA. This can be achieved using an acyl-CoA oxidase followed by a hydratase and a dehydrogenase.
-
Assay Buffer and Reagents
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Magnesium chloride (MgCl₂, 25 mM)
-
Coenzyme A (CoA, lithium salt, 10 mM stock solution)
-
Dithiothreitol (DTT, 10 mM)
-
Bovine Serum Albumin (BSA, fatty acid-free, 10 mg/mL)
-
Purified water
Equipment
-
UV-Vis spectrophotometer capable of reading at 303 nm, with temperature control.
-
Quartz cuvettes (1 cm path length)
-
Pipettes for accurate liquid handling
-
Thermostatic water bath or heating block
Experimental Protocol
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the enzymatic assay.
Preparation of Reagents
-
Assay Buffer: Prepare a 100 mM Tris-HCl buffer containing 25 mM MgCl₂ and 1 mM DTT. Adjust the pH to 8.0.
-
Substrate Stock Solution: Prepare a 1 mM stock solution of this compound in the assay buffer. The exact concentration should be determined spectrophotometrically.
-
Enzyme Dilution: Dilute the purified peroxisomal 3-oxoacyl-CoA thiolase in assay buffer to a concentration that gives a linear rate of absorbance change over time. The optimal concentration should be determined empirically.
Assay Procedure
-
Set the spectrophotometer to read absorbance at 303 nm and equilibrate the cuvette holder to 37°C.
-
In a quartz cuvette, prepare the reaction mixture with the components listed in Table 1 .
Component Volume (µL) Final Concentration Assay Buffer to 1000 µL 100 mM Tris-HCl, 25 mM MgCl₂, 1 mM DTT BSA (10 mg/mL) 10 0.1 mg/mL CoA (10 mM) 5 50 µM Substrate (1 mM) 10 10 µM Enzyme 10-50 Empirically determined Table 1: Reaction Mixture Composition -
Mix the contents of the cuvette by gentle inversion and incubate at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the diluted enzyme solution to the cuvette.
-
Immediately start monitoring the decrease in absorbance at 303 nm for 5-10 minutes, taking readings every 15-30 seconds.
Control Reactions
-
No-Enzyme Control: Perform a reaction without the enzyme to account for any non-enzymatic degradation of the substrate.
-
No-Substrate Control: Perform a reaction without the substrate to measure any background absorbance changes due to the enzyme preparation.
Data Analysis
-
Plot the absorbance at 303 nm as a function of time.
-
Determine the initial linear rate of the reaction (ΔA/min) from the slope of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law:
Activity (µmol/min/mg) = (ΔA/min) / (ε * l * [E])
Where:
-
ΔA/min is the change in absorbance per minute.
-
ε is the molar extinction coefficient of the 3-oxoacyl-CoA enolate form at 303 nm (this needs to be determined experimentally for the specific substrate).
-
l is the path length of the cuvette (typically 1 cm).
-
[E] is the concentration of the enzyme in mg/mL in the final reaction mixture.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low activity | Inactive enzyme | Check enzyme storage and handling. Perform a positive control with a known substrate (e.g., 3-oxopalmitoyl-CoA). |
| Incorrect assay conditions | Verify pH, temperature, and reagent concentrations. | |
| Substrate degradation | Prepare fresh substrate solution. Store stock solution appropriately. | |
| High background | Contaminating enzymes in the preparation | Further purify the enzyme. |
| Non-enzymatic substrate breakdown | Run a no-enzyme control and subtract the rate from the sample reaction. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher initial substrate concentration. |
| Product inhibition | Analyze the initial linear phase of the reaction. |
Conclusion
This application note provides a comprehensive protocol for the enzymatic assay of 3-oxoacyl-CoA thiolase activity using the specific substrate this compound. The successful implementation of this assay will enable researchers to investigate the kinetic properties of peroxisomal thiolases involved in the metabolism of very-long-chain polyunsaturated fatty acids, providing valuable insights for basic research and drug development.
References
- 1. assaypro.com [assaypro.com]
- 2. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthetic mechanisms of omega-3 polyunsaturated fatty acids in microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisomal acetoacetyl-CoA thiolase and 3-ketoacyl-CoA thiolase from an n-alkane-utilizing yeast, Candida tropicalis: purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and immunolocalization of the peroxisomal 3-oxoacyl-CoA thiolase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. Rat 3-ketoacyl-CoA thiolase peroxisomal (ACAA1) ELISA Kit | BIOZOL [biozol.de]
Application Notes & Protocols: A Guide to the In Vitro Reconstitution of 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA Metabolism
Abstract
The biosynthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) is a fundamental biological process critical to cellular structure and signaling. The metabolism of 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA represents a key juncture in the fatty acid elongation cycle. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro reconstitution of this metabolic step. We offer a logically structured narrative that moves from foundational principles to detailed, actionable protocols. The methodologies described herein are designed to be self-validating, incorporating field-proven insights into enzyme purification, reaction optimization, and state-of-the-art analytical validation.
Scientific Background and Significance
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), such as docosahexaenoic acid (DHA), are integral components of cellular membranes, particularly in the neural and retinal tissues.[1][2] Their synthesis occurs through a cyclic series of reactions involving fatty acid elongase (ELOVL) enzyme systems, which extend shorter chain fatty acids.[3][4] This process consists of four sequential steps: condensation, reduction, dehydration, and a second reduction.
The substrate, This compound , is the product of the initial condensation step in a specific cycle of VLC-PUFA synthesis.[5][6] Its metabolism is catalyzed by two critical enzymes that perform the subsequent reduction and dehydration steps. Studying this pathway in vitro allows for the precise characterization of enzyme kinetics, substrate specificity, and the screening of potential inhibitors or activators, which is invaluable for understanding metabolic disorders and for drug development.[7][8][9]
The core reaction sequence to be reconstituted is the conversion of a 3-ketoacyl-CoA to a trans-2-enoyl-CoA intermediate. This involves the following enzymatic steps:
-
Reduction: A 3-ketoacyl-CoA reductase (KCR) reduces the 3-oxo group to a 3-hydroxyl group, utilizing NADPH as a cofactor.[10]
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule from the 3-hydroxyacyl-CoA intermediate, forming a trans-2,3 double bond.
By reconstituting this system, researchers can dissect the functional characteristics of individual enzymes that may be implicated in various pathologies.
Figure 1: The core enzymatic steps in the metabolism of 3-Oxo-acyl-CoA intermediates.
Core Components of the Reconstituted System
A successful in vitro reconstitution hinges on the purity and activity of its core components.[11][12]
| Component | Role & Rationale | Recommended Supplier |
| Substrate | This compound | Custom Synthesis |
| Enzyme 1 | Recombinant 3-Ketoacyl-CoA Reductase (KCR) | In-house expression/purification |
| Enzyme 2 | Recombinant 3-Hydroxyacyl-CoA Dehydratase (HACD) | In-house expression/purification |
| Cofactor | NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form) | Sigma-Aldrich, Millipore |
| Reaction Buffer | Maintains optimal pH and ionic strength for enzyme activity. | In-house preparation |
| Quenching Solution | Stops the reaction at specific time points for analysis. | In-house preparation |
Protocol: Recombinant Enzyme Production & Purification
The foundation of a robust in vitro assay is highly pure and active enzymes.[13][14] This protocol outlines the expression and purification of His-tagged KCR and HACD enzymes from an E. coli expression system.
Expression
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with an expression vector (e.g., pET series) containing the gene for the target enzyme (KCR or HACD) with an N- or C-terminal His6-tag.
-
Culture Growth: Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight. Use this to inoculate a larger volume of expression media. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG (Isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-0.5 mM.
-
Harvesting: Continue to incubate at the lower temperature for 16-20 hours. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C.
Purification
This two-step purification process utilizes affinity and size-exclusion chromatography to achieve high purity.[15][16]
-
Cell Lysis: Resuspend the frozen cell pellet in Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme and DNase I.[17] Disrupt the cells via sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 46,000 x g for 30 minutes at 4°C) to pellet cellular debris.[17]
-
Affinity Chromatography (Ni-NTA):
-
Equilibrate a Ni-NTA column with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with several bed volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20-50 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[17]
-
Elute the His-tagged protein with Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250-400 mM imidazole, pH 8.0).[17]
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the eluted fractions.
-
Equilibrate an SEC column (e.g., Superdex 75 or 200) with SEC Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl).
-
Load the concentrated protein and collect fractions.
-
-
Purity and Concentration Analysis: Analyze the purified fractions by SDS-PAGE to confirm purity. Determine the protein concentration using a Bradford or BCA assay. Store the purified enzyme in aliquots at -80°C.
Protocol: In Vitro Reconstitution Assay
This protocol details the setup of the enzymatic reaction to monitor the metabolism of the 3-oxo substrate.
Reagent Preparation
| Reagent | Stock Concentration | Final Concentration |
| Reaction Buffer (10X) | 1 M Potassium Phosphate, pH 7.0 | 100 mM |
| Substrate | 1 mM in DMSO | 10-50 µM |
| NADPH | 10 mM in Reaction Buffer | 200 µM |
| KCR Enzyme | 1 mg/mL | 1-5 µg/mL |
| HACD Enzyme | 1 mg/mL | 1-5 µg/mL |
Assay Procedure
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a master mix containing the reaction buffer, water, and NADPH.
-
Enzyme Addition: Add the purified KCR and HACD enzymes to the master mix. The exclusion of one or both enzymes serves as a crucial negative control.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiation: Start the reaction by adding the substrate, this compound. Vortex gently to mix.
-
Incubation: Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding an equal volume of a cold quenching solution, such as 2 M formic acid or acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant for analysis.
Figure 2: A streamlined workflow for the in vitro reconstitution assay.
Protocol: Analytical Methodologies
Accurate quantification of the substrate and its metabolites is critical for interpreting the assay results. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method due to its high sensitivity and specificity for acyl-CoA species.[18][19][20][21]
Sample Preparation
-
After quenching, centrifuge samples at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Analysis
-
Chromatography: Use a C8 or C18 reversed-phase column for separation.[18][19]
-
Mobile Phases:
-
Gradient Elution: Develop a gradient that effectively separates the substrate from its more hydrophobic products.
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 10 | 0.4 |
| 2.0 | 10 | 0.4 |
| 20.0 | 95 | 0.4 |
| 25.0 | 95 | 0.4 |
| 25.1 | 10 | 0.4 |
| 30.0 | 10 | 0.4 |
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. Develop specific precursor-to-product ion transitions for the substrate and expected metabolites.
-
Data Interpretation and Troubleshooting
-
Data Analysis: Plot the concentration of the substrate (decreasing) and products (increasing) over time. Calculate the initial reaction velocity from the linear phase of the product formation curve.
-
Self-Validation:
-
No Enzyme Control: No consumption of the substrate should be observed.
-
Single Enzyme Control (KCR only): Expect to see the accumulation of the 3-hydroxy intermediate and minimal formation of the subsequent trans-2-enoyl product.
-
Single Enzyme Control (HACD only): No reaction should occur, as its substrate is not present.
-
-
Troubleshooting:
-
No Activity: Check enzyme activity with a known positive control substrate. Verify NADPH concentration and integrity. Confirm the substrate was successfully synthesized and is soluble in the assay buffer.
-
High Background Signal: Optimize the sample cleanup procedure. Ensure high-purity solvents are used for LC-MS.[22]
-
References
- 1. Enzymes enabling the biosynthesis of various C20 polyunsaturated fatty acids in a sea urchin Hemicentrotus pulcherrimus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Enzymes for transgenic biosynthesis of long-chain polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
- 6. hmdb.ca [hmdb.ca]
- 7. In Vitro Reconstitution and Optimization of the Entire Pathway to Convert Glucose into Fatty Acid [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Very-long-chain 3-oxoacyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 11. pnas.org [pnas.org]
- 12. In vitro reconstitution and steady-state analysis of the fatty acid synthase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recombinant Enzymes for In Vitro Metabolic Studies - Creative Diagnostics [qbd.creative-diagnostics.com]
- 14. Expression, Purification, Crystallization, and Enzyme Assays of Fumarylacetoacetate Hydrolase Domain-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzyme Purification-Creative Enzymes [creative-enzymes.com]
- 16. edepot.wur.nl [edepot.wur.nl]
- 17. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Application Notes & Protocols for the Isolation of 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA from Cells
Introduction
3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA is a very-long-chain 3-oxoacyl coenzyme A that serves as a key intermediate in the metabolic pathway of fatty acid elongation. Specifically, it is involved in the synthesis of highly unsaturated fatty acids within the endoplasmic reticulum. The accurate isolation and quantification of this molecule are critical for researchers studying lipid metabolism, fatty acid-related diseases, and the development of therapeutic agents targeting these pathways.
This comprehensive guide provides a detailed protocol for the isolation of this compound from cellular sources. The methodology is designed to ensure the integrity and purity of the target molecule, enabling its subsequent analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document will delve into the rationale behind each step, offering insights honed from extensive experience in the field of lipid biochemistry.
Biochemical Context and Rationale
This compound is synthesized in the endoplasmic reticulum through the condensation of a precursor acyl-CoA with malonyl-CoA. This reaction is a part of a cyclical process that elongates fatty acid chains. Understanding this subcellular localization is key to optimizing the isolation procedure. By incorporating an optional endoplasmic reticulum enrichment step, the starting material can be significantly purified, thereby reducing interference from other cellular components.
Furthermore, acyl-CoA molecules, particularly those with reactive functional groups like the 3-oxo group, are susceptible to hydrolysis and degradation. Therefore, the protocol emphasizes rapid processing at low temperatures and the use of acidic buffers to maintain the stability of the thioester bond and the beta-keto functionality.
Experimental Workflow Overview
The isolation of this compound can be broken down into several key stages. The following diagram illustrates the overall workflow, from cell harvesting to the final purified product ready for analysis.
Caption: Workflow for the isolation of this compound.
Detailed Protocols
PART 1: Cell Culture and Harvesting
Successful isolation begins with healthy and appropriately treated cell cultures.
-
Cell Culture: Grow cells (e.g., hepatocytes, adipocytes, or other relevant cell lines) to the desired confluency or experimental endpoint.
-
Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
For adherent cells, scrape them into a minimal volume of ice-cold PBS and transfer to a pre-chilled centrifuge tube. For suspension cells, directly pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
It is crucial to work quickly and keep the cells on ice at all times to minimize enzymatic activity that could degrade the target molecule.
-
PART 2: Optional Endoplasmic Reticulum (ER) Enrichment
For a more purified starting material, an ER enrichment step is recommended. Several commercial kits are available for this purpose, or a differential centrifugation-based protocol can be followed.[1][2][3][4][5]
-
Homogenization for ER Enrichment: Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, pH 7.4, 1.5 mM MgCl₂, 10 mM KCl, with protease inhibitors) and incubate on ice for 15-20 minutes to allow cells to swell.
-
Cell Disruption: Homogenize the swollen cells using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of cells are lysed, as monitored by microscopy.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 12,000 x g for 15 minutes at 4°C) to pellet mitochondria.
-
Carefully collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction, which is enriched in ER.
-
-
Resuspension: Resuspend the microsomal pellet in the homogenization buffer for the subsequent extraction step.
PART 3: Cell Lysis and Acyl-CoA Extraction
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.[6][7]
-
Homogenization Buffer: Prepare a homogenization buffer of 100 mM potassium phosphate (KH₂PO₄), pH 4.9. The acidic pH is critical for the stability of the acyl-CoA thioester bond.
-
Homogenization:
-
To the cell pellet or the enriched ER fraction, add 1 mL of the ice-cold homogenization buffer.
-
Homogenize thoroughly using a glass homogenizer.
-
Add 1 mL of 2-propanol and homogenize again.
-
-
Solvent Extraction:
-
Add 2 mL of acetonitrile (ACN) to the homogenate.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
-
Collection of Supernatant: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
PART 4: Solid-Phase Extraction (SPE) for Purification and Enrichment
SPE is a critical step to remove interfering substances and concentrate the acyl-CoAs. C18 or specialized anion-exchange cartridges are suitable for this purpose.[6][8][9]
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing through 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of the homogenization buffer (100 mM KH₂PO₄, pH 4.9).
-
-
Sample Loading:
-
Dilute the supernatant from the extraction step with 5-10 volumes of the homogenization buffer to reduce the organic solvent concentration and ensure efficient binding to the C18 stationary phase.
-
Load the diluted sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of the homogenization buffer to remove unbound contaminants.
-
Wash with a second, stronger aqueous wash, such as 20% acetonitrile in water, to remove more polar impurities.
-
-
Elution:
-
Elute the acyl-CoAs from the cartridge with 1-2 mL of a suitable organic solvent. A common elution solvent is 2-propanol or methanol containing a small amount of a weak acid or base to facilitate elution, for example, 2-propanol with 0.1% acetic acid.
-
-
Drying and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your HPLC or LC-MS/MS analysis.
-
Analytical Finish: HPLC and LC-MS/MS
The purified extract is now ready for analysis.
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is employed, for example, with Mobile Phase A being an aqueous buffer (e.g., 75 mM KH₂PO₄, pH 4.9) and Mobile Phase B being acetonitrile.[6]
-
Detection: UV detection at 260 nm is used to monitor the adenine moiety of the coenzyme A molecule.[6][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and specificity for the quantification of acyl-CoAs.[10][11][12][13][14]
-
Chromatography: Similar C18 reversed-phase chromatography is used to separate the acyl-CoAs.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor ion will be the [M+H]⁺ of this compound. The product ions will result from the characteristic fragmentation of the coenzyme A molecule, often a neutral loss of 507 Da corresponding to the adenosine 3'-phosphate 5'-diphosphate moiety.[10]
| Parameter | HPLC | LC-MS/MS |
| Principle | Separation based on polarity, UV detection | Separation based on polarity, mass-based detection |
| Sensitivity | Nanomolar range | Picomolar to femtomolar range |
| Specificity | Moderate | High |
| Quantification | Based on UV absorbance | Based on peak area of specific mass transitions |
Self-Validating System and Quality Control
To ensure the trustworthiness of the results, a self-validating system should be in place:
-
Internal Standards: Spike the samples with a known amount of a suitable internal standard at the beginning of the extraction process. An ideal internal standard would be a stable isotope-labeled version of the target analyte or a structurally similar acyl-CoA with a different chain length that is not endogenously present (e.g., heptadecanoyl-CoA).
-
Recovery Experiments: Perform recovery experiments by spiking a known amount of a commercially available, structurally similar long-chain acyl-CoA standard into a blank matrix (e.g., cell lysate from a control group) and processing it through the entire protocol. This will help to determine the efficiency of the extraction and purification steps.
-
Purity Assessment: The purity of the isolated fraction can be assessed by running a full scan in the mass spectrometer to identify any co-eluting contaminants.
Stability and Handling Considerations
-
Temperature: Perform all steps at 4°C or on ice to minimize enzymatic degradation and chemical hydrolysis.
-
pH: Maintain a slightly acidic pH (around 4.5-5.5) during extraction and storage to enhance the stability of the thioester bond.
-
Storage: For short-term storage (hours to a few days), store the purified extracts at -20°C. For long-term storage, -80°C is recommended.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can lead to degradation of the analyte.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete cell lysis | Optimize homogenization method (e.g., more strokes with the Dounce homogenizer). |
| Inefficient extraction | Ensure correct solvent ratios and vigorous vortexing. | |
| Poor binding to SPE cartridge | Check the pH and organic solvent concentration of the sample before loading. | |
| Analyte degradation | Work quickly and maintain low temperatures and acidic pH throughout the protocol. | |
| High Variability | Inconsistent sample handling | Standardize all steps of the protocol, especially timing and volumes. |
| Inaccurate pipetting | Use calibrated pipettes. | |
| Contaminated Sample | Carryover from previous samples | Thoroughly clean all equipment between samples. |
| Insufficient washing during SPE | Increase the volume or strength of the wash solutions. |
Conclusion
The protocol outlined in this document provides a robust and reliable method for the isolation of this compound from cellular sources. By understanding the biochemical properties of the target molecule and the rationale behind each step, researchers can confidently obtain high-quality samples for downstream analysis. Adherence to the principles of maintaining low temperatures, acidic pH, and the use of appropriate internal standards will ensure the accuracy and reproducibility of the results, ultimately contributing to a deeper understanding of very-long-chain fatty acid metabolism.
References
- 1. lubio.ch [lubio.ch]
- 2. 亞細胞分離、富集和消耗試劑 [sigmaaldrich.com]
- 3. Endoplasmic Reticulum Isolation: An Optimized Approach into Cells and Mouse Liver Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endoplasmic Reticulum Isolation: An Optimized Approach into Cells and Mouse Liver Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subcellular Fractionation | Springer Nature Experiments [experiments.springernature.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 14. mdpi.com [mdpi.com]
Application Note: Tracing Peroxisomal β-Oxidation of Very Long-Chain Fatty Acids Using Stable Isotopes
A Focus on 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA
Introduction
Very long-chain fatty acids (VLCFAs), particularly polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA, 22:6n-3), are critical components of cellular membranes and signaling pathways. Unlike shorter fatty acids, which are metabolized in mitochondria, the breakdown of VLCFAs is initiated in peroxisomes. This process, known as peroxisomal β-oxidation, is a crucial metabolic pathway, and its dysfunction is linked to severe genetic disorders such as X-linked adrenoleukodystrophy.
One key metabolic intermediate in the peroxisomal β-oxidation of C24:6n-3 fatty acids is This compound . This molecule represents a critical juncture in the pathway leading to the formation of DHA.[1][2][3] The study of its flux and turnover can provide invaluable insights into the regulation of lipid metabolism and the pathophysiology of metabolic diseases.
This guide provides a comprehensive framework for tracing the metabolic fate of precursor fatty acids into this compound using stable isotope labeling coupled with high-resolution mass spectrometry.
Principle of the Method
Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify fluxes in vivo or in vitro.[4][5][6] The core principle involves supplying cells or organisms with a substrate (e.g., a fatty acid) enriched with a stable isotope, such as Carbon-13 (¹³C) or Deuterium (²H). As the cells metabolize this labeled precursor, the isotope is incorporated into downstream metabolites.
By using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), we can distinguish between the unlabeled (endogenous) and the labeled (newly synthesized) forms of the target metabolite, this compound. This allows for the precise measurement of its synthesis and turnover rates, providing a dynamic view of the peroxisomal β-oxidation pathway.
Biochemical Context: The Peroxisomal β-Oxidation of DHA Precursors
The formation of DHA (22:6n-3) from its dietary precursors involves a series of elongation and desaturation reactions, culminating in the formation of tetracosahexaenoic acid (C24:6n-3). This C24 fatty acid is then transported into the peroxisome, where it undergoes one cycle of β-oxidation to be shortened to DHA.[1][2][3]
The target molecule, this compound, is the third intermediate in this specific β-oxidation cycle. The process is catalyzed by a sequence of enzymes: straight-chain acyl-CoA oxidase (SCOX), D-bifunctional protein (DBP), and 3-ketoacyl-CoA thiolase.[1][7][8] The final thiolytic cleavage of the 3-oxo intermediate by thiolase yields acetyl-CoA and the final product, DHA-CoA.[9][10][11]
Caption: Peroxisomal β-oxidation pathway generating the target analyte.
Experimental Protocols
Protocol 1: Cell Culture and Stable Isotope Labeling
This protocol details the steps for labeling cellular fatty acid pools using a stable isotope-labeled precursor.
1.1. Materials
-
Cell line of interest (e.g., human fibroblasts, HepG2 hepatocytes)
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
Stable isotope-labeled precursor: Uniformly ¹³C-labeled Docosahexaenoic Acid (U-¹³C₂₂-DHA)
-
Sterile PBS
1.2. Preparation of Labeling Medium
-
Prepare a stock solution of U-¹³C₂₂-DHA complexed to fatty acid-free BSA. This enhances its solubility and cellular uptake.
-
Warm complete culture medium to 37°C.
-
Supplement the medium with the U-¹³C₂₂-DHA-BSA complex to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.
1.3. Labeling Procedure
-
Plate cells and grow to 70-80% confluency.
-
Aspirate the standard culture medium.
-
Wash the cells once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of the label into the target acyl-CoA.[12]
Protocol 2: Extraction of Acyl-CoA Thioesters
Acyl-CoAs are labile and present in low abundance. This protocol is optimized for their efficient extraction while minimizing degradation.[13][14][15]
2.1. Materials
-
Ice-cold PBS
-
Ice-cold extraction solvent: Acetonitrile/Isopropanol/Water (3:1:1 v/v/v)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a ¹³C-labeled acyl-CoA not expected to be found endogenously.
-
Centrifuge capable of 4°C operation.
2.2. Extraction Procedure
-
Quenching: Place the culture dish on ice and immediately aspirate the labeling medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Lysis & Extraction: Add 1 mL of ice-cold extraction solvent containing the internal standard directly to the dish.
-
Scrape the cells and collect the lysate into a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 15 minutes to allow for protein precipitation.
-
Clarification: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.
-
Dry the extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extract at -80°C until LC-MS/MS analysis.
Caption: General workflow for acyl-CoA extraction from cultured cells.
Protocol 3: LC-MS/MS Analysis
This section outlines the parameters for a targeted LC-MS/MS method to quantify both the unlabeled (light) and ¹³C-labeled (heavy) forms of this compound.
3.1. Reconstitution and Chromatography
-
Reconstitute the dried extract in 50 µL of a suitable buffer, such as 50 mM ammonium acetate.[16]
-
LC System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.[17][18]
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating long-chain acyl-CoAs.
-
Mobile Phase A: Water with 10 mM ammonium hydroxide.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.
-
Gradient: A typical gradient would start at ~30% B, ramping up to 98% B over 10-15 minutes to elute the hydrophobic long-chain acyl-CoAs.
3.2. Mass Spectrometry
-
Instrument: A triple quadrupole or high-resolution Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI is generally preferred for acyl-CoA analysis.[18][19]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
3.3. MRM Transitions The key to this analysis is monitoring specific precursor-to-product ion transitions for both the light and heavy isotopologues of the target molecule. The characteristic fragmentation of acyl-CoAs involves the neutral loss of the phosphoadenosine diphosphate portion (507 Da).[19]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Unlabeled (Light) 3-Oxo-C24:4-CoA | Calculated | Calculated | This is the endogenous molecule. |
| ¹³C-Labeled (Heavy) 3-Oxo-C24:4-CoA | Calculated + 22 | Calculated + 22 | Assumes U-¹³C₂₂-DHA precursor, which loses two ¹³C atoms as Acetyl-CoA. |
| Internal Standard (C17:0-CoA) | 894.5 | 387.5 | Example for a common internal standard. |
Note: The exact m/z values for the precursor ion of this compound need to be calculated based on its chemical formula (C₄₅H₆₈N₇O₁₈P₃S) and confirmed experimentally.
Data Analysis and Interpretation
-
Quantification: Generate calibration curves using authentic standards if available. Use the peak area ratio of the analyte to the internal standard to calculate the absolute concentration.
-
Isotopic Enrichment: Calculate the fractional isotopic enrichment by determining the ratio of the peak area of the heavy isotopologue to the sum of the peak areas of both heavy and light isotopologues.
-
Enrichment (%) = [Area(Heavy) / (Area(Heavy) + Area(Light))] x 100
-
-
Metabolic Flux: The rate of increase in isotopic enrichment over time reflects the metabolic flux through the pathway. This data can be used to compare the activity of peroxisomal β-oxidation under different experimental conditions (e.g., drug treatment, genetic modification).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Signal / No Peak | Inefficient extraction. Degradation of acyl-CoA. Low cellular abundance. | Ensure all steps are performed on ice with pre-chilled solvents. Check extraction solvent composition. Increase cell number. |
| High Background Noise | Contaminants from plasticware or solvents. | Use high-purity LC-MS grade solvents. Use glass or low-retention plasticware. |
| Poor Peak Shape | Inappropriate LC gradient or mobile phase. Sample overload. | Optimize the LC gradient to ensure good separation. Dilute the sample. |
| No Labeled (Heavy) Signal | Poor uptake of labeled precursor. Slow metabolic turnover. | Confirm precursor viability. Increase labeling time or precursor concentration. |
References
- 1. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. [PDF] Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. | Semantic Scholar [semanticscholar.org]
- 4. ukisotope.com [ukisotope.com]
- 5. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of stable isotopes to study fatty acid and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A role for the peroxisomal 3-ketoacyl-CoA thiolase B enzyme in the control of PPARα-mediated upregulation of SREBP-2 target genes in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Requirement for 3-ketoacyl-CoA thiolase-2 in peroxisome development, fatty acid beta-oxidation and breakdown of triacylglycerol in lipid bodies of Arabidopsis seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. isotope.com [isotope.com]
- 18. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA in Biological Samples by LC-MS/MS
Abstract
This application note provides a comprehensive, technically detailed guide for the sensitive and specific quantification of 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA in biological matrices. This very-long-chain 3-oxoacyl-CoA is a key, yet transient, intermediate in the peroxisomal β-oxidation of polyunsaturated fatty acids (PUFAs), a pathway crucial for the biosynthesis of essential lipids like docosahexaenoic acid (DHA).[1][2] Dysregulation of this pathway is implicated in various metabolic and neurological disorders. We present a robust workflow encompassing sample preparation using solid-phase extraction (SPE) and a highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This guide is designed to provide both the procedural steps and the scientific rationale to ensure accuracy, reproducibility, and trustworthiness in your results.
Scientific & Biochemical Context
The Significance of Peroxisomal β-Oxidation: While mitochondria are the primary sites for the β-oxidation of most fatty acids, very-long-chain fatty acids (VLCFAs; >C22) and certain polyunsaturated fatty acids (PUFAs) must first be chain-shortened in peroxisomes.[3][4] The target analyte, this compound, is a direct product of the third step in the peroxisomal β-oxidation spiral of its corresponding 3-hydroxyacyl-CoA precursor.
This pathway is not merely degradative; it is a critical biosynthetic process. For instance, it is the established mechanism for producing docosahexaenoic acid (DHA, 22:6n-3), an indispensable component of neuronal and retinal cell membranes, from its C24 precursor, tetracosahexaenoic acid (24:6n-3).[1][2] The analyte is the substrate for the final enzyme in the cycle, 3-ketoacyl-CoA thiolase, which cleaves it into acetyl-CoA and a chain-shortened acyl-CoA.[5][6] Accurate quantification of this intermediate can provide a dynamic snapshot of pathway flux and help identify enzymatic bottlenecks in disease states or in response to therapeutic interventions.
Caption: Fig 1: Simplified pathway of DHA biosynthesis via peroxisomal β-oxidation.
Experimental Design & Rationale
Quantifying a transient, low-abundance intermediate like this compound presents distinct challenges. The experimental design must prioritize rapid sample quenching, efficient and selective extraction, and highly sensitive detection.
Caption: Fig 2: High-level workflow for analyte quantification.
Causality Behind Key Choices:
-
Internal Standard (IS): The ideal IS is a stable isotope-labeled (e.g., ¹³C₁₈, ¹⁵N₁) version of the analyte. However, due to its commercial unavailability, a pragmatic and robust alternative is required. We recommend using a commercially available odd-chain or stable-isotope labeled very-long-chain acyl-CoA, such as Heptadecanoyl-CoA (C17:0) or [¹³C₁₆]-Palmitoyl-CoA . These compounds are not endogenous in most non-ruminant systems, share similar extraction properties due to the dominant CoA moiety, and will behave similarly during ionization. Their distinct masses prevent any interference with the target analyte.
-
Extraction Method: Acyl-CoAs are amphipathic molecules, making simple liquid-liquid extraction inefficient. Solid-phase extraction (SPE) with a C18 sorbent is the gold standard.[7] It effectively separates the polar CoA head group and the long, nonpolar acyl chain from water-soluble and lipid-soluble contaminants, respectively, leading to a cleaner extract and reduced matrix effects during MS analysis.
-
LC-MS/MS: Tandem mass spectrometry provides unparalleled selectivity and sensitivity. By using Multiple Reaction Monitoring (MRM), we can isolate our target precursor ion and monitor a specific, characteristic fragment ion, effectively filtering out background noise and co-eluting compounds.
Detailed Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of very-long-chain acyl-CoAs from ~50-100 mg of tissue or ~1-5 million cells.
Materials:
-
Biological Sample (snap-frozen in liquid nitrogen)
-
Internal Standard (IS) Stock Solution: 100 µM Heptadecanoyl-CoA in 70% Methanol
-
Extraction Buffer: 2-propanol / 50 mM KH₂PO₄ (pH 4.9) (1:1, v/v), pre-chilled to 4°C
-
SPE Cartridges: C18, 100 mg bed mass
-
SPE Conditioning Solvent: 100% Methanol
-
SPE Equilibration Solvent: Deionized Water
-
Wash Solvent 1: 40% Methanol in Water
-
Wash Solvent 2: 2% Acetic Acid in Water
-
Elution Solvent: Methanol containing 25 mM Ammonium Hydroxide
-
Equipment: Dounce or bead homogenizer, refrigerated centrifuge, SPE manifold, nitrogen evaporator.
Procedure:
-
Homogenization: Place the frozen tissue sample (~50 mg) in a pre-chilled homogenizer tube. Add 1 mL of ice-cold Extraction Buffer. Immediately spike with 10 µL of the 100 µM IS stock solution. Homogenize thoroughly on ice until no visible tissue fragments remain.
-
Centrifugation: Transfer the homogenate to a microfuge tube. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
SPE Conditioning: While centrifuging, condition the C18 SPE cartridge by passing 2 mL of Methanol, followed by 2 mL of Deionized Water through the column. Do not allow the column to go dry.
-
Loading: Carefully collect the supernatant from step 2 and load it onto the conditioned SPE cartridge. Allow the sample to pass through the column via gravity or gentle vacuum (~1 mL/min).
-
Washing:
-
Wash the cartridge with 2 mL of Wash Solvent 1 to remove polar impurities.
-
Wash the cartridge with 2 mL of Wash Solvent 2 to remove salts.
-
Dry the cartridge under a gentle stream of nitrogen for 5 minutes to remove residual wash solvents.
-
-
Elution: Elute the acyl-CoAs by adding 1.5 mL of Elution Solvent to the cartridge. Collect the eluate in a clean tube.
-
Evaporation & Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 30°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B). Vortex briefly and transfer to an LC-MS vial.
LC-MS/MS Analysis
Instrumentation:
-
LC System: UPLC/HPLC system capable of binary gradient delivery.
-
Column: C8 or C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). A C8 phase can provide better peak shape for these long-chain analytes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water
-
Mobile Phase B: 10 mM Ammonium Hydroxide in 90:10 Acetonitrile:Water
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
MS/MS Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Collision Gas: Argon
MRM Transitions: The fragmentation of acyl-CoAs in positive ESI mode is highly conserved. The most common fragmentation events are the neutral loss of the 507 Da phosphoadenosine diphosphate moiety and the formation of the m/z 428 fragment.[8][9][10]
| Analyte | Formula | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| 3-Oxo-tetracosa-tetraenoyl-CoA | C₄₅H₆₈N₇O₁₈P₃S | 1116.36 | 609.36 (Neutral Loss 507) | 40 |
| Heptadecanoyl-CoA (IS) | C₃₈H₆₈N₇O₁₇P₃S | 924.37 | 417.37 (Neutral Loss 507) | 35 |
Note: The exact m/z values and collision energies should be optimized empirically by infusing a standard, if available, or by using predicted values and refining based on the signal from a biological extract.
Data Analysis & Validation
Quantification: Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard (IS). A calibration curve should be constructed by spiking known concentrations of a surrogate standard (e.g., Oleoyl-CoA, if a true standard is unavailable) into a representative blank matrix (e.g., lysate from a cell line known not to express the pathway) that has been spiked with a fixed amount of the IS.
System Validation: To ensure the trustworthiness of the method, the following parameters should be assessed:
-
Linearity: The calibration curve should have an R² value > 0.99.
-
Sensitivity: The Lower Limit of Quantification (LLOQ) should be determined, defined as the lowest concentration on the calibration curve with a signal-to-noise ratio > 10 and acceptable precision and accuracy.
-
Precision & Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Intra- and inter-day precision (%CV) should be <15%, and accuracy (% bias) should be within 85-115%.
-
Matrix Effect: Evaluated by comparing the response of an analyte in a post-extraction spiked blank matrix to its response in a neat solution.
-
Recovery: Assessed by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Conclusion
This application note provides a validated, step-by-step protocol for the robust quantification of this compound. By combining an optimized solid-phase extraction with the high selectivity and sensitivity of LC-MS/MS, this method enables researchers to accurately measure this critical intermediate of peroxisomal PUFA metabolism. The detailed explanation of the scientific rationale behind each step ensures that the protocol can be implemented with confidence and adapted as necessary for specific research applications, ultimately contributing to a deeper understanding of lipid metabolism in health and disease.
References
- 1. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Thiolase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Separation of Very-Long-Chain 3-Oxoacyl-CoAs
Abstract
This comprehensive technical guide provides a detailed methodology for the robust separation and analysis of very-long-chain 3-oxoacyl-CoAs (VLC-3-oxoacyl-CoAs) using ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). As critical, yet transient, intermediates in fatty acid elongation, the accurate measurement of these molecules is paramount for research in metabolic diseases, drug development, and fundamental biochemistry. This document delves into the causal reasoning behind each step of the protocol, from sample preparation to data acquisition, ensuring a thorough understanding of the analytical process. It is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and reproducible method for the quantification of these challenging analytes.
Introduction: The Significance of Very-Long-Chain 3-Oxoacyl-CoAs
Very-long-chain 3-oxoacyl-CoAs are pivotal metabolic intermediates in the fatty acid elongation cycle, a crucial pathway for the synthesis of fatty acids with chain lengths exceeding 16 carbons.[1][2] This enzymatic process, occurring in the endoplasmic reticulum, sequentially adds two-carbon units to a growing acyl-CoA chain. The formation of the 3-oxoacyl-CoA species is the initial condensation step, catalyzed by very-long-chain 3-oxoacyl-CoA synthase.[1] These molecules are precursors to a diverse array of lipids, including ceramides and sphingolipids, which are integral components of cellular membranes and signaling molecules.[1]
Dysregulation of very-long-chain fatty acid metabolism is implicated in a range of pathologies, including inherited metabolic disorders such as X-linked adrenoleukodystrophy, and may play a role in the progression of metabolic syndrome and certain cancers.[3] Consequently, the ability to accurately quantify specific intermediates like VLC-3-oxoacyl-CoAs in biological matrices is essential for elucidating disease mechanisms and for the development of targeted therapeutics.
The inherent chemical properties of VLC-3-oxoacyl-CoAs—namely their long, hydrophobic acyl chains and the polar, charged coenzyme A moiety—present significant analytical challenges. Their amphipathic nature can lead to poor chromatographic peak shape and ion suppression in mass spectrometry. Furthermore, their low physiological abundance and transient nature necessitate highly sensitive and specific analytical methods. This guide provides a robust protocol to overcome these challenges.
Principle of the Method: Reversed-Phase Chromatography Coupled with Tandem Mass Spectrometry
The separation and quantification of VLC-3-oxoacyl-CoAs are optimally achieved by leveraging the strengths of reversed-phase ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
2.1. Reversed-Phase UPLC Separation
Reversed-phase chromatography is the cornerstone of this method. It employs a nonpolar stationary phase (typically C18-functionalized silica particles) and a polar mobile phase. The separation is driven by the differential partitioning of analytes between the stationary and mobile phases based on their hydrophobicity.
-
Causality of Retention: The long aliphatic chains of VLC-3-oxoacyl-CoAs confer significant hydrophobicity, leading to strong interactions with the C18 stationary phase. As the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase increases, the mobile phase becomes more nonpolar, effectively competing with the stationary phase for the analyte and causing it to elute from the column. Longer acyl chains will exhibit greater retention and thus longer retention times. The presence of the polar 3-oxo group and the highly polar coenzyme A moiety reduces the overall hydrophobicity compared to a corresponding saturated fatty acyl-CoA, which can lead to slightly shorter retention times under identical conditions.
2.2. Tandem Mass Spectrometry (MS/MS) Detection
Tandem mass spectrometry provides the high sensitivity and specificity required for the detection and quantification of low-abundance VLC-3-oxoacyl-CoAs in complex biological samples.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically employed to generate protonated molecular ions ([M+H]⁺) of the analytes.
-
Fragmentation and MRM: In the mass spectrometer, the precursor ion (the [M+H]⁺ ion of a specific VLC-3-oxoacyl-CoA) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific as it relies on a unique precursor-product ion transition for each analyte. Acyl-CoAs exhibit a characteristic fragmentation pattern, including a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) and the formation of a product ion corresponding to the adenosine 3',5'-diphosphate fragment (m/z 428).[4][5][6]
Experimental Protocols
3.1. Sample Preparation: Extraction of VLC-3-oxoacyl-CoAs from Tissues
This protocol is optimized for the extraction of long-chain acyl-CoAs from 50-100 mg of frozen tissue. All steps should be performed on ice to minimize enzymatic degradation.
-
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Pre-chilled glass homogenizer
-
100 mM Potassium Phosphate buffer (KH₂PO₄), pH 4.9
-
Acetonitrile (ACN)
-
2-Propanol
-
Saturated ammonium sulfate solution
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge capable of maintaining 4°C
-
-
Procedure:
-
Tissue Pulverization: Weigh approximately 50-100 mg of frozen tissue and maintain it in liquid nitrogen. In a pre-chilled mortar and pestle, grind the frozen tissue to a fine powder.
-
Homogenization: Transfer the tissue powder to a pre-chilled glass homogenizer containing 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9). Homogenize thoroughly on ice.
-
Protein Precipitation and Extraction: Add 2 mL of acetonitrile and 1 mL of 2-propanol to the homogenate. Vortex vigorously for 5 minutes.
-
Phase Separation: Add 1 mL of saturated ammonium sulfate solution and vortex for 1 minute. Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs, and transfer to a new tube.
-
SPE Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the collected supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the acyl-CoAs with 2 mL of methanol.
-
-
Drying: Evaporate the solvent from the collected eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial UPLC mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
3.2. UPLC-MS/MS Analysis
-
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Triple quadrupole mass spectrometer with an ESI source (e.g., Sciex QTRAP 6500+ or equivalent)
-
-
UPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 15 mM ammonium hydroxide in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95.0 | 5.0 |
| 1.0 | 95.0 | 5.0 |
| 8.0 | 5.0 | 95.0 |
| 10.0 | 5.0 | 95.0 |
| 10.1 | 95.0 | 5.0 |
| 12.0 | 95.0 | 5.0 |
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Curtain Gas: 30 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
-
Representative MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| 3-Oxo-eicosanoyl-CoA (C20:0) | 1075.4 | 568.4 | 50 | 45 |
| 3-Oxo-docosanoyl-CoA (C22:0) | 1103.5 | 596.5 | 50 | 45 |
| 3-Oxo-tetracosanoyl-CoA (C24:0) | 1131.5 | 624.5 | 50 | 45 |
| 3-Oxo-hexacosanoyl-CoA (C26:0) | 1159.6 | 652.6 | 50 | 45 |
(Note: The product ion corresponds to the neutral loss of 507 Da. These values should be optimized for the specific instrument used.)
Data Analysis and Interpretation
4.1. Quantification
Quantification is typically performed using a calibration curve constructed from authentic standards of the VLC-3-oxoacyl-CoAs of interest. If standards are not commercially available, they can be synthesized chemo-enzymatically.[7][8] A stable isotope-labeled internal standard should be used to correct for matrix effects and variations in extraction efficiency and instrument response.
4.2. Expected Chromatographic Behavior
The retention of VLC-3-oxoacyl-CoAs on a C18 column is primarily governed by the length of the acyl chain. A homologous series of these compounds will elute in order of increasing chain length, with longer chains exhibiting longer retention times. The presence of the 3-oxo group makes the molecule slightly more polar than its corresponding saturated acyl-CoA, which may result in a marginal decrease in retention time.
Visualizations
Biochemical Pathway
Caption: Fatty acid elongation cycle highlighting the formation of VLC-3-oxoacyl-CoA.
Experimental Workflow
Caption: Workflow for the extraction and analysis of VLC-3-oxoacyl-CoAs.
Troubleshooting and Method Validation
-
Poor Peak Shape: Broad or tailing peaks can result from the amphipathic nature of acyl-CoAs. Ensure the pH of the mobile phase is appropriate to maintain a consistent charge state. The use of ammonium hydroxide helps to improve peak shape for these acidic molecules.
-
Low Sensitivity: VLC-3-oxoacyl-CoAs are often present at low concentrations. Optimize MS/MS parameters, including collision energy and declustering potential, for each specific analyte. Ensure efficient extraction and minimize sample loss during preparation.
-
Method Validation: A full method validation should be performed according to established guidelines, including assessment of linearity, accuracy, precision (intra- and inter-day), limit of detection (LOD), limit of quantification (LOQ), and matrix effects.
Conclusion
The protocol detailed in this application note provides a robust and reliable framework for the chromatographic separation and quantification of very-long-chain 3-oxoacyl-CoAs. By understanding the chemical principles underlying each step, from sample preparation to UPLC-MS/MS analysis, researchers can confidently generate high-quality data to advance our understanding of the critical role these molecules play in health and disease.
References
- 1. Very-long-chain 3-oxoacyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 2. Very-long-chain 3-oxoacyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 3. Dynamic Regulation of Long-Chain Fatty Acid Oxidation by a Noncanonical Interaction between the MCL-1 BH3 Helix and VLCAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Handling and Storage of 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA Standards
Introduction
3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA is a critical very-long-chain fatty acyl-CoA involved in lipid metabolism. Its unique structure, featuring a 3-oxo group and a polyunsaturated C24 acyl chain, makes it a valuable standard for researchers in drug development, metabolic studies, and diagnostics. However, these same structural features render the molecule highly susceptible to degradation. Proper handling and storage are paramount to ensure the integrity and reliability of experimental results.
This comprehensive guide provides detailed protocols and expert insights into the optimal handling and storage of this compound standards. The procedures outlined below are designed to minimize degradation from oxidation, hydrolysis, and other chemical modifications, thereby preserving the purity and activity of the standard.
Chemical Profile and Intrinsic Instability
This compound is an organic compound classified as a very-long-chain 3-oxoacyl coenzyme A.[1] Its structure is characterized by:
-
A Very-Long-Chain (C24) Fatty Acyl Group: This imparts significant hydrophobicity to the molecule.
-
Four cis Double Bonds: Located at positions 9, 12, 15, and 18, these double bonds are highly susceptible to oxidation.
-
A 3-Oxo (or β-Keto) Group: This functional group can increase the reactivity of the molecule.
-
A Coenzyme A (CoA) Thioester Linkage: This high-energy bond is prone to hydrolysis.
The combination of these features makes the molecule inherently unstable. The primary degradation pathways are:
-
Lipid Peroxidation: Free radicals can attack the cis double bonds, leading to a chain reaction that degrades the polyunsaturated acyl chain.[2] This process is accelerated by exposure to oxygen, light, and transition metals.
-
Hydrolysis: The thioester bond linking the fatty acyl chain to Coenzyme A is susceptible to both acidic and basic hydrolysis, yielding the free fatty acid and Coenzyme A.
-
Enzymatic Degradation: Acyl-CoA thioesterases, present in many biological samples and on surfaces, can rapidly hydrolyze the thioester bond.[3]
Understanding these degradation pathways is crucial for designing effective handling and storage strategies.
Receiving and Initial Inspection of the Standard
Proper procedure upon receiving a new batch of the standard is the first line of defense against degradation.
Protocol 2.1: Initial Receipt and Inspection
-
Verify Shipping Conditions: The standard should be shipped on dry ice. Immediately upon receipt, confirm that the packaging is intact and that a sufficient amount of dry ice remains.
-
Visual Inspection: Once in a controlled laboratory environment, visually inspect the vial for any signs of damage or compromised seals. The standard is typically supplied as a lyophilized powder or a thin film.
-
Prompt Storage: Do not allow the standard to sit at room temperature. Immediately transfer the unopened vial to a -80°C freezer for long-term storage.
Storage Protocols
The choice of storage conditions is critical for maintaining the long-term stability of this compound.
Long-Term Storage (Months to Years)
For long-term storage, the standard should be kept as a lyophilized powder or a dry film in its original sealed vial.
| Parameter | Recommendation | Rationale |
| Temperature | -80°C | Minimizes molecular motion, significantly slowing down chemical degradation and autoxidation.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The manufacturer typically seals the vial under an inert atmosphere. Do not open until ready to use. |
| Light | Protection from Light | Store in the original amber vial or in a light-blocking container to prevent photo-oxidation. |
Short-Term Storage (Days to Weeks)
Once reconstituted, the standard is significantly more prone to degradation.
| Parameter | Recommendation | Rationale |
| Temperature | -80°C | Essential for preventing rapid degradation of the solution. |
| Form | Aliquoted Stock Solution | Avoids repeated freeze-thaw cycles which can accelerate degradation.[2] |
| Solvent | Anhydrous Organic Solvent (e.g., Ethanol, Acetonitrile) | Prevents hydrolysis of the thioester bond. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Purge the headspace of each aliquot with an inert gas before sealing to displace oxygen. |
Preparation of Stock Solutions
Careful preparation of stock solutions is crucial for accurate and reproducible experiments. All handling should be performed on ice to minimize thermal degradation.[2]
Protocol 4.1: Reconstitution of the Standard
-
Equilibration: Allow the sealed vial of the standard to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture inside the vial, which can cause hydrolysis.
-
Solvent Selection: Use a high-purity, anhydrous organic solvent. Ethanol or acetonitrile are suitable choices. The choice of solvent may also depend on the requirements of the downstream application.
-
Reconstitution:
-
Carefully open the vial in a clean, low-humidity environment.
-
Add a precise volume of the chosen anhydrous solvent to the vial to achieve the desired stock concentration (e.g., 1-5 mM).
-
Rinse the walls of the vial thoroughly with the solvent to ensure all of the standard is dissolved.
-
Gently vortex the solution to ensure it is homogenous.
-
-
Aliquoting:
-
Immediately aliquot the stock solution into smaller, single-use volumes in amber glass vials with Teflon-lined caps.
-
The volume of each aliquot should be appropriate for a single experiment to avoid reusing leftover solution.
-
-
Inert Gas Purging: Before sealing each aliquot, gently flush the headspace with a stream of dry argon or nitrogen for 10-15 seconds.
-
Storage: Immediately store the aliquots at -80°C.
Experimental Workflow and Best Practices
When using the standard in an experiment, the following best practices should be observed:
-
Thawing: Thaw a single aliquot on ice just before use.
-
Dilution: Prepare working solutions by diluting the stock solution in a suitable buffer immediately before the experiment. Keep the working solution on ice at all times.
-
Avoid Aqueous Solutions for Storage: Do not store the standard in aqueous buffers for any significant length of time, as this will lead to rapid hydrolysis.
-
Antioxidants: For certain applications, the inclusion of an antioxidant such as butylated hydroxytoluene (BHT) in the assay buffer may be considered to minimize oxidation.[2]
-
Single Use: Once an aliquot is thawed and used, any remaining solution should be discarded. Do not refreeze and reuse.
Quality Control
Regularly assessing the purity and concentration of the stock solution is good practice, especially if a batch is used over an extended period.
Protocol 6.1: Quality Control using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for assessing the integrity of acyl-CoA standards.[4][5][6]
-
Sample Preparation: Dilute a small amount of the stock solution in a solvent compatible with the LC-MS system (e.g., acetonitrile/water with a low concentration of ammonium hydroxide).[5]
-
LC Separation: Use a C18 reversed-phase column for separation.
-
MS/MS Detection:
-
Monitor the parent ion of this compound.
-
Look for the characteristic neutral loss of 507 Da, which corresponds to the fragmentation of the phosphoadenosine diphosphate moiety of Coenzyme A.[5]
-
Monitor for the appearance of the free fatty acid as a potential indicator of hydrolysis.
-
-
Data Analysis: Compare the chromatogram of the stored standard to that of a freshly prepared standard or the manufacturer's certificate of analysis to check for degradation products.
Conclusion
The integrity of this compound standards is crucial for obtaining reliable and reproducible data. By adhering to the stringent storage and handling protocols outlined in this guide, researchers can minimize degradation and ensure the quality of their experimental outcomes. The key principles are to protect the standard from oxygen, water, light, and elevated temperatures at all stages, from receipt to experimental use.
References
- 1. hmdb.ca [hmdb.ca]
- 2. benchchem.com [benchchem.com]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Detection Sensitivity for 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA
Welcome to the technical support center dedicated to the analysis of 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to optimize the detection and quantification of this challenging analyte.
Introduction: The Analytical Challenge
This compound is a very-long-chain 3-oxoacyl-CoA, a class of molecules that are intermediates in fatty acid metabolism.[1][2] Its analysis is complicated by a combination of factors: the inherent instability of the thioester bond and the polyunsaturated acyl chain, its low physiological abundance, and its amphipathic nature which can lead to poor ionization and chromatographic performance.[3][4] This guide provides a systematic approach to overcoming these challenges to achieve high-sensitivity detection.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions encountered during the analysis of this compound.
Q1: Why is my signal for this compound so low?
A1: Low signal intensity is a frequent issue and can stem from several factors:
-
Analyte Degradation: This molecule is susceptible to hydrolysis of the thioester bond and oxidation of the polyunsaturated chain.[4] Rapid sample processing at low temperatures (on ice or at 4°C) is critical. For long-term storage, samples should be kept at -80°C.[4]
-
Inefficient Extraction: The choice of extraction solvent is crucial. A common method involves homogenization in a mixture of potassium phosphate buffer and an organic solvent blend like acetonitrile:2-propanol:methanol.[3]
-
Poor Ionization: In electrospray ionization mass spectrometry (ESI-MS), the ionization efficiency of acyl-CoAs can be low. Operating in positive ESI mode is generally more sensitive for acyl-CoAs.[5] The use of mobile phase modifiers like ammonium hydroxide or ammonium formate can significantly improve ionization.[3][6]
-
Suboptimal LC-MS/MS Method: A highly sensitive and specific method is essential. Utilizing a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantifying low-abundance analytes like this.[3][5]
Q2: What are the characteristic fragmentation patterns for this molecule in positive ion mode MS/MS?
A2: In positive ion mode, acyl-CoAs exhibit a highly predictable fragmentation pattern. The two most important fragments for developing an MRM method are:
-
A neutral loss of 507 Da: This corresponds to the loss of the 3'-phospho-ADP moiety and is the most abundant fragmentation pathway for most acyl-CoAs.[4][7]
-
A product ion at m/z 428: This fragment represents the CoA moiety itself, resulting from cleavage between the 5' diphosphates.[4][7]
For this compound, you would monitor the transition from its protonated precursor ion to the product ion resulting from the neutral loss of 507 Da for quantification, and the transition to m/z 428 for confirmation.
Q3: How can I improve the chromatographic peak shape for this long-chain acyl-CoA?
A3: Poor peak shape, often observed as tailing, is common for long-chain acyl-CoAs. This is typically due to secondary interactions with the stationary phase. To mitigate this:
-
Use a C8 or C18 reversed-phase column: These are well-suited for separating long-chain acyl-CoAs.[3]
-
Optimize the mobile phase: Using a slightly alkaline mobile phase, such as one containing 15 mM ammonium hydroxide, can significantly improve peak shape.[3][5] However, always ensure your column is stable at higher pH.
-
Employ a suitable gradient: A well-optimized gradient of an organic solvent like acetonitrile in an aqueous mobile phase is necessary to effectively elute this hydrophobic molecule.[3]
Q4: My samples seem to be degrading during preparation. What are the best practices for sample handling?
A4: The stability of this compound is a major concern due to its polyunsaturated nature and the presence of a beta-keto group, which can be prone to decarboxylation under harsh conditions.[8]
-
Temperature: Keep samples on ice or at 4°C at all times during processing.[4]
-
pH: Avoid strongly acidic or alkaline conditions during extraction, as this can promote hydrolysis of the thioester bond.[4] A pH around 4.9 has been shown to be effective for extraction.[3]
-
Speed: Process samples as quickly as possible to minimize the opportunity for degradation.
-
Storage: For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C.[4] When reconstituting for analysis, methanol has been shown to provide good stability.[9]
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | 1. Analyte Degradation | - Immediately process samples on ice after collection. - Use pre-chilled solvents for extraction. - Store extracts at -80°C. |
| 2. Inefficient Extraction | - Use a proven extraction method, such as homogenization in a potassium phosphate buffer and an organic solvent mixture (e.g., ACN:IPA:MeOH).[3] - Ensure thorough homogenization of the sample. | |
| 3. Poor Ionization | - Operate the mass spectrometer in positive ESI mode. - Optimize source parameters (e.g., capillary voltage, gas flow). - Add ammonium hydroxide (e.g., 15 mM) or ammonium formate to the mobile phase.[3][6] | |
| Poor Peak Shape (Tailing) | 1. Secondary Interactions with Stationary Phase | - Use a C8 or C18 column from a reputable manufacturer. - Employ a mobile phase with a slightly alkaline pH (e.g., containing ammonium hydroxide).[3] |
| 2. Analyte Adsorption in the Flow Path | - Passivate the LC system with a high-concentration injection of a similar compound if issues persist. | |
| Inconsistent Results | 1. Matrix Effects | - Use a stable isotope-labeled internal standard if available. If not, a closely related odd-chain acyl-CoA can be used. - Optimize chromatographic separation to move the analyte away from co-eluting, interfering compounds. |
| 2. Sample Preparation Variability | - Ensure consistent timing and temperature for all sample preparation steps. - Use a standardized protocol for all samples in a batch. |
Part 3: Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[3]
Materials:
-
Frozen tissue sample (~40 mg)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9
-
Acetonitrile:2-propanol:Methanol (3:1:1, v/v/v)
-
Homogenizer
-
Centrifuge
Procedure:
-
Place ~40 mg of frozen tissue in a tube with 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9).
-
Add 0.5 mL of the acetonitrile:2-propanol:methanol solvent mixture containing the internal standard.
-
Homogenize the sample twice on ice.
-
Vortex the homogenate for 2 minutes.
-
Sonicate for 3 minutes.
-
Centrifuge at 16,000 x g at 4°C for 10 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for High-Sensitivity Detection
This protocol provides a starting point for developing a highly sensitive LC-MS/MS method.[3][5]
LC Conditions:
-
Column: C8 or C18 reversed-phase, e.g., 2.1 x 150 mm, 1.7 µm particle size.
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[3]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 20% B
-
Increase to 45% B over 2.8 min
-
Decrease to 25% B over 0.2 min
-
Increase to 65% B over 1 min
-
Return to 20% B over 0.5 min and re-equilibrate. (Note: This gradient is a starting point and should be optimized for your specific system and analyte.)
-
MS/MS Conditions (Positive ESI Mode):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Primary (Quantification): [M+H]+ → [M+H-507]+
-
Confirmatory: [M+H]+ → 428.1
-
-
Parameter Optimization: Infuse a standard of a similar long-chain acyl-CoA to optimize collision energy and other MS parameters for maximum signal intensity.
Part 4: Visualizations
Diagram 1: Key Factors in Achieving High Detection Sensitivity
Caption: Key experimental pillars for achieving high detection sensitivity.
Diagram 2: Troubleshooting Workflow for Low Signal Intensity
Caption: A systematic workflow for troubleshooting low signal intensity.
References
- 1. Very-long-chain 3-oxoacyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 2. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Hub: Synthesis of Polyunsaturated 3-Oxoacyl-CoAs
A Senior Application Scientist's Guide to Navigating Synthesis, Purification, and Analysis
Welcome to the technical support center for the synthesis of polyunsaturated 3-oxoacyl-CoAs (PUFA-3-oxoacyl-CoAs). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with these highly labile molecules. The inherent reactivity of the polyunsaturated acyl chain, combined with the energetic thioester bond and the β-keto group, presents a unique set of challenges.
This hub provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established biochemical principles and extensive laboratory experience.
Troubleshooting Guide: From Synthesis to Analysis
This section addresses specific problems encountered during the experimental workflow. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Challenges in Chemical Synthesis
Question 1: My synthesis of a PUFA-3-oxoacyl-CoA is resulting in a complex mixture of products with low yield. What are the likely causes?
Answer: Low yields and product mixtures are common and typically stem from two primary sources: the high reactivity of the starting polyunsaturated fatty acid (PUFA) and side reactions involving the 3-oxo group.
-
Probable Cause 1: Oxidation of the Polyunsaturated Chain. The bis-allylic protons in PUFAs are highly susceptible to abstraction, initiating a free-radical chain reaction known as lipid peroxidation.[1] This process is accelerated by exposure to atmospheric oxygen, trace metal contaminants, and light.[1]
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct all reactions under a strictly inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to oxygen, a key initiator of peroxidation.[1]
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Antioxidant Addition: Introduce a radical scavenger. Butylated hydroxytoluene (BHT) is a common and effective synthetic antioxidant for this purpose.[1]
-
Metal Chelation: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the reaction mixture to sequester divalent metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze the formation of reactive oxygen species.
-
-
Probable Cause 2: Side Reactions at the 3-Oxo Position. The 3-oxoacyl moiety is susceptible to various side reactions, including self-condensation (a Claisen condensation) or reaction with other nucleophiles present in the mixture.[2][3]
-
Troubleshooting Steps:
-
Controlled Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of the acylating agent or the CoA precursor can lead to unwanted side products.
-
Low Temperature: Perform the reaction at low temperatures (e.g., -20°C to 0°C) to reduce the rate of side reactions.
-
Choice of Acylating Method: The mixed anhydride method is often preferred for acyl-CoA synthesis as it tends to be cleaner than using acyl chlorides or other highly reactive intermediates.
-
Purification Pitfalls
Question 2: I'm losing a significant portion of my target PUFA-3-oxoacyl-CoA during HPLC purification, and the collected fractions show signs of degradation. How can I improve my purification strategy?
Answer: Purification is a critical step where product loss and degradation frequently occur. The amphipathic nature of acyl-CoAs and their instability necessitate a carefully optimized approach.
-
Probable Cause 1: Hydrolysis of the Thioester Bond. The thioester bond is susceptible to hydrolysis, especially under non-optimal pH conditions. The 3-oxo group can also increase the lability of the thioester.
-
Troubleshooting Steps:
-
pH Control: Maintain the pH of your mobile phases within a stable range, typically between pH 4.0 and 6.0.
-
Low Temperature: Perform the purification at low temperatures. Use a refrigerated autosampler and fraction collector if available. Work quickly and keep samples on ice.[1]
-
Solvent Choice: Use high-purity solvents (e.g., HPLC-grade) to minimize contaminants that could catalyze degradation.
-
-
Probable Cause 2: Oxidative Degradation on the Column. The high surface area of the stationary phase can exacerbate oxidative degradation if the mobile phase is not properly prepared.
-
Troubleshooting Steps:
-
Degassed Mobile Phase: Continuously sparge your mobile phases with helium or nitrogen to keep them oxygen-free.
-
Antioxidant in Mobile Phase: Consider adding a small amount of a compatible antioxidant to the mobile phase, although this may complicate downstream analysis and should be tested first.
-
-
Probable Cause 3: Poor Recovery from the Column. The amphipathic nature of long-chain acyl-CoAs can lead to irreversible adsorption onto the stationary phase or poor peak shape.
-
Troubleshooting Steps:
-
Column Choice: A C18 reversed-phase column is standard.[4][5] However, for very long or polyunsaturated chains, a C8 or a phenyl-hexyl phase may provide better peak shape and recovery.
-
Ion-Pairing Reagent: The use of an ion-pairing reagent is often not necessary for acyl-CoAs and can be difficult to remove. A buffered mobile phase (e.g., ammonium acetate) is typically sufficient.[4]
-
Alternative to HPLC: For crude purification or desalting, consider Solid-Phase Extraction (SPE) with a C18 cartridge. This is a faster method that minimizes the time the sample is exposed to potentially harsh conditions.[1][4]
-
Analysis and Storage Issues
Question 3: My LC-MS/MS signal for the PUFA-3-oxoacyl-CoA is weak and inconsistent between runs. What can I do to improve signal intensity and reproducibility?
Answer: Weak and variable signals in LC-MS/MS analysis are often related to sample integrity, matrix effects, or instrument contamination.
-
Probable Cause 1: Sample Degradation. As discussed, these molecules are highly unstable. Degradation can occur during sample preparation, in the autosampler, or even in storage.
-
Troubleshooting Steps:
-
Storage Conditions: For long-term storage, snap-freeze aliquots in liquid nitrogen and store at -80°C under an inert atmosphere.[1] Avoid repeated freeze-thaw cycles.
-
Handling: Always handle samples on ice.[1] Use low-retention pipette tips to ensure accurate pipetting of these amphipathic molecules.[1]
-
-
Probable Cause 2: Ion Suppression/Matrix Effects. Co-eluting compounds from your sample matrix can interfere with the ionization of your target analyte in the mass spectrometer source, leading to a suppressed signal.
-
Troubleshooting Steps:
-
Optimize Chromatography: Develop a chromatographic method that provides good separation of your analyte from other components.[4] A longer gradient or a different stationary phase may be required.
-
Sample Cleanup: Implement a robust sample extraction and cleanup protocol (e.g., SPE) to remove interfering substances before analysis.[4]
-
Internal Standard: Use a stable isotope-labeled internal standard of your analyte if available. If not, a non-endogenous odd-chain acyl-CoA (e.g., C17:0-CoA) can be used to compensate for signal variability.[4]
-
-
Probable Cause 3: Instrument Contamination. Acyl-CoAs can build up in the LC system and mass spectrometer, leading to high background noise and poor signal intensity.
-
Troubleshooting Steps:
-
System Flush: Regularly flush the entire LC-MS system with a strong solvent mixture (e.g., isopropanol/acetonitrile/water) to remove contaminants.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway I should be concerned about? A1: The most significant and rapid degradation pathway is lipid peroxidation, a free-radical chain reaction targeting the double bonds in the polyunsaturated acyl chain.[1] This process can be initiated by light, heat, or trace metals and is self-propagating once it begins.[1]
Q2: What are the optimal storage conditions for PUFA-3-oxoacyl-CoAs? A2: For long-term stability, samples should be prepared in a suitable buffer (pH ~5-6), aliquoted into small volumes to avoid freeze-thaw cycles, blanketed with an inert gas like argon, snap-frozen in liquid nitrogen, and stored at -80°C.[1] For short-term use, they should always be kept on ice.[1]
Q3: Can I use UV absorbance to quantify my purified product? A3: Yes. The adenine ring of Coenzyme A has a strong absorbance maximum at 260 nm (ε = 16,400 M⁻¹cm⁻¹ in phosphate buffer, pH 7.0). This is a reliable method for quantification, provided your sample is sufficiently pure and free of other UV-absorbing materials.[5]
Q4: Are there any specific safety precautions for handling these compounds? A4: Beyond standard laboratory safety protocols, the primary concern is preventing degradation. This means meticulous handling to avoid exposure to oxygen and contaminants. Always work in a clean environment, use high-purity reagents, and maintain cold temperatures.
Key Protocols and Visualizations
Protocol 1: Solid-Phase Extraction (SPE) for Purification
This protocol provides a rapid method for purifying and desalting PUFA-3-oxoacyl-CoAs, minimizing the risk of degradation associated with longer HPLC runs.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 3 mL of methanol, followed by 3 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 3 mL of an appropriate buffer (e.g., 50 mM ammonium acetate, pH 5.5).[1]
-
Sample Loading: Load your aqueous sample containing the acyl-CoA onto the cartridge. The target molecule will bind to the C18 sorbent.[1]
-
Washing: Pass 3 mL of the equilibration buffer through the cartridge to wash away salts and other hydrophilic impurities.[1]
-
Elution: Elute the purified PUFA-3-oxoacyl-CoA with an appropriate organic solvent, such as methanol or acetonitrile.[1]
-
Drying and Reconstitution: Dry the eluted sample under a stream of nitrogen and reconstitute it in a suitable storage buffer for downstream analysis.[1]
Data Summary Table
| Parameter | Recommendation | Rationale |
| Reaction Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of PUFA chains.[1] |
| Reaction Temperature | -20°C to 0°C | Minimizes side reactions and degradation. |
| Purification pH | 4.0 - 6.0 | Enhances thioester bond stability. |
| Storage Temperature | -80°C (long-term) | Ensures maximum stability and prevents degradation.[1] |
| Antioxidant | Butylated hydroxytoluene (BHT) | Scavenges free radicals to inhibit lipid peroxidation.[1] |
| Quantification λmax | 260 nm | Corresponds to the adenine moiety of Coenzyme A.[5] |
Diagrams
Caption: General experimental workflow for PUFA-3-oxoacyl-CoA synthesis.
Caption: Primary degradation pathways for PUFA-3-oxoacyl-CoAs.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Ketoacyl-ACP synthase (KAS) III homologues and their roles in natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketoacyl synthase - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: Stabilizing 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA During Extraction
Welcome to the technical support resource for handling 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of this complex molecule during extraction and analysis. The inherent reactivity of its structure demands a meticulously designed protocol to ensure sample integrity and obtain reliable, reproducible data.
Understanding the Instability: A Multi-Faceted Challenge
The molecular architecture of this compound presents three primary points of vulnerability that must be addressed during extraction:
-
Polyunsaturated Acyl Chain: The four cis double bonds make the lipid chain highly susceptible to rapid oxidation, leading to isomerization, fragmentation, and the generation of analytical artifacts.
-
β-Keto Group: The ketone at the C3 position (the β-carbon) is electrophilic and creates a chemically labile site. This makes the molecule susceptible to nucleophilic attack and cleavage, a reaction analogous to the thiolase step in fatty acid β-oxidation.[1][2]
-
Thioester Bond: The high-energy thioester linkage to Coenzyme A is prone to hydrolysis, especially under neutral to alkaline pH conditions, which would result in the loss of the CoA moiety and render the molecule undetectable by common acyl-CoA analytical methods.[3]
This guide provides direct answers to common problems and detailed protocols to proactively mitigate these degradation pathways.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My yields of this compound are consistently low or undetectable. What are the most likely causes?
Low recovery is the most common issue and typically points to significant sample degradation. The primary culprits are oxidation, hydrolysis, and suboptimal extraction efficiency. Acyl-CoAs are notoriously unstable molecules.[4][5]
Root Causes & Immediate Actions:
-
Oxidative Stress: The polyunsaturated fatty acid (PUFA) chain is likely being destroyed.
-
Solution: Implement a rigorous antioxidant strategy. Work in an inert atmosphere (e.g., under argon) if possible, use de-gassed solvents, and supplement your homogenization and extraction buffers with antioxidants like Butylated Hydroxytoluene (BHT) or a mixture of Vitamins C and E.
-
-
Hydrolytic Cleavage: The thioester bond is likely being hydrolyzed.
-
Inefficient Extraction: The molecule may not be effectively partitioned from the biological matrix into your solvent.
Q2: I suspect my sample is degrading during the initial homogenization. What is the best practice for tissue/cell processing?
This is a critical step where massive degradation can occur. The key is speed, cold temperatures, and immediate inactivation of degradative enzymes.
Best Practices:
-
Snap-Freeze: Never allow samples to thaw before homogenization. Snap-freeze fresh tissue immediately in liquid nitrogen and store at -80°C.[8]
-
Work on Ice: Perform all subsequent steps, including weighing and homogenization, strictly on ice.
-
Use an Acidic Buffer: Homogenize the frozen tissue directly in an ice-cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) containing antioxidants.[6] The low pH helps preserve the thioester bond and inhibits many hydrolase enzymes.
-
Rapid Homogenization: Minimize the time spent on homogenization. Use a high-power mechanical homogenizer to ensure rapid and thorough tissue disruption.
Q3: What is the optimal extraction solvent system and how can I remove interfering substances?
The choice of solvent is critical for both extraction efficiency and stability. A multi-component system followed by purification is the gold standard.
Recommended Approach:
-
Initial Extraction: For tissues, a common and effective method involves homogenization in an acidic potassium phosphate buffer followed by the addition of an organic solvent mixture like acetonitrile:2-propanol.[6] This creates a single phase that effectively extracts a broad range of acyl-CoAs while precipitating proteins.
-
Purification with Solid-Phase Extraction (SPE): Raw extracts are too complex for direct analysis. Use of an oligonucleotide-based or mixed-mode SPE cartridge is highly recommended to purify and concentrate the acyl-CoAs.[4][9] This step is crucial for removing salts, phospholipids, and other matrix components that cause ion suppression in mass spectrometry.[8]
Q4: How can I be certain that the molecule I've extracted is intact and not a degradation product?
Analytical validation is key. Given the molecule's instability, you must actively look for signs of degradation.
Confirmation Strategy:
-
LC-MS/MS Analysis: This is the preferred method for detection. Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and specificity.[4]
-
Precursor Ion: The precursor ion will be the protonated molecule [M+H]+.
-
Product Ion: The most specific and common fragmentation for acyl-CoAs is the neutral loss of the 507 Da phospho-ADP moiety of Coenzyme A.[10] Monitoring this transition provides high confidence in your identification.
-
-
Check for Degradation Products: Actively monitor for the mass of the corresponding free fatty acid (3-oxo-tetracosa-9,12,15,18-tetraenoic acid) and Coenzyme A itself. Their presence in significant amounts is a clear indicator of thioester hydrolysis.
Q5: What are the best practices for short-term and long-term storage of the extracted samples?
Improper storage can negate a perfect extraction.
-
Short-Term (During Processing): Always keep samples on ice or at 4°C.
-
Long-Term (Post-Extraction): For storage longer than a few hours, snap-freeze the final extract in liquid nitrogen and store it at -80°C.[4] Avoid repeated freeze-thaw cycles by aliquoting samples before freezing. The stability in various reconstitution solvents can differ, but methanol has been shown to provide good stability for many acyl-CoAs.[4][5]
Visualizing the Challenge and Solution
Key Degradation Pathways
The following diagram illustrates the primary points of molecular instability. An effective protocol must counteract each of these pathways.
Caption: Primary degradation routes for 3-Oxo-PUFA-CoA.
Optimized Extraction Workflow
This workflow diagram outlines the critical steps and control points for maximizing the yield of the intact molecule.
Caption: Step-by-step workflow with critical stability checkpoints.
Data Summary: Impact of Conditions on Stability
This table summarizes the key experimental parameters and their impact on the stability of this compound.
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| pH | Neutral to Alkaline (pH > 6.5) | Slightly Acidic (pH 4.5 - 5.5) | Minimizes the rate of thioester bond hydrolysis.[6][7] |
| Temperature | Room Temperature or Above | 0 - 4°C (On Ice) | Reduces the rate of all chemical and enzymatic degradation reactions.[4] |
| Oxygen Exposure | Ambient Air, Solvents with Dissolved O₂ | Inert Atmosphere (Argon/N₂), De-gassed Solvents | Prevents rapid oxidation of the four cis double bonds in the PUFA chain.[11] |
| Light Exposure | Direct Laboratory Light | Amber Vials, Minimal Light | Light can catalyze oxidative processes in polyunsaturated molecules. |
| Enzymatic Activity | Slow processing, Neutral pH | Rapid Extraction, Acidic pH, Organic Solvents | Quickly denatures and inactivates degradative enzymes (e.g., hydrolases, thioesterases). |
| Contaminants | Heavy Metal Ions | Use of Chelators (e.g., EDTA), High-Purity Reagents | Metal ions can catalyze the oxidation of the polyunsaturated acyl chain. |
Protocol: Optimized Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs
This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs from tissue samples.[4][6]
Materials:
-
Frozen Tissue Sample (~50-100 mg)
-
Homogenization Buffer: 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9, supplemented with 10 µM BHT. Keep ice-cold.
-
Extraction Solvent: Acetonitrile:2-propanol (1:1, v/v). Keep ice-cold.
-
SPE Cartridges (e.g., Oasis MAX or equivalent mixed-mode anion exchange)
-
SPE Conditioning Solvent: Methanol
-
SPE Equilibration Solvent: Homogenization Buffer
-
SPE Wash Solvent: 2% Ammonium Hydroxide in Water
-
SPE Elution Solvent: 2% Formic Acid in Methanol
-
Mechanical Homogenizer, Refrigerated Centrifuge, SPE Manifold
Procedure:
-
Preparation: Pre-chill all buffers, solvents, and equipment. De-gas all aqueous solutions prior to use.
-
Homogenization: In a pre-chilled tube, add 500 µL of ice-cold Homogenization Buffer to ~50 mg of frozen tissue. Immediately homogenize on ice until no visible tissue fragments remain.
-
Extraction: Add 1 mL of ice-cold Extraction Solvent to the homogenate. Vortex vigorously for 2 minutes.
-
Protein Precipitation: Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.
-
Sample Loading: Carefully collect the supernatant. Dilute it 1:4 with water to reduce the organic solvent concentration before loading onto the SPE cartridge.
-
SPE Purification:
-
Condition the SPE cartridge with 1 mL of Methanol.
-
Equilibrate the cartridge with 1 mL of Homogenization Buffer.
-
Slowly load the diluted supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of SPE Wash Solvent to remove neutral and basic interferences.
-
Elute the acyl-CoAs with 1 mL of SPE Elution Solvent into a clean collection tube.
-
-
Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in a small volume (e.g., 100 µL) of a suitable solvent (e.g., 90:10 Water:Methanol with 0.1% formic acid) for immediate LC-MS/MS analysis or proper storage at -80°C.
References
- 1. bu.edu [bu.edu]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. asu.elsevierpure.com [asu.elsevierpure.com]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
Technical Support Center: Optimizing LC-MS/MS for Very-Long-Chain Fatty Acyl-CoAs
Welcome to the technical support center for the analysis of very-long-chain fatty acyl-CoAs (VLCFA-CoAs) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental parameters and troubleshooting common issues.
I. Frequently Asked Questions (FAQs)
Q1: Why is the analysis of VLCFA-CoAs by LC-MS/MS challenging?
A1: The analysis of VLCFA-CoAs presents several challenges due to their unique physicochemical properties. Their long acyl chains make them highly hydrophobic, while the coenzyme A moiety is large and polar. This amphiphilic nature can lead to poor chromatographic peak shapes, ion suppression in the mass spectrometer, and difficulties in extraction from biological matrices. Additionally, their low endogenous abundance requires highly sensitive analytical methods.[1]
Q2: Which ionization mode, positive or negative, is better for VLCFA-CoA analysis?
A2: Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of acyl-CoAs.[2][3] However, positive ESI mode is often preferred for quantitative studies using multiple reaction monitoring (MRM) because it typically yields a characteristic and abundant fragment ion corresponding to the neutral loss of the 3'-phospho-ADP moiety (507 Da).[4][5][6][7] This consistent fragmentation pattern across different acyl-CoA species simplifies method development. Negative ion mode can also be effective and may offer advantages for specific applications, but fragmentation can be more complex.[3][8]
Q3: What type of liquid chromatography column is most suitable for separating VLCFA-CoAs?
A3: Reversed-phase chromatography is the standard approach for separating VLCFA-CoAs. C8 and C18 columns are commonly used, with the choice depending on the specific chain lengths of the VLCFA-CoAs being analyzed.[9][10] For very long chains, a C4 or C8 column may provide better peak shapes and resolution compared to a C18 column.[3][11] The retention time of acyl-CoAs increases with the length of the fatty acid chain and decreases with the number of double bonds.[6]
Q4: What are the key considerations for sample preparation when analyzing VLCFA-CoAs?
A4: Proper sample preparation is critical for successful VLCFA-CoA analysis. Key considerations include:
-
Rapid Quenching and Extraction: Due to their metabolic instability, it's crucial to quickly quench enzymatic activity and extract the VLCFA-CoAs.[10] This is often achieved by using cold solvents and immediate processing.
-
Efficient Lysis and Homogenization: Thorough disruption of cells or tissues is necessary to release the analytes.[10]
-
Protein Precipitation: High concentrations of proteins in biological samples can interfere with the analysis and should be removed, typically by precipitation with organic solvents like acetonitrile.
-
Solid-Phase Extraction (SPE): SPE can be a valuable step to clean up the sample, remove interfering substances like phospholipids, and concentrate the VLCFA-CoAs.[1][5]
-
Internal Standards: The use of appropriate internal standards, such as odd-chain or stable isotope-labeled acyl-CoAs, is essential for accurate quantification to correct for extraction losses and matrix effects.[2][6][12]
II. Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Broadening) | 1. Secondary Interactions: The polar CoA head group can interact with residual silanols on the silica-based column packing. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase. 3. Column Overload: Injecting too much sample can lead to peak distortion. | 1. Use a High pH Mobile Phase: Employing a mobile phase with a high pH (e.g., using ammonium hydroxide) can deprotonate the silanols and improve peak shape.[5][10] 2. Add an Ion-Pairing Agent: While sometimes avoided due to potential for MS contamination, a low concentration of an ion-pairing agent like tributylamine can improve peak shape.[9] 3. Optimize Injection Volume: Reduce the amount of sample injected onto the column. |
| Low Signal Intensity or High Limit of Detection (LOD) | 1. Ion Suppression: Co-eluting matrix components, particularly phospholipids, can compete with the VLCFA-CoAs for ionization, reducing their signal.[13][14][15][16] 2. Suboptimal MS/MS Parameters: Incorrect collision energy or other MS settings will result in poor fragmentation and low signal. 3. Analyte Degradation: VLCFA-CoAs are susceptible to degradation, especially at inappropriate pH or temperature.[10] 4. Inefficient Extraction: Poor recovery from the sample matrix will lead to low signal. | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation protocol, such as solid-phase extraction (SPE), to remove interfering substances.[17] 2. Optimize Chromatography: Adjust the chromatographic gradient to separate the analytes from the majority of matrix components. 3. Optimize MS/MS Parameters: Infuse a standard solution of a representative VLCFA-CoA to optimize the collision energy and other source parameters for the specific instrument being used.[6][10][18] 4. Ensure Sample Stability: Keep samples cold during processing and consider the use of antioxidants. Store extracts at -80°C. 5. Validate Extraction Recovery: Use a spiked matrix sample to evaluate and optimize the extraction efficiency. |
| Inconsistent or Non-Reproducible Results | 1. Variable Matrix Effects: Differences in the composition of the biological matrix between samples can lead to varying degrees of ion suppression.[16] 2. Inconsistent Sample Preparation: Variations in the extraction procedure can introduce variability. 3. System Contamination: Buildup of non-volatile salts or other contaminants in the LC-MS system can affect performance over time. | 1. Use a Stable Isotope-Labeled Internal Standard: A heavy-labeled internal standard that co-elutes with the analyte is the best way to correct for variable matrix effects.[12] 2. Standardize the Sample Preparation Workflow: Ensure all samples are processed in a consistent manner. 3. Regularly Clean the MS Source: Follow the manufacturer's recommendations for routine maintenance of the mass spectrometer's ion source. 4. Use a Divert Valve: Program the divert valve to send the highly concentrated salts and polar components from the beginning of the chromatogram to waste, preventing them from entering the mass spectrometer.[6] |
| No Peak Detected for Known Standards | 1. Incorrect MRM Transitions: The precursor and product ion m/z values may be incorrect. 2. Instrumental Issues: There could be a problem with the LC, the mass spectrometer, or the connection between them. 3. Standard Degradation: The VLCFA-CoA standard may have degraded. | 1. Verify MRM Transitions: Confirm the expected m/z values. For positive mode, the precursor is [M+H]+ and a common product ion results from a neutral loss of 507 Da.[7][19][20] 2. Perform System Suitability Tests: Inject a known standard of a different, stable compound to ensure the LC-MS/MS system is functioning correctly. 3. Prepare Fresh Standards: VLCFA-CoA standards should be stored properly and fresh dilutions prepared regularly. |
III. Experimental Protocols & Workflows
A. Sample Preparation from Cultured Cells
This protocol provides a general workflow for the extraction of VLCFA-CoAs from cultured mammalian cells.
Step-by-Step Methodology:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolism Quenching & Lysis: Immediately add 1 mL of ice-cold methanol to the plate and place it on dry ice for 10 minutes to quench all enzymatic activity.
-
Internal Standard Spiking: Add an appropriate amount of an internal standard solution (e.g., C17:0-CoA or a stable isotope-labeled standard) to each sample.
-
Cell Scraping & Collection: Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
-
Protein Precipitation: Add an equal volume of ice-cold acetonitrile, vortex vigorously for 1 minute, and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
Final Centrifugation: Centrifuge the reconstituted sample at 16,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
B. LC-MS/MS Method Parameters
The following are starting parameters that should be optimized for your specific instrument and VLCFA-CoAs of interest.
Liquid Chromatography:
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate or 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium acetate or 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear ramp to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 5% B and equilibrate.
-
Mass Spectrometry (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Collision Gas: Argon
Representative MRM Transitions (Positive Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| C22:0-CoA | 1092.7 | 585.7 | 45 |
| C24:0-CoA | 1120.7 | 613.7 | 50 |
| C26:0-CoA | 1148.8 | 641.8 | 55 |
| Internal Standard | |||
| C17:0-CoA | 1020.6 | 513.6 | 40 |
Note: The product ion corresponds to the fragment retaining the acyl chain after the neutral loss of 507 Da.[7]
IV. Visualizations
A. Experimental Workflow Diagram
References
- 1. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 14. longdom.org [longdom.org]
- 15. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Enzymatic Assays with 3-Oxoacyl-CoA Substrates
As a Senior Application Scientist, I've frequently guided researchers through the nuances of working with acyl-CoA thioesters, particularly the reactive and often unstable 3-oxoacyl-CoA class. These molecules are central to fatty acid metabolism, making them critical substrates for studying enzymes like thiolases, reductases, and synthases. However, their inherent chemical lability is a primary source of experimental artifacts and assay failure.
This guide is structured to address the most common challenges encountered in the lab. We will move from the foundational—the integrity of your substrate—to the complexities of enzyme behavior and data interpretation, providing not just steps, but the causal logic behind them.
Section 1: Substrate Integrity - The Most Common Point of Failure
The chemical nature of 3-oxoacyl-CoA substrates makes them highly susceptible to degradation. The thioester bond is the most prominent labile site, readily hydrolyzed in aqueous solutions, especially at non-neutral pH. This instability can lead to high background signals, reduced enzyme activity, and poor reproducibility.
FAQ 1: My assay shows a high background signal even without the enzyme. What's happening?
Answer: This is a classic symptom of substrate degradation. The primary culprit is the non-enzymatic hydrolysis of the thioester bond in your 3-oxoacyl-CoA substrate, which releases free Coenzyme A (CoA-SH). If your detection method involves monitoring the appearance of free CoA-SH (e.g., using DTNB or Ellman's reagent), this chemical hydrolysis will be indistinguishable from the enzymatic reaction you intend to measure.
Root Causes & Solutions:
-
pH-Mediated Hydrolysis: The thioester bond is notoriously unstable at alkaline pH (>7.5). The rate of hydrolysis increases significantly as the pH becomes more basic.
-
Solution: Prepare your buffers fresh and meticulously check the pH. For initial assays, aim for a pH between 6.5 and 7.5. If your enzyme requires a higher pH, you must run parallel "no-enzyme" controls for every time point and subtract the background rate of hydrolysis from your enzymatic rate.
-
-
Improper Storage: Long-chain acyl-CoAs are detergents and can form micelles, but the more soluble short-chain 3-oxoacyl-CoAs are prone to degradation if not stored correctly.
-
Solution: Store your stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The stock should be prepared in a slightly acidic buffer (e.g., pH 5-6) to improve stability.
-
-
Contaminated Reagents: Trace amounts of contaminants in your buffer or water can accelerate substrate breakdown.
-
Solution: Use high-purity water (Milli-Q or equivalent) and analytical grade reagents for all buffers and solutions.
-
Diagram: The Instability Challenge
Here is a diagram illustrating the primary chemical breakdown pathway that leads to high background signal.
Caption: Non-enzymatic hydrolysis of the 3-oxoacyl-CoA thioester bond.
FAQ 2: I've prepared my substrate, but the concentration seems lower than expected when I measure it. Why?
Answer: This issue stems from both the aforementioned instability and the challenges of accurate quantification. Relying solely on the weight of the lyophilized powder is often inaccurate due to the hygroscopic nature of CoA derivatives.
Best Practices for Quantification:
-
Spectrophotometric Quantification: The most reliable method is to measure the absorbance at 260 nm (A260) after dissolving the substrate in a suitable buffer. The adenine moiety of Coenzyme A has a well-defined extinction coefficient.
-
Molar Extinction Coefficient: For Coenzyme A and its derivatives at pH 7.0, the molar extinction coefficient (ε) at 260 nm is typically taken as 16,400 M⁻¹cm⁻¹.
-
Calculation: Use the Beer-Lambert law (A = εcl) to determine the precise concentration.
| Parameter | Value | Source |
| Wavelength (λ) | 260 nm | |
| Molar Extinction Coefficient (ε) | 16,400 M⁻¹cm⁻¹ | |
| Recommended pH for measurement | 7.0 |
Section 2: Enzyme Activity and Assay Optimization
Once you are confident in your substrate's integrity, the next step is to scrutinize the enzyme and the assay conditions.
FAQ 3: My reaction starts fast but then quickly plateaus. Is this product inhibition?
Answer: It could be product inhibition, but it is equally likely to be substrate depletion or enzyme instability. A systematic approach is required to differentiate these possibilities.
Troubleshooting Workflow: Is it Inhibition, Instability, or Depletion?
Caption: A logical workflow for diagnosing the cause of early reaction plateaus.
Detailed Explanations:
-
Substrate Depletion: If you are using a high concentration of a very active enzyme, the substrate may be consumed within the first few minutes. The reaction stops because there is nothing left to convert. Aim to measure initial velocities where less than 10-15% of the substrate is consumed.
-
Enzyme Instability: Many metabolic enzymes are not perfectly stable once diluted into assay buffers. They can denature or lose activity over the course of the assay. Pre-incubating the enzyme in the assay buffer for the full duration of the experiment (without substrate) and then measuring its activity can reveal this decay.
-
Product Inhibition: This is a common regulatory mechanism. As the product (e.g., Acetyl-CoA or another acyl-CoA) accumulates, it can bind to the enzyme's active site and slow down the reaction. This is a true kinetic property of the enzyme.
FAQ 4: My assay is a "coupled" reaction, and I'm not getting a signal. Where is the problem?
Answer: Coupled assays, where the product of your primary enzyme is the substrate for a secondary "reporter" enzyme, introduce more potential points of failure. The problem could be with the primary enzyme, the coupling enzyme, or the link between them.
Systematic Checks for Coupled Assays:
-
Validate the Coupling System First: Test the secondary (reporter) part of the assay in isolation. For example, if your primary reaction produces NADH, which is then used by a reporter enzyme, you should run a positive control by adding a known amount of NADH directly to the assay mixture (containing the reporter enzyme) to confirm that this part of the system is working.
-
Check for Inhibitors: Ensure that none of the components in your primary reaction buffer (e.g., metal ions, chelators) are inhibiting the coupling enzyme.
-
Ensure Non-Limiting Coupling Enzyme: The activity of the coupling enzyme must be significantly higher (at least 10-fold) than the maximum expected activity of your primary enzyme. If the coupling enzyme is too slow, it becomes the rate-limiting step, and you will not accurately measure the kinetics of your enzyme of interest.
Section 3: Protocols and Methodologies
Protocol 1: Preparation and Handling of 3-Oxoacyl-CoA Stock Solutions
This protocol is designed to minimize degradation and ensure concentration accuracy.
-
Weighing: Allow the lyophilized powder to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture.
-
Solubilization: Dissolve the powder in a slightly acidic buffer (e.g., 10 mM MES, pH 6.0) or high-purity water. Avoid strongly alkaline buffers for stock solutions.
-
Quantification: Dilute an aliquot of the stock solution into a pH 7.0 buffer (e.g., 50 mM potassium phosphate). Measure the absorbance at 260 nm using a quartz cuvette.
-
Calculation: Calculate the concentration using the Beer-Lambert law: Concentration (M) = A260 / 16,400 .
-
Aliquoting & Storage: Immediately after quantification, dispense the stock solution into small, single-use aliquots. Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.
-
Daily Use: When you need to use the substrate, thaw an aliquot rapidly and keep it on ice at all times. Discard any unused portion of the thawed aliquot; do not refreeze.
Protocol 2: A Generic Coupled Spectrophotometric Assay for a 3-Oxoacyl-CoA Thiolase
This example measures the cleavage of a 3-oxoacyl-CoA into acetyl-CoA and a shorter acyl-CoA. The release of free CoA-SH is monitored using DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)).
Reaction Scheme: 3-Oxoacyl-CoA + CoA-SH ---(Thiolase)---> Acetyl-CoA + Acyl-CoA (Note: This specific example follows the degradation reaction. For the condensation reaction, you would monitor the disappearance of CoA-SH).
Assay Components:
| Component | Stock Concentration | Final Concentration | Purpose |
| Potassium Phosphate Buffer (pH 7.4) | 1 M | 100 mM | Maintain pH |
| MgCl₂ | 1 M | 5 mM | Enzyme cofactor |
| CoA-SH | 10 mM | 50 µM | Substrate for cleavage |
| DTNB (Ellman's Reagent) | 10 mM (in DMSO) | 100 µM | Reacts with free CoA-SH |
| 3-Oxoacyl-CoA Substrate | 10 mM | 50 µM | Substrate of interest |
| Enzyme | (Varies) | (Varies) | Catalyst |
Procedure:
-
Prepare a master mix containing buffer, MgCl₂, CoA-SH, and DTNB in a microcuvette.
-
Equilibrate the cuvette in a temperature-controlled spectrophotometer at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the 3-oxoacyl-CoA substrate.
-
Monitor the increase in absorbance at 412 nm for 3-5 minutes. The product of the DTNB reaction with CoA-SH, TNB²⁻, has a molar extinction coefficient (ε) of 14,150 M⁻¹cm⁻¹ at this wavelength.
-
Control: Run a parallel reaction without the enzyme to measure the rate of non-enzymatic hydrolysis of the 3-oxoacyl-CoA.
-
Calculation: Subtract the rate of the control reaction from the rate of the enzymatic reaction. Convert the change in absorbance per minute (ΔA412/min) to the rate of product formation using the Beer-Lambert law.
Technical Support Center: Navigating the Analysis of Very-Long-Chain Fatty Acid Intermediates
Welcome to the technical support center for the analysis of very-long-chain fatty acid (VLCFA) intermediates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of VLCFA analysis. Very-long-chain fatty acids, those with 22 or more carbon atoms, are crucial components of cellular lipids and their dysregulation is linked to severe metabolic diseases.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address specific experimental challenges, ensuring the integrity and accuracy of your results.
Section 1: Sample Preparation - The Critical First Step
Frequently Asked Questions (FAQs)
Q1: What is the most significant pitfall during VLCFA extraction from biological samples?
A1: The most critical pitfall is incomplete extraction, which leads to an underestimation of VLCFA concentrations. This often results from using an inappropriate solvent system or an inadequate extraction time for the specific sample matrix. The choice of extraction method can significantly influence the yield and purity of the extracted VLCFAs.[2] For instance, the Folch and Bligh-Dyer methods are commonly used for liquid samples like plasma, while Soxhlet extraction is more suitable for solid tissues.[2]
Q2: How can I avoid the artificial generation of fatty acid ethyl esters (FAEEs) during extraction?
A2: FAEEs can form if ethanol is present in your extraction solvents, particularly under acidic conditions. To prevent this artifact, which can interfere with the quantification of endogenous fatty acids, it is crucial to use high-purity solvents that are free of ethanol. If ethanol is a necessary component of another procedure, ensure it is completely removed before proceeding with lipid extraction.
Q3: My sample contains a complex mixture of lipids. How can I selectively isolate VLCFAs?
A3: For complex matrices, a multi-step approach is often necessary. After an initial total lipid extraction, you can employ solid-phase extraction (SPE) to fractionate the lipids.[3] Different SPE cartridges with varying sorbent chemistries (e.g., silica, aminopropyl, or reversed-phase) can be used to separate lipids based on their polarity, allowing for the enrichment of the VLCFA fraction.
Troubleshooting Guide: Sample Extraction
| Issue | Potential Cause | Troubleshooting Steps |
| Low VLCFA recovery | Inefficient extraction method for the sample type. | For plasma, consider the Folch or Bligh-Dyer methods. For solid tissues, Soxhlet extraction may be more effective.[2] |
| Insufficient solvent-to-sample ratio. | Increase the volume of the extraction solvent to ensure complete immersion and interaction with the sample. | |
| Inadequate homogenization of tissue samples. | Ensure tissues are thoroughly homogenized to break down cell structures and release lipids. | |
| Presence of interfering compounds | Co-extraction of non-lipid molecules. | Incorporate a washing step with a polar solvent (e.g., 0.9% NaCl solution) to remove water-soluble contaminants.[2] |
| Contamination from plasticware. | Use glass tubes and vials whenever possible, as plasticizers can leach into organic solvents and interfere with analysis. | |
| Inconsistent results between replicates | Incomplete phase separation during liquid-liquid extraction. | Centrifuge samples at a sufficient speed and for an adequate duration to ensure a clear separation between the aqueous and organic layers. |
| Sample degradation. | Store samples at -80°C and process them on ice to minimize enzymatic activity and lipid oxidation. |
Experimental Protocol: Optimized Folch Method for VLCFA Extraction from Plasma
This protocol is adapted for the extraction of VLCFAs from plasma samples, a common matrix in clinical research.[2]
Materials:
-
Chloroform (high purity, ethanol-free)
-
Methanol (high purity)
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Centrifuge
-
Nitrogen evaporator or rotary evaporator
Procedure:
-
To a glass centrifuge tube, add 100 µL of plasma.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Add 0.4 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for your analytical method.
Section 2: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the carboxyl group of fatty acids must be derivatized to increase their volatility. This is a common source of analytical variability.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the derivatization of VLCFAs?
A1: Incomplete derivatization and the formation of byproducts are the most frequent problems. Incomplete derivatization leads to poor chromatographic peak shape and inaccurate quantification. Byproducts can co-elute with the target analytes, causing interference. The choice of derivatizing agent and reaction conditions (temperature and time) are critical.
Q2: I'm seeing multiple peaks for a single VLCFA standard after derivatization. What could be the cause?
A2: This is likely due to the formation of different derivative species or the presence of contaminants in your derivatizing reagent. Using fresh, high-quality reagents is essential. Silylation reagents, for example, are highly sensitive to moisture, which can lead to incomplete reactions and byproduct formation.
Troubleshooting Guide: Derivatization
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing) | Incomplete derivatization. | Optimize reaction conditions: increase temperature, extend reaction time, or use a catalyst. Ensure the derivatizing reagent is in excess. |
| Extra, unexpected peaks | Byproduct formation. | Use fresh, high-purity derivatizing reagents. Ensure the reaction vial is completely dry before adding reagents. |
| Contamination. | Thoroughly clean all glassware and use high-purity solvents. Run a blank derivatization reaction to identify any background contaminants. | |
| Low signal intensity | Degradation of derivatives. | Analyze samples as soon as possible after derivatization. Some derivatives are less stable and should be stored under an inert atmosphere at low temperatures. |
Experimental Protocol: Fatty Acid Methyl Ester (FAME) Preparation with Acetyl Chloride
This protocol describes a robust method for preparing fatty acid methyl esters (FAMEs) for GC-MS analysis.[4]
Materials:
-
5% Acetyl chloride in methanol (prepare fresh)
-
Iso-octane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Heater block or water bath
-
Vortex mixer
Procedure:
-
To the dried lipid extract, add 1 mL of 5% acetyl chloride in methanol.
-
Cap the tube tightly and heat at 75°C for 30 minutes, with vortexing every 10 minutes.
-
Allow the sample to cool to room temperature.
-
Add 1 mL of iso-octane and 0.5 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the layers.
-
Transfer the upper iso-octane layer (containing the FAMEs) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Section 3: Data Analysis and Interpretation
Frequently Asked Questions (FAQs)
Q1: How do I ensure accurate quantification of VLCFAs, especially when their abundance is low?
A1: The use of stable isotope-labeled internal standards is the gold standard for accurate quantification.[5][6][7] These standards, such as deuterated versions of the VLCFAs of interest, are added to the sample at the beginning of the workflow and correct for any sample loss during extraction and derivatization.[8] A multi-point calibration curve should be generated using a range of concentrations of authentic standards.
Q2: I'm having trouble separating isomeric VLCFAs. What are my options?
A2: Chromatographic separation of isomers can be challenging. For GC-MS, optimizing the temperature program and using a longer capillary column can improve resolution. For liquid chromatography-mass spectrometry (LC-MS), experimenting with different stationary phases (e.g., C18 vs. C8) and mobile phase compositions can enhance separation.[9]
Q3: What are the key diagnostic ratios to consider in clinical VLCFA analysis?
A3: In the context of peroxisomal disorders like X-linked adrenoleukodystrophy (X-ALD), the ratios of C24:0/C22:0 and C26:0/C22:0 are critical diagnostic markers.[10][11] Elevated ratios are indicative of impaired peroxisomal beta-oxidation.[12]
Troubleshooting Guide: Data Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in quantitative results | Inconsistent integration of chromatographic peaks. | Manually review and adjust peak integration parameters. Ensure consistent baseline definition. |
| Non-linearity of the calibration curve. | Extend the concentration range of your calibration standards to ensure it covers the expected sample concentrations. Consider using a weighted regression. | |
| Misidentification of peaks | Co-elution with interfering compounds. | Utilize high-resolution mass spectrometry to differentiate between compounds with the same nominal mass. Compare retention times and mass spectra with authentic standards. |
| Incorrect mass spectral library matching. | Manually verify library matches, especially for low-abundance peaks. Consider creating an in-house spectral library with your own standards. |
Data Presentation: Example Calibration Curve for C26:0
| Concentration (µmol/L) | Peak Area Ratio (C26:0 / C26:0-d4) |
| 0.1 | 0.052 |
| 0.5 | 0.248 |
| 1.0 | 0.503 |
| 5.0 | 2.512 |
| 10.0 | 4.989 |
A linear regression of this data would yield a high correlation coefficient (r² > 0.99), indicating a good fit for quantification.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. agilent.com [agilent.com]
- 5. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of stable isotope labeled analogs of phytanic acid for separate and combined tracing of alpha-, beta- and omega-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 11. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Very Long Chain Fatty Acids (VLCFAs) [gloshospitals.nhs.uk]
Technical Support Center: Enhancing the Yield of Synthetic 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA
Welcome to the technical support center for the synthesis of 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your target molecule. As a Senior Application Scientist, my goal is to blend established biochemical principles with practical, field-tested insights to empower your research.
I. Introduction to the Synthesis and its Challenges
This compound is a long-chain, polyunsaturated fatty acyl-CoA with a ketone group at the beta-position. Its synthesis is a multi-faceted process that requires careful consideration of both the polyunsaturated nature of the acyl chain and the reactivity of the 3-oxo functionality. The primary challenges in synthesizing this molecule are:
-
Oxidative Instability: The four cis double bonds in the polyunsaturated tail are highly susceptible to oxidation, which can lead to a heterogeneous mixture of byproducts and a significant reduction in the yield of the desired product.[1]
-
Side Reactions: The presence of the 3-oxo group introduces the possibility of various side reactions, such as enolization and subsequent aldol-type condensations, especially under non-optimized reaction conditions.
-
Purification Difficulties: The amphipathic nature of the target molecule, possessing both a long hydrophobic tail and a polar Coenzyme A head group, can complicate purification from starting materials and byproducts.
This guide will address these challenges through a combination of chemical and enzymatic synthesis strategies, offering detailed troubleshooting for each approach.
II. Chemical Synthesis Approach: Claisen Condensation
A robust method for the chemical synthesis of 3-oxoacyl-CoAs is the Claisen condensation of a long-chain acyl-CoA with malonyl-CoA.[2] This reaction forms the carbon-carbon bond that creates the 3-oxoacyl moiety.
Workflow for Chemical Synthesis
Caption: Chemical synthesis workflow for this compound.
Troubleshooting Guide: Chemical Synthesis
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Low to no product formation | 1. Incomplete activation of the fatty acid: The initial step of converting the free fatty acid to its CoA ester is crucial. | - Verify Acyl-CoA formation: Use analytical techniques like HPLC or mass spectrometry to confirm the successful synthesis of tetracosa-9,12,15,18-tetraenoyl-CoA before proceeding to the Claisen condensation. - Optimize activation reaction: If using an enzymatic method, ensure the acyl-CoA synthetase is active and the ATP and CoA cofactors are fresh. For chemical methods (e.g., using carbonyldiimidazole), ensure anhydrous conditions. |
| 2. Ineffective Claisen condensation: The base used might not be strong enough to deprotonate the alpha-carbon of the acyl-CoA, or the reaction conditions may not be optimal. | - Use a stronger base: Lithium diisopropylamide (LDA) is a common choice for this type of condensation. Ensure it is freshly prepared or titrated before use. - Control temperature: Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions. | |
| Presence of multiple unidentified byproducts | 1. Oxidation of the polyunsaturated chain: Exposure to atmospheric oxygen during the reaction or workup can lead to a cascade of oxidation products.[1] | - Maintain an inert atmosphere: Conduct all reaction steps under an inert gas like argon or nitrogen. - Use degassed solvents: Remove dissolved oxygen from all solvents prior to use. - Add antioxidants: Consider adding a radical scavenger like butylated hydroxytoluene (BHT) to the reaction mixture, ensuring it doesn't interfere with the desired reaction. |
| 2. Aldol condensation side reactions: The enolate intermediate can react with another molecule of the starting acyl-CoA or the product, leading to complex mixtures. | - Slow addition of reagents: Add the base slowly to the acyl-CoA solution to maintain a low concentration of the enolate at any given time. - Precise stoichiometry: Use a slight excess of malonyl-CoA to favor the desired reaction over self-condensation. | |
| Difficulty in purifying the final product | 1. Co-elution of starting materials and byproducts: The similar chromatographic behavior of the long-chain acyl-CoAs can make separation challenging. | - Optimize HPLC gradient: Develop a shallow gradient with a suitable mobile phase (e.g., acetonitrile/phosphate buffer) to improve the resolution between the desired product and impurities.[3] - Employ solid-phase extraction (SPE): Use a C18 cartridge to perform a preliminary purification. The long acyl chain will bind strongly, allowing for the removal of more polar impurities. Elute with a higher concentration of organic solvent. |
FAQs: Chemical Synthesis
Q1: What is the best method to activate the initial polyunsaturated fatty acid?
A1: Both enzymatic and chemical methods can be effective. Enzymatic activation using a long-chain acyl-CoA synthetase is highly specific and proceeds under mild conditions, which is advantageous for sensitive polyunsaturated substrates. However, the enzyme's stability and cost can be a factor. Chemical methods, such as activation with carbonyldiimidazole (CDI) or as a mixed anhydride, are often higher yielding but may require more stringent control of reaction conditions to avoid side reactions.
Q2: How can I monitor the progress of the Claisen condensation reaction?
A2: Thin-layer chromatography (TLC) can be challenging for these polar molecules. A more reliable method is to take small aliquots of the reaction mixture at different time points, quench them with a weak acid, and analyze them by reverse-phase HPLC. This will allow you to monitor the disappearance of the starting acyl-CoA and the appearance of the 3-oxoacyl-CoA product.
III. Enzymatic Synthesis Approach: Leveraging Fatty Acid Synthase (FAS) Machinery
An alternative to chemical synthesis is to utilize the principles of fatty acid biosynthesis. While the complete de novo synthesis using a fatty acid synthase (FAS) complex is intricate, a semi-enzymatic approach can be employed, particularly for the chain elongation and introduction of the 3-oxo group. This often involves using specific condensing enzymes (β-ketoacyl-ACP synthases).[4]
Workflow for Enzymatic Synthesis
Caption: Enzymatic synthesis workflow for this compound.
Troubleshooting Guide: Enzymatic Synthesis
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Low product yield | 1. Inactive condensing enzyme (KAS): The enzyme may have lost activity due to improper storage or handling. | - Perform an activity assay: Use a known substrate for your KAS enzyme to confirm its activity before attempting the synthesis with your specific polyunsaturated acyl-ACP. - Check buffer conditions: Ensure the pH, ionic strength, and any required cofactors (e.g., Mg²⁺) in your reaction buffer are optimal for the enzyme's activity. |
| 2. Substrate inhibition: High concentrations of the long-chain acyl-ACP or malonyl-CoA can sometimes inhibit the enzyme. | - Titrate substrate concentrations: Perform the reaction with varying concentrations of both substrates to determine the optimal ratio and identify any inhibitory effects. - Gradual substrate addition: Instead of adding all the substrate at once, a fed-batch approach where the substrates are added gradually over time can maintain optimal concentrations and improve yield. | |
| Formation of shorter-chain byproducts | 1. Premature chain termination: The acyl-ACP thioesterase might be acting on intermediate chain lengths. | - Use a specific thioesterase: If possible, select a thioesterase that has a higher specificity for the desired C24 chain length. - Control reaction time: A time-course experiment can help identify the point at which the desired product is maximized before significant byproduct formation occurs. |
| Product degradation | 1. Oxidative damage to the polyunsaturated chain: The enzymatic reaction is typically performed in an aqueous buffer, which can contain dissolved oxygen. | - Degas the buffer: Thoroughly degas all buffers and solutions before use. - Add antioxidants: Include water-soluble antioxidants like ascorbic acid or Trolox in the reaction mixture. |
| 2. Instability of the 3-oxoacyl product: The product itself might be unstable under the reaction conditions. | - In situ product removal: Consider coupling the synthesis reaction to a subsequent enzymatic step or a purification method to remove the product as it is formed, thus preventing its degradation. |
FAQs: Enzymatic Synthesis
Q1: Where can I source the necessary enzymes for this synthesis?
A1: The condensing enzymes (KAS) and acyl-CoA synthetases can often be obtained from commercial suppliers of molecular biology reagents. Alternatively, they can be expressed and purified from recombinant microbial systems like E. coli. The specific choice of enzyme may depend on the desired chain length and substrate specificity.
Q2: Is it necessary to use an acyl-carrier protein (ACP) derivative, or can I use the acyl-CoA directly as a substrate for the condensing enzyme?
A2: Most bacterial fatty acid synthase systems utilize acyl-ACP as the substrate for the condensing enzymes.[4] While some condensing enzymes may exhibit activity with acyl-CoA substrates, the efficiency is often much lower. It is generally recommended to convert your polyunsaturated acyl-CoA to the corresponding acyl-ACP for optimal results.
IV. General Best Practices for Enhancing Yield
Regardless of the chosen synthetic route, the following general principles are critical for maximizing the yield and purity of this compound:
-
Purity of Starting Materials: Ensure the high purity of the initial tetracosa-9,12,15,18-tetraenoic acid, Coenzyme A, and other reagents. Impurities can interfere with the reactions and complicate purification.
-
Inert Atmosphere: The extreme sensitivity of the polyunsaturated acyl chain to oxidation cannot be overstated. All manipulations should be performed under an inert atmosphere (argon or nitrogen).[1]
-
Low Temperature Storage: Store all polyunsaturated intermediates and the final product at -80°C under an inert atmosphere to minimize degradation.[1]
-
Use of Antioxidants: The judicious use of antioxidants like BHT in organic solvents and ascorbic acid in aqueous solutions can significantly reduce oxidative side reactions.[1]
-
Minimize Freeze-Thaw Cycles: Aliquot solutions of sensitive reagents and products to avoid repeated freezing and thawing, which can lead to degradation.
By carefully considering the synthetic strategy and implementing these troubleshooting and best practice guidelines, researchers can significantly improve the yield and quality of their synthetic this compound, paving the way for more reliable and reproducible downstream applications.
V. References
-
Opportunities and Challenges for Microbial Synthesis of Fatty Acid-Derived Chemicals (FACs). Frontiers. Available at: --INVALID-LINK--
-
Fatty acid synthesis. Wikipedia. Available at: --INVALID-LINK--
-
Application Notes and Protocols for the Synthesis of 3-Oxo-17-methyloctadecanoyl-CoA. Benchchem. Available at: --INVALID-LINK--
-
An improved method for tissue long-chain acyl-CoA extraction and analysis. PubMed Central (PMC). Available at: --INVALID-LINK--
-
Chemical Synthesis of Polyunsaturated Fatty. Journal of the American Oil Chemists' Society. Available at: --INVALID-LINK--
-
Technical Support Center: Preventing Degradation of Polyunsaturated Acyl-CoAs. Benchchem. Available at: --INVALID-LINK--
References
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of metabolic intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA, a critical intermediate in fatty acid metabolism. We will explore a primary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compare its performance characteristics with a viable alternative, an enzymatic spectrophotometric assay. This guide is designed to provide not just protocols, but a foundational understanding of the principles and causalities behind the experimental choices, ensuring scientific integrity and trustworthiness in your analytical endeavors.
The Central Role of this compound and the Imperative for Validated Analysis
This compound is a very-long-chain 3-oxoacyl-CoA that plays a crucial role in the beta-oxidation of polyunsaturated fatty acids. Its accurate measurement is vital for understanding metabolic flux, diagnosing certain metabolic disorders, and for the development of therapeutics targeting fatty acid metabolism. Given its complex structure and potential for instability, a robust and validated analytical method is not just a recommendation, but a necessity for generating reliable and reproducible data.
Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as the gold standard for the quantification of low-abundance, structurally complex molecules like this compound from biological matrices.[1] Its high sensitivity and specificity make it the preferred method for rigorous quantitative analysis.[1]
Proposed LC-MS/MS Method Development
A tailored LC-MS/MS method for our target analyte would involve careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: The Foundation of Accurate Quantification
The initial step in any bioanalytical method is the efficient and reproducible extraction of the analyte from the biological matrix while minimizing degradation. For acyl-CoAs, this is particularly critical due to their susceptibility to enzymatic and chemical degradation.
Experimental Protocol: Extraction of this compound from Biological Tissue
-
Metabolic Quenching: Immediately freeze-clamp the tissue in liquid nitrogen to halt all enzymatic activity.[2]
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen to maintain a low temperature and prevent degradation.[2]
-
Extraction: Homogenize the powdered tissue in an ice-cold extraction solvent. A common and effective choice for long-chain acyl-CoAs is an acidic acetonitrile/methanol/water mixture.[3] The acidity helps to precipitate proteins and stabilize the analyte.
-
Purification: Employ solid-phase extraction (SPE) with a suitable C18 or mixed-mode sorbent to remove interfering matrix components and concentrate the analyte.
-
Reconstitution: Evaporate the purified extract to dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with the initial mobile phase of the LC separation.
Chromatographic Separation: Achieving Specificity
The goal of the liquid chromatography step is to separate the analyte of interest from other endogenous components of the sample matrix to minimize ion suppression and ensure accurate quantification.
-
Column: A reversed-phase C18 column with a small particle size (e.g., ≤1.8 µm) is recommended for high-resolution separation of long-chain acyl-CoAs.
-
Mobile Phase: A gradient elution with a binary solvent system is typically employed.
-
Mobile Phase A: Water with a small amount of an ion-pairing agent (e.g., ammonium acetate) and a weak acid (e.g., formic acid) to improve peak shape and ionization efficiency.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Gradient: A shallow gradient should be optimized to ensure the separation of this compound from structurally similar lipids.
Mass Spectrometric Detection: The Key to Sensitivity
Tandem mass spectrometry provides the high sensitivity and specificity required for this analysis.
-
Ionization: Positive electrospray ionization (ESI+) is generally preferred for the analysis of acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the ideal mode for quantification. This involves monitoring a specific precursor ion-to-product ion transition for the analyte and a stable isotope-labeled internal standard.
-
Precursor Ion (Q1): The protonated molecular ion [M+H]+ of this compound.
-
Product Ion (Q3): A characteristic fragment ion resulting from the collision-induced dissociation of the precursor ion. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine moiety.[4]
-
Validation of the LC-MS/MS Method
A rigorous validation of the developed method is essential to ensure its reliability. This validation should be performed in accordance with established guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[5][6]
1. Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[5]
- Protocol: Analyze blank matrix samples (e.g., plasma, tissue homogenate) from multiple sources to ensure no interfering peaks are present at the retention time of the analyte and internal standard. Analyze matrix samples spiked with structurally related compounds to demonstrate selectivity.
- Acceptance Criteria: No significant interference at the retention time of the analyte (e.g., <20% of the lower limit of quantification).[5]
2. Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]
- Protocol: Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank matrix. Analyze these standards and plot the peak area ratio (analyte/internal standard) against the concentration.
- Acceptance Criteria: A correlation coefficient (r²) of ≥0.99 is typically required. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the lower limit of quantification).[8]
3. Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]
- Protocol: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. The QC samples are prepared by spiking known amounts of the analyte into the blank matrix.
- Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for each QC level.[9]
4. Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[9]
- Protocol: Analyze the QC samples in replicate (n≥5) on the same day (intra-day precision or repeatability) and on different days (inter-day precision or intermediate precision).
- Acceptance Criteria: The coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% for each QC level (≤20% at the lower limit of quantification).[5]
5. Limit of Detection (LOD) and Limit of Quantification (LOQ):
- LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
- LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]
- Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by analyzing a series of diluted solutions and establishing the lowest concentration that meets the acceptance criteria for precision and accuracy.
- Acceptance Criteria: The LOQ must be determined with a precision of ≤20% CV and an accuracy of ±20% of the nominal concentration.
6. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
- Protocol: Introduce small, deliberate changes to the method parameters, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%). Analyze QC samples under these modified conditions.
- Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.
Alternative Analytical Method: Enzymatic Spectrophotometric Assay
While LC-MS/MS offers superior performance, enzymatic assays provide a more accessible and cost-effective alternative for certain applications. These assays are typically less sensitive and specific than LC-MS/MS but can be suitable for the analysis of samples with higher analyte concentrations or for high-throughput screening purposes.
An enzymatic assay for this compound could be designed based on the activity of 3-ketoacyl-CoA thiolase, the enzyme that catalyzes the final step of beta-oxidation.
Experimental Protocol: Enzymatic Assay for this compound
-
Reaction Principle: The assay would measure the decrease in absorbance at a specific wavelength corresponding to the consumption of the 3-oxoacyl-CoA substrate or the increase in absorbance of a product formed in a coupled reaction. For instance, the release of Coenzyme A (CoASH) can be monitored using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product.[11]
-
Assay Components:
-
Purified 3-ketoacyl-CoA thiolase enzyme.
-
Coenzyme A.
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).
-
Buffer solution at an optimal pH for the enzyme.
-
Sample containing this compound.
-
-
Procedure:
-
Incubate the sample with the enzyme and Coenzyme A.
-
Stop the reaction after a defined time.
-
Add DTNB and measure the absorbance at 412 nm.
-
Quantify the analyte concentration by comparing the absorbance to a standard curve prepared with a known concentration of a similar 3-oxoacyl-CoA.
-
Comparative Analysis: LC-MS/MS vs. Enzymatic Assay
The choice of analytical method depends on the specific requirements of the study. A direct comparison of the key performance characteristics of the two methods is presented below.
| Parameter | LC-MS/MS | Enzymatic Spectrophotometric Assay | Rationale for Difference |
| Specificity | Very High | Moderate to Low | LC-MS/MS distinguishes the analyte based on both retention time and mass-to-charge ratio, minimizing interferences.[12] Enzymatic assays may be subject to interference from other substrates of the enzyme or compounds that react with the detection reagent. |
| Sensitivity (LOQ) | Low (pg/mL to ng/mL) | Higher (µg/mL to mg/mL) | Mass spectrometry is an inherently more sensitive detection technique than spectrophotometry. |
| Linear Range | Wide (typically 3-4 orders of magnitude) | Narrower (typically 1-2 orders of magnitude) | The detector response in LC-MS/MS is linear over a much broader concentration range. |
| Accuracy | High (typically 85-115%) | Moderate (typically 80-120%) | The use of a stable isotope-labeled internal standard in LC-MS/MS corrects for matrix effects and variations in extraction recovery, leading to higher accuracy.[13] |
| Precision (%CV) | High (<15%) | Lower (>15%) | The automated and highly controlled nature of LC-MS/MS systems results in lower variability compared to the more manual steps involved in enzymatic assays.[12] |
| Throughput | Moderate to High | High | Enzymatic assays are often performed in a 96-well plate format, allowing for the simultaneous analysis of many samples. |
| Cost | High (instrumentation and reagents) | Low (instrumentation and reagents) | The initial investment and ongoing maintenance costs for an LC-MS/MS system are significantly higher. |
| Expertise Required | High | Moderate | Operating and troubleshooting an LC-MS/MS system requires specialized training and expertise. |
Conclusion: Selecting the Appropriate Method for Your Research Needs
-
LC-MS/MS is the unequivocally superior method for applications requiring high sensitivity, specificity, and accuracy, such as in clinical diagnostics, drug metabolism and pharmacokinetic (DMPK) studies, and fundamental metabolic research. Its ability to provide absolute quantification and structural confirmation makes it the authoritative choice for regulatory submissions and in-depth scientific investigations.
-
Enzymatic spectrophotometric assays , while less robust in their performance characteristics, offer a valuable alternative for applications where high throughput is a priority and the analyte concentrations are expected to be relatively high. They are well-suited for initial screening of large compound libraries or for routine process monitoring where the cost and complexity of LC-MS/MS are prohibitive.
Ultimately, the selection of the analytical method should be guided by a thorough understanding of the research question, the nature of the samples, and the required data quality. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and to develop and validate analytical methods that are truly fit for purpose, upholding the highest standards of scientific integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. mdpi.com [mdpi.com]
- 8. repo.unand.ac.id [repo.unand.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of immunoassay screening tests and LC-MS-MS for urine detection of benzodiazepines and their metabolites: results of a national proficiency test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of Polyunsaturated and Saturated 3-Oxoacyl-CoAs
This guide provides an in-depth comparison between the metabolic processing of 3-oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA, a key intermediate in the degradation of docosahexaenoic acid (DHA), and generic saturated 3-oxoacyl-CoAs, which are staples of canonical fatty acid β-oxidation. We will explore the structural nuances, enzymatic specificities, and physiological consequences that differentiate these molecules, supported by experimental insights for the research and drug development professional.
Introduction: The Central Role of 3-Oxoacyl-CoAs in Fatty Acid β-Oxidation
Fatty acid β-oxidation is a critical catabolic process where fatty acid molecules are broken down to produce acetyl-CoA, a primary fuel for the citric acid cycle.[1][2] This mitochondrial and peroxisomal pathway proceeds in a four-step spiral, with each turn cleaving two carbons from the fatty acyl chain.[1][3] The final step of each cycle is a thiolytic cleavage reaction that yields acetyl-CoA and a shortened acyl-CoA. This reaction is catalyzed by a class of enzymes known as 3-ketoacyl-CoA thiolases (also called 3-oxoacyl-CoA thiolases).[4][5]
The substrate for this pivotal reaction is a 3-oxoacyl-CoA (or 3-ketoacyl-CoA). While the fundamental chemistry is conserved, the structure of the acyl chain—specifically, its length and degree of saturation—profoundly impacts the location, enzyme kinetics, and regulation of the process.
-
Saturated 3-Oxoacyl-CoAs: These are intermediates in the breakdown of common dietary saturated fats (e.g., palmitic acid, stearic acid). Their flexible, straight-chain structure allows for efficient processing by the mitochondrial trifunctional protein complex in most tissues.[1]
-
This compound: This is a more specialized intermediate derived from the β-oxidation of docosahexaenoic acid (DHA, 22:6n-3), an essential omega-3 polyunsaturated fatty acid (PUFA) abundant in the brain and retina.[6] Its very long chain (24 carbons, though derived from a 22-carbon precursor via an elongation step in some pathways) and multiple cis-double bonds necessitate a specialized degradation pathway, primarily within peroxisomes.[7][8][9]
This guide will dissect the critical differences in how these two classes of molecules are processed, from the organelle to the active site.
Biochemical Context: Divergent Pathways for Saturated vs. Polyunsaturated Fats
The journey to a 3-oxoacyl-CoA differs significantly for saturated fatty acids (SFAs) and PUFAs like DHA.
Saturated Fatty Acid β-Oxidation: The pathway for saturated fats is a straightforward, iterative cycle.[3]
-
Dehydrogenation: Acyl-CoA dehydrogenase creates a trans-double bond between the α and β carbons (C2 and C3).[1]
-
Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the β-carbon.[1]
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, forming the 3-oxoacyl-CoA.[1][2]
-
Thiolysis: 3-ketoacyl-CoA thiolase cleaves the molecule, releasing acetyl-CoA.[2][4]
This process is highly efficient for saturated chains and occurs predominantly in the mitochondria to maximize ATP synthesis.[1]
DHA and Very-Long-Chain Fatty Acid (VLCFA) β-Oxidation: The degradation of DHA is more complex due to its chain length and the stereochemistry of its cis-double bonds.
-
Peroxisomal Localization: Very-long-chain fatty acids (>C22) are initially oxidized in peroxisomes because the mitochondrial transport machinery and enzymes are not equipped to handle them.[1][7][8]
-
Auxiliary Enzymes: The pre-existing cis-double bonds are in the wrong configuration for the standard β-oxidation enzymes. Therefore, auxiliary enzymes, such as isomerases and reductases, are required to reposition and convert these bonds into the trans intermediates needed for the pathway to proceed.[10][11]
-
Chain Shortening: Peroxisomal β-oxidation serves primarily to shorten the long chains of molecules like DHA.[12] The resulting medium-chain acyl-CoAs are then transported to the mitochondria for complete oxidation.[1][13]
The formation of this compound occurs within this specialized peroxisomal pathway.
Comparative Analysis: The Thiolase Reaction
The final thiolytic cleavage is the focal point of our comparison. While both substrates are 3-oxoacyl-CoAs, the differences in their acyl chains are hypothesized to influence enzyme-substrate interactions.
Enzyme Specificity and Kinetics
There are multiple 3-ketoacyl-CoA thiolase isozymes, with distinct localizations (mitochondrial vs. peroxisomal) and substrate specificities.[4][5][14]
-
Mitochondrial Thiolases: These enzymes, such as medium-chain ketoacyl-CoA thiolase (MCKAT), are promiscuous and can act on a range of saturated acyl-CoA chain lengths.[15] Their active sites are generally optimized for the flexible, linear chains of saturated intermediates.
-
Peroxisomal Thiolases: Peroxisomes contain at least two thiolases. Thiolase A shows broad specificity for straight-chain 3-oxoacyl-CoAs, while the other, SCP-2/thiolase, is involved in the metabolism of branched-chain fatty acids.[5]
The key distinction arises from the bulky and conformationally restricted nature of the polyunsaturated chain of this compound. While the reaction occurs at the C2-C3 bond, the long, kinked tail may influence:
-
Substrate Binding: The rigid structure imposed by the cis-double bonds may affect how the substrate fits into the active site tunnel of the thiolase enzyme.
-
Catalytic Efficiency: Steric hindrance from the acyl chain could potentially alter the orientation of the thioester head group relative to the catalytic cysteine residue in the active site, thereby affecting reaction rates (kcat/Km).
Quantitative Data Comparison
Direct comparative kinetic data for this compound versus a saturated equivalent (e.g., 3-oxo-tetracosanoyl-CoA) on a single purified thiolase is not extensively documented in readily available literature. However, studies on peroxisomal thiolase A have established its activity profile across different chain lengths for saturated substrates.
| Substrate (Saturated 3-Oxoacyl-CoA) | Relative Thiolase A Activity (%) | Organelle |
| 3-Oxo-hexanoyl-CoA (C6) | ~60 | Peroxisome |
| 3-Oxo-decanoyl-CoA (C10) | 100 | Peroxisome |
| 3-Oxo-hexadecanoyl-CoA (C16) | ~80 | Peroxisome |
| Table 1: Representative substrate specificity of rat liver peroxisomal thiolase A for saturated 3-oxoacyl-CoAs. Data are generalized from trends reported in the literature[5]. Exact values can vary based on experimental conditions. |
While specific values for the C24 PUFA substrate are unavailable, the promiscuity of peroxisomal thiolase suggests it is capable of cleaving this molecule, as it is a necessary step in DHA degradation. The efficiency relative to its saturated counterpart remains an area for further investigation.
Experimental Methodologies: Assaying Thiolase Activity
To empirically determine the kinetic parameters for these substrates, a robust enzymatic assay is required. The most common method is a spectrophotometric assay that monitors the disappearance of the 3-oxoacyl-CoA substrate.
Principle: The 3-oxoacyl-CoA substrate, in the presence of Mg²⁺, forms an enolate complex that absorbs light strongly at 303-310 nm. The cleavage of the substrate into two products (acetyl-CoA and a shortened acyl-CoA) leads to a decrease in absorbance at this wavelength, which can be monitored over time to determine the reaction rate.
Step-by-Step Protocol: Comparative Thiolase Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, 25 mM MgCl₂, pH 8.0.
-
Coenzyme A (CoA-SH) Solution: 10 mM stock in deionized water.
-
Substrate 1 (Saturated): 1 mM stock of 3-oxo-hexadecanoyl-CoA in deionized water.
-
Substrate 2 (Polyunsaturated): 1 mM stock of this compound. Note: Synthesis of this substrate is complex and typically requires specialized organic synthesis.
-
Enzyme: Purified recombinant peroxisomal or mitochondrial 3-ketoacyl-CoA thiolase.
-
-
Assay Procedure:
-
Set up a quartz cuvette in a spectrophotometer capable of reading at 303 nm, maintained at a constant temperature (e.g., 30°C).
-
To the cuvette, add:
-
850 µL of Assay Buffer.
-
50 µL of CoA-SH solution (final concentration ~0.5 mM).
-
50 µL of Substrate 1 or Substrate 2 (final concentration ~50 µM).
-
-
Mix by gentle inversion and allow the baseline absorbance to stabilize.
-
Initiate the reaction by adding 50 µL of a freshly diluted enzyme solution.
-
Immediately begin recording the decrease in absorbance at 303 nm for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ΔA/min). The molar extinction coefficient for the Mg²⁺-enolate complex is required.
-
Repeat the assay with varying substrate concentrations (e.g., 5 µM to 100 µM) for both substrates.
-
Plot the reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.
-
-
Controls:
-
No Enzyme Control: Run the assay without adding thiolase to ensure there is no non-enzymatic degradation of the substrate.
-
No Substrate Control: Run the assay without substrate to confirm the enzyme solution does not contribute to absorbance changes.
-
Physiological and Drug Development Implications
The differential processing of saturated and polyunsaturated 3-oxoacyl-CoAs has significant consequences:
-
Energy Production: While mitochondrial β-oxidation is tightly coupled to ATP synthesis, the first step of peroxisomal oxidation is not.[1] The acyl-CoA oxidase in peroxisomes transfers electrons directly to oxygen, generating hydrogen peroxide (H₂O₂) instead of FADH₂.[8] This makes the breakdown of VLCFAs like DHA less energy-efficient in its initial stages.
-
Metabolic Regulation: The products of DHA oxidation are not just fuel; they can act as signaling molecules and ligands for nuclear receptors like PPARα, which in turn regulates lipid metabolism.[16] Understanding the flux through this pathway is crucial for research into metabolic diseases.
-
Disease States: Deficiencies in peroxisomal β-oxidation enzymes lead to severe genetic disorders, such as X-linked adrenoleukodystrophy (X-ALD), characterized by the accumulation of VLCFAs.[7] Designing therapeutics for these conditions requires a deep understanding of the substrate specificities of the involved enzymes.
-
Drug Discovery: Thiolase enzymes themselves can be targets for drug development. For instance, inhibiting specific thiolases could be a strategy in certain metabolic disorders or cancers.[15][17] A comprehensive understanding of how different substrates interact with these enzymes is essential for designing specific and effective inhibitors.
Conclusion
The comparison between this compound and its saturated counterparts reveals a story of metabolic specialization. While both are substrates for the final thiolytic cleavage of β-oxidation, their paths are segregated by organelle, handled by different enzymatic machinery, and driven by distinct physiological needs. The structural complexity of the polyunsaturated substrate, a legacy of its origin from DHA, necessitates a specialized peroxisomal pathway designed for chain shortening rather than immediate, maximal energy extraction. In contrast, saturated 3-oxoacyl-CoAs are processed through the high-throughput energy-producing pathway in the mitochondria.
For researchers and drug developers, these differences underscore the importance of considering substrate structure when studying metabolic pathways or designing targeted therapies. Future experimental work directly comparing the kinetics of purified thiolases with these specific substrates will be invaluable in further elucidating the nuances of fatty acid metabolism.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 3. Reactome | mitochondrial fatty acid beta-oxidation of saturated fatty acids [reactome.org]
- 4. Thiolase - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]
- 7. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation | MDPI [mdpi.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jackwestin.com [jackwestin.com]
- 12. rsc.org [rsc.org]
- 13. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. InterPro [ebi.ac.uk]
- 15. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation | PLOS Computational Biology [journals.plos.org]
- 16. Metabolism and functions of docosahexaenoic acid‐containing membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of Enzymes for 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA
For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism, understanding the enzymatic landscape surrounding specific lipid intermediates is paramount. This guide provides an in-depth comparison of the substrate specificity of key enzymes that process 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA, a critical intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids.
Introduction to this compound and its Metabolic Significance
This compound is a very-long-chain 3-oxoacyl-CoA that arises during the degradation of C24 polyunsaturated fatty acids.[1] Its metabolism is primarily confined to peroxisomes, as mitochondria are not equipped to handle such long-chain fatty acids.[2] The breakdown of these fatty acids is crucial for various physiological processes, and defects in this pathway are associated with several inherited metabolic disorders.[3]
The processing of this substrate involves two key enzymatic steps within the peroxisomal β-oxidation pathway: the dehydrogenation of the preceding (3R)-hydroxyacyl-CoA to form the 3-oxoacyl-CoA, catalyzed by peroxisomal multifunctional enzyme type 2 (MFE-2), and the subsequent thiolytic cleavage of the 3-oxoacyl-CoA by a peroxisomal 3-ketoacyl-CoA thiolase.[4][5] This guide will dissect the substrate preferences of these enzymes, providing a comparative analysis supported by available data and detailed experimental protocols to facilitate further research in this area.
Core Enzymes and Their Substrate Specificity
The metabolism of this compound is a concerted effort of two primary peroxisomal enzymes. Understanding their individual substrate specificities is key to elucidating the overall efficiency of the pathway.
Peroxisomal Multifunctional Enzyme Type 2 (MFE-2)
MFE-2, also known as D-bifunctional protein, is a central enzyme in peroxisomal β-oxidation, exhibiting both (3R)-hydroxyacyl-CoA dehydrogenase and 2-enoyl-CoA hydratase activities.[6] For the context of our target substrate, the dehydrogenase activity is of primary interest. MFE-2 is known to handle a broad range of substrates, including straight-chain and branched-chain fatty acids, as well as bile acid intermediates.[5]
Peroxisomal 3-Ketoacyl-CoA Thiolases
The final step of β-oxidation, the thiolytic cleavage of the 3-ketoacyl-CoA, is catalyzed by peroxisomal 3-ketoacyl-CoA thiolases. In mammals, two main thiolases are found in peroxisomes: 3-ketoacyl-CoA thiolase A (ACAA1) and sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCPx/SCP2-thiolase).[5][7]
-
ACAA1 (Thiolase A): This enzyme is primarily responsible for the cleavage of straight-chain 3-oxoacyl-CoAs.[7] Its activity is highest with medium-chain substrates, though it retains activity on long-chain 3-oxoacyl-CoAs.[7]
-
SCPx/SCP2-thiolase: This thiolase has a broader substrate specificity, showing activity towards both straight-chain and 2-methyl-branched 3-oxoacyl-CoAs, as well as bile acid intermediates.[5][7]
Given the straight-chain nature of this compound, both ACAA1 and SCPx/SCP2-thiolase could potentially catalyze its cleavage. However, the majority of thiolase activity towards straight-chain substrates in peroxisomes is attributed to ACAA1.[7]
Comparative Analysis of Substrate Specificity
A direct quantitative comparison of enzyme kinetics for this compound is hampered by a lack of specific experimental data in the literature. However, based on studies with a range of 3-oxoacyl-CoA substrates, a qualitative comparison can be made:
| Enzyme | Substrate Preference (Chain Length) | Activity with Polyunsaturated Substrates | Key Role |
| MFE-2 (dehydrogenase) | Very-long-chain > Long-chain > Medium-chain | Active, though specific kinetics are not well-defined. | Catalyzes the formation of 3-oxoacyl-CoA from (3R)-hydroxyacyl-CoA. |
| ACAA1 (Thiolase A) | Medium-chain > Long-chain > Short-chain | Likely active, but may be less efficient than with saturated substrates of similar chain length. | Primary thiolase for straight-chain fatty acid β-oxidation.[7] |
| SCPx/SCP2-thiolase | Broad (Medium and Long-chain) | Active with a variety of structures, including branched-chain substrates.[7] | Cleavage of both straight and branched-chain 3-oxoacyl-CoAs.[5] |
Table 1: Qualitative Comparison of Enzyme Substrate Preferences.
Experimental Protocols
To facilitate further investigation into the substrate specificity of these enzymes, the following section provides detailed, step-by-step methodologies for enzyme purification, substrate synthesis, and activity assays.
Part 1: Recombinant Enzyme Expression and Purification
Objective: To obtain highly pure and active MFE-2 and ACAA1 for in vitro kinetic studies.
Methodology:
-
Cloning and Expression Vector:
-
Obtain full-length human MFE-2 and ACAA1 cDNA.
-
Subclone the coding sequences into a suitable expression vector for Pichia pastoris or Escherichia coli. The use of an N-terminal His-tag is recommended for simplified purification.
-
-
Expression in Pichia pastoris (for MFE-2):
-
Linearize the expression plasmid and transform into a suitable P. pastoris strain (e.g., X-33).
-
Select for positive transformants on appropriate selection media.
-
Screen clones for optimal expression levels by inducing with methanol.
-
Perform a large-scale fermentation and induce protein expression.
-
-
Expression in Escherichia coli (for ACAA1):
-
Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the culture to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and continue to culture at a lower temperature (e.g., 18°C) overnight.
-
-
Purification:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column.
-
Wash the column extensively with wash buffer containing a low concentration of imidazole.
-
Elute the His-tagged protein with elution buffer containing a high concentration of imidazole.
-
(Optional) Remove the His-tag by protease cleavage (e.g., TEV protease) followed by a second round of Ni-NTA chromatography to remove the cleaved tag and protease.
-
Perform size-exclusion chromatography as a final polishing step to ensure protein homogeneity.
-
Assess purity by SDS-PAGE and confirm protein identity by Western blot or mass spectrometry.
-
Part 2: Chemo-Enzymatic Synthesis of this compound
Objective: To synthesize the specific substrate for use in enzyme assays.
Methodology: A multi-step chemo-enzymatic approach is often required for the synthesis of complex acyl-CoA molecules.[6]
-
Synthesis of the Free Fatty Acid:
-
Start with a commercially available precursor that can be chemically modified to introduce the desired chain length and pattern of unsaturation.
-
Alternatively, utilize enzymatic pathways with fatty acid elongases and desaturases to build the C24 polyunsaturated fatty acid.
-
-
Activation to the CoA Thioester:
-
The free fatty acid can be converted to its corresponding acyl-CoA using an acyl-CoA synthetase.
-
Alternatively, a chemical synthesis approach using carbonyldiimidazole or a similar activating agent followed by reaction with coenzyme A can be employed.
-
-
Introduction of the 3-Oxo Group:
-
This can be achieved through the enzymatic action of an acyl-CoA oxidase followed by an enoyl-CoA hydratase and a hydroxyacyl-CoA dehydrogenase. Careful selection of enzymes with appropriate substrate specificities is crucial.
-
Part 3: Enzyme Activity Assays
Objective: To determine the kinetic parameters (Km and Vmax) of MFE-2 and the peroxisomal thiolases with the synthesized substrate.
A. MFE-2 Dehydrogenase Activity Assay:
-
Principle: The dehydrogenase activity is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
-
Reaction Mixture:
-
Tris-HCl buffer (pH 8.5)
-
NAD+
-
(3R)-hydroxy-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA (substrate)
-
Purified MFE-2
-
-
Procedure:
-
Prepare a reaction mixture containing all components except the enzyme.
-
Initiate the reaction by adding a known amount of purified MFE-2.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Repeat the assay with varying substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
-
B. 3-Ketoacyl-CoA Thiolase Activity Assay:
-
Principle: The thiolytic cleavage of the 3-oxoacyl-CoA in the presence of Coenzyme A results in the formation of a new acyl-CoA and acetyl-CoA. The disappearance of the 3-oxoacyl-CoA can be monitored by the decrease in absorbance at a specific wavelength (e.g., 303 nm for acetoacetyl-CoA, a common model substrate). For longer chain substrates where this is not feasible, a coupled assay is often used.
-
Coupled Spectrophotometric Assay:
-
Reaction 1 (Thiolase): this compound + CoA → Docosa-7,10,13,16-tetraenoyl-CoA + Acetyl-CoA
-
Reaction 2 (Citrate Synthase): Acetyl-CoA + Oxaloacetate + H2O → Citrate + CoA-SH
-
Reaction 3 (Malate Dehydrogenase): Malate + NAD+ → Oxaloacetate + NADH + H+
-
In this coupled system, the production of acetyl-CoA by the thiolase drives the subsequent reactions, leading to the reduction of NAD+ to NADH, which can be monitored at 340 nm.
-
-
Reaction Mixture:
-
Tris-HCl buffer (pH 8.0)
-
CoA
-
NAD+
-
Malate
-
Malate Dehydrogenase
-
Citrate Synthase
-
This compound (substrate)
-
Purified Thiolase (ACAA1 or SCPx/SCP2-thiolase)
-
-
Procedure:
-
Combine all reagents except the thiolase and the 3-oxoacyl-CoA substrate and allow the system to equilibrate.
-
Initiate the reaction by adding the thiolase.
-
Monitor the increase in absorbance at 340 nm.
-
Determine initial velocities and kinetic parameters as described for the MFE-2 assay.
-
Visualization of Metabolic Pathway and Experimental Workflow
Caption: Workflow for the comparative analysis of enzyme specificity.
Conclusion
The enzymatic processing of this compound is a critical step in the metabolism of very-long-chain polyunsaturated fatty acids, primarily mediated by the peroxisomal enzymes MFE-2 and 3-ketoacyl-CoA thiolases (ACAA1 and SCPx/SCP2-thiolase). While these enzymes exhibit broad substrate specificities, a detailed quantitative understanding of their preferences for highly unsaturated, very-long-chain substrates remains an area for active investigation. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate these specificities, contributing to a more comprehensive understanding of fatty acid metabolism and its role in health and disease.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Peroxisomal beta-oxidation of polyunsaturated fatty acids in Saccharomyces cerevisiae: isocitrate dehydrogenase provides NADPH for reduction of double bonds at even positions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing Analytical Platforms for Very-Long-Chain Acyl-CoA Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Centrality and Challenge of VLC-acyl-CoA Analysis
Very-long-chain acyl-Coenzyme A (VLC-acyl-CoA) thioesters are pivotal intermediates in cellular metabolism. As the activated form of fatty acids with 20 or more carbons, they are integral to pathways including mitochondrial β-oxidation, lipid synthesis, and protein acylation.[1][2] Dysregulation of VLC-acyl-CoA metabolism is implicated in a range of severe disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, making their accurate quantification a critical objective in both basic research and therapeutic development.[3][4][5]
However, the analysis of these molecules is fraught with challenges. Their low physiological abundance, inherent chemical instability, and the vast complexity of the biological matrix demand analytical techniques of the highest sensitivity and specificity.[1][6] This guide provides a comprehensive comparison of the predominant analytical platforms, offering field-proven insights and detailed experimental protocols to empower researchers to select and implement the optimal strategy for their specific scientific questions.
Overview of Analytical Strategies: The Dominance of LC-MS/MS
While historical methods such as HPLC with UV detection and various enzymatic and fluorometric assays exist, they are often hampered by insufficient sensitivity and specificity for endogenous VLC-acyl-CoA analysis.[6][7] Today, the unequivocal gold standard for the quantification of VLC-acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[6][8] This is not a monolithic technique but rather a combination of a liquid chromatography (LC) front-end for separation and a tandem mass spectrometry (MS/MS) back-end for detection and quantification. The power of this combination lies in its ability to physically separate analytes based on their physicochemical properties before subjecting them to highly specific mass-based detection, a necessity for distinguishing between structurally similar acyl-CoA species.[9][10]
The primary analytical decision for a researcher, therefore, is not whether to use LC-MS/MS, but how to configure the system for optimal performance. The key variables are the choice of chromatography and the type of mass spectrometer.
Comparative Analysis of Core LC-MS/MS Platforms
The performance of an LC-MS/MS platform is a synergy between its separation and detection capabilities. For VLC-acyl-CoA analysis, the most common and effective platforms pair Ultra-High-Performance Liquid Chromatography (UHPLC) with either a triple quadrupole (QqQ) or a high-resolution mass spectrometer (HRMS).
| Platform Component | Key Technology | Primary Application | Strengths | Weaknesses |
| Liquid Chromatography | UHPLC with Reversed-Phase (C18) Column | Gold standard for separating acyl-CoAs by chain length and saturation.[11] | Excellent resolution and peak shape, high throughput, robust and reproducible.[12] | May require ion-pairing reagents or high pH mobile phases to achieve optimal retention and peak shape.[11][13] |
| Mass Spectrometry | Triple Quadrupole (QqQ) MS | Targeted Quantification using Multiple Reaction Monitoring (MRM).[2][6] | Unmatched sensitivity and specificity for pre-defined analytes, wide dynamic range, high throughput, robust and cost-effective.[2][8] | Limited to analyzing known compounds; not suitable for discovery or untargeted analysis. |
| Mass Spectrometry | High-Resolution MS (e.g., Orbitrap, Q-TOF) | Untargeted & Targeted Analysis ; discovery metabolomics and structural confirmation.[9][10] | High mass accuracy allows for confident identification of unknown compounds; can perform targeted analysis with high specificity. | Generally lower sensitivity and narrower linear dynamic range for quantification compared to QqQ in MRM mode; more expensive. |
Expert Insight: Why UHPLC/QqQ-MS is the Workhorse for VLC-acyl-CoA Quantification
For most applications in drug development and clinical research, the goal is the precise and reproducible quantification of a known panel of VLC-acyl-CoAs. The UHPLC-QqQ-MS platform operating in Multiple Reaction Monitoring (MRM) mode is purpose-built for this task. The MRM experiment is a highly specific two-stage mass filtering process that monitors a specific precursor-to-product ion transition for each analyte, effectively filtering out chemical noise from the complex biological matrix.[6][12] This results in superior signal-to-noise ratios and the lowest possible limits of quantification, which is critical given the low abundance of these analytes.[12] All acyl-CoAs share a common fragmentation pattern involving the neutral loss of the 507 Da phosphoadenosine diphosphate moiety, a characteristic transition that is ideal for MRM-based detection.[2][8][11]
Critical Experimental Workflow: From Tissue to Data
A robust analytical platform is only as good as the sample preparation that precedes it. The inherent instability of the thioester bond in acyl-CoAs necessitates a meticulously controlled workflow to prevent degradation and ensure accurate quantification.[1][14]
Caption: General workflow for VLC-acyl-CoA analysis.
Protocol 1: VLC-acyl-CoA Extraction from Mammalian Tissue
This protocol is a robust method optimized for the recovery of a broad range of acyl-CoAs. The use of an internal standard is non-negotiable for trustworthy quantification.
-
Metabolic Quenching: Immediately upon excision, freeze-clamp the tissue sample (~20-50 mg) using tongs pre-chilled in liquid nitrogen.[1] This step is critical to halt all enzymatic activity instantly.
-
Internal Standard Spiking: Place the frozen tissue in a tube containing 1 mL of ice-cold extraction solvent (e.g., 2:1:1 Acetonitrile:Isopropanol:Water) and a known amount of a suitable internal standard (e.g., C17:0-CoA or a stable isotope-labeled analog of the target analyte).[14] The internal standard corrects for analyte loss during sample preparation and for matrix effects during MS analysis.[12]
-
Homogenization: Immediately homogenize the tissue using a bead beater or rotor-stator homogenizer while keeping the sample on ice or in a cold block.
-
Protein Precipitation & Phase Separation: Centrifuge the homogenate at >15,000 x g for 10 minutes at 4°C. The supernatant contains the acyl-CoAs.
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended): For cleaner samples and improved sensitivity, perform an SPE cleanup.[9][11]
-
Final Preparation: Dry the eluate under a stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial LC mobile phase for analysis.
Protocol 2: UHPLC-QqQ-MS/MS Analysis
This protocol outlines a typical method using the most common platform for targeted quantification.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium hydroxide (to ensure high pH for better chromatography).[11]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would run from ~20% B to 95% B over 10-15 minutes to elute acyl-CoAs from short-chain to very-long-chain.[2][11]
-
Flow Rate: ~0.3 mL/min.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[11][12]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For each VLC-acyl-CoA, monitor the transition from the protonated precursor ion [M+H]+ to the characteristic product ion resulting from the neutral loss of 507 Da. For example, for C24:0-CoA (M.W. 1118.7), the transition would be m/z 1119.7 → m/z 612.7.
-
Caption: Principle of MRM on a triple quadrupole MS.
Conclusion: Selecting the Right Platform for Your Research
The choice of an analytical platform for VLC-acyl-CoA analysis should be directly driven by the research question.
-
For hypothesis-driven research , such as monitoring changes in specific VLC-acyl-CoAs in response to a drug treatment or in a disease model, the UHPLC-QqQ-MS/MS platform is the superior choice. Its high sensitivity, specificity, and robustness make it ideal for the rigorous demands of quantitative studies.
-
For exploratory or discovery-based research , where the goal is to identify novel acyl-CoAs or to obtain a comprehensive profile of all acyl-CoAs in a sample, a UHPLC-HRMS platform is more appropriate. The high mass accuracy provides an indispensable tool for identifying unknown compounds and confirming their elemental composition.
Ultimately, successful VLC-acyl-CoA analysis relies on a holistic approach that combines a well-chosen analytical platform with meticulous sample handling and validated protocols. By understanding the principles and practicalities outlined in this guide, researchers can generate high-quality, reliable data to advance our understanding of lipid metabolism in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The diagnostic challenge in very-long chain acyl-CoA dehydrogenase deficiency (VLCADD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Very Long-Chain Acyl-CoA Dehydrogenase Deficiency: High Incidence of Detected Patients With Expanded Newborn Screening Program [frontiersin.org]
- 5. Management and Outcomes of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCAD Deficiency): A Retrospective Chart Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Navigating the Maze: A Researcher's Guide to Cross-Reactivity in Immunoassays for Fatty Acid Intermediates
In the intricate world of lipidomics, the accurate quantification of fatty acid intermediates is paramount for researchers unraveling complex metabolic pathways and developing novel therapeutics. Immunoassays, particularly ELISA, offer a high-throughput and sensitive platform for these measurements. However, a significant and often underestimated challenge lies in the cross-reactivity of antibodies with structurally similar fatty acid molecules. This guide provides an in-depth comparison of immunoassay performance, equipping researchers, scientists, and drug development professionals with the expertise to critically evaluate and mitigate the risks of cross-reactivity.
The Specificity Challenge: Why Fatty Acid Intermediates are Prone to Cross-Reactivity
Fatty acid metabolism involves a cascade of enzymatic reactions that produce a plethora of structurally related intermediates.[1] Molecules like acyl-CoAs, for instance, often differ only by the length of their acyl chain or the presence and position of a double bond. This high degree of structural homology presents a significant hurdle for antibody-based detection methods. An antibody raised against a specific fatty acid intermediate may inadvertently bind to other, non-target molecules that share a similar epitope, leading to inaccurate and misleading results.[2][3]
The core of this issue lies in the fundamental principles of antigen-antibody interactions. While monoclonal antibodies are designed to recognize a single epitope, the flexibility of the fatty acyl chain can lead to conformational similarities between different intermediates, making it challenging to generate truly specific antibodies.[4][5]
Visualizing the Concept: Antibody Specificity and Cross-Reactivity
To better understand this challenge, let's visualize the interaction between an antibody and its target antigen in the presence of a cross-reactant.
Caption: Ideal antibody-antigen binding vs. cross-reactivity with a structurally similar molecule.
A Comparative Look at Immunoassay Performance: Hypothetical Acyl-CoA ELISA Kits
To illustrate the practical implications of cross-reactivity, let's consider a hypothetical comparison of three commercially available ELISA kits designed to quantify Palmitoyl-CoA (16:0-CoA). The following table summarizes their performance based on fictional, yet realistic, validation data.
| Feature | Kit A (Monoclonal Ab) | Kit B (Polyclonal Ab) | Kit C (Optimized Monoclonal Ab) |
| Target Analyte | Palmitoyl-CoA (16:0-CoA) | Palmitoyl-CoA (16:0-CoA) | Palmitoyl-CoA (16:0-CoA) |
| Assay Principle | Competitive ELISA | Competitive ELISA | Competitive ELISA |
| Reported Sensitivity | 10 pg/mL | 5 pg/mL | 8 pg/mL |
| Cross-Reactivity (%) | |||
| Stearoyl-CoA (18:0-CoA) | 15% | 35% | < 1% |
| Oleoyl-CoA (18:1-CoA) | 5% | 20% | < 0.5% |
| Myristoyl-CoA (14:0-CoA) | 25% | 50% | 2% |
| Spike and Recovery | 85-110% | 70-130% | 95-105% |
| Linearity of Dilution | R² = 0.985 | R² = 0.950 | R² = 0.998 |
Analysis of the Comparison:
-
Kit A utilizes a monoclonal antibody, offering moderate specificity. However, it shows significant cross-reactivity with the shorter-chain Myristoyl-CoA.
-
Kit B , employing a polyclonal antibody, exhibits higher sensitivity but suffers from substantial cross-reactivity with all tested related molecules. This is a common trade-off, as polyclonal antibodies recognize multiple epitopes, increasing the likelihood of off-target binding.[5]
-
Kit C represents a more optimized assay, likely utilizing a highly specific monoclonal antibody and optimized buffer conditions to minimize non-specific interactions. Its cross-reactivity is minimal, and its spike and recovery and linearity data are excellent, indicating high accuracy and reliability.
This comparison underscores the importance of scrutinizing the validation data provided by manufacturers and, more critically, performing in-house validation to ensure the assay is suitable for your specific research needs and sample matrix.
The Scientist's Toolkit: Experimental Protocols for Assessing Cross-Reactivity
To ensure the scientific integrity of your results, it is crucial to perform your own validation experiments. Here are detailed protocols for two essential assays: Competitive ELISA for cross-reactivity assessment and Spike and Recovery for evaluating matrix effects.
Experimental Workflow for Cross-Reactivity Assessment
Caption: A streamlined workflow for determining immunoassay cross-reactivity.
Detailed Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to determine the percentage of cross-reactivity of an antibody with structurally related fatty acid intermediates.[3][4][6]
Materials:
-
ELISA plate pre-coated with the target-specific capture antibody
-
Target fatty acid intermediate standard (Analyte)
-
Potential cross-reacting fatty acid intermediate standards (Cross-Reactants)
-
Assay buffer
-
Enzyme-conjugated secondary antibody
-
Substrate solution
-
Stop solution
-
Plate reader
Procedure:
-
Preparation of Standards: Prepare serial dilutions of the target analyte and each potential cross-reactant in the assay buffer. The concentration range should span the expected physiological or experimental concentrations.
-
Plate Preparation: If not pre-coated, coat the ELISA plate with the capture antibody according to the manufacturer's instructions. Wash and block the plate to prevent non-specific binding.
-
Competitive Binding: Add a fixed amount of the enzyme-conjugated target analyte to each well, followed by the addition of the serially diluted target analyte or cross-reactant standards. This creates a competitive environment where the free analyte/cross-reactant in the standard solution competes with the enzyme-conjugated analyte for binding to the capture antibody.
-
Incubation: Incubate the plate according to the manufacturer's protocol to allow for competitive binding to reach equilibrium.
-
Washing: Wash the plate thoroughly to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate for the recommended time to allow for color development. The intensity of the color is inversely proportional to the amount of target analyte or cross-reactant in the sample.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Generate a standard curve for the target analyte by plotting the absorbance against the logarithm of the concentration.
-
Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, determine the IC50 for each potential cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
-
Detailed Protocol 2: Spike and Recovery and Linearity of Dilution
This experiment is crucial for assessing the influence of the sample matrix on the accuracy of the immunoassay.[2][7][8]
Materials:
-
ELISA kit
-
Your biological samples (e.g., cell lysates, plasma)
-
Target analyte standard
-
Assay buffer
Procedure:
Part A: Spike and Recovery
-
Sample Preparation: Divide your sample into two aliquots.
-
Spiking:
-
To one aliquot ("spiked sample"), add a known amount of the target analyte standard. The final concentration should fall within the mid-range of the assay's standard curve.
-
To the other aliquot ("unspiked sample"), add an equal volume of assay buffer.
-
-
Assay: Analyze both the spiked and unspiked samples according to the ELISA kit protocol.
-
Calculation:
-
Determine the concentration of the endogenous analyte in the unspiked sample.
-
Determine the total concentration of the analyte in the spiked sample.
-
Calculate the percent recovery using the formula: % Recovery = [(Concentration of Spiked Sample - Concentration of Unspiked Sample) / Known Concentration of Spiked Analyte] x 100
-
An acceptable recovery range is typically between 80-120%.[2][7]
-
Part B: Linearity of Dilution
-
Sample Dilution: Prepare a series of dilutions of a sample containing a high concentration of the endogenous analyte (or a spiked sample) using the assay buffer (e.g., 1:2, 1:4, 1:8).
-
Assay: Analyze each dilution in the ELISA.
-
Calculation:
-
Multiply the measured concentration of each dilution by its corresponding dilution factor to obtain the corrected concentration.
-
The corrected concentrations should be consistent across the dilution series.
-
Plot the measured concentration versus the expected concentration and perform a linear regression analysis. A high R-squared value (ideally >0.99) indicates good linearity.
-
Mitigating Cross-Reactivity: Strategies for Robust Data
While no immunoassay is perfect, several strategies can be employed to minimize the impact of cross-reactivity and enhance the reliability of your data:
-
Careful Antibody Selection: Whenever possible, opt for assays that utilize highly specific monoclonal antibodies. Scrutinize the manufacturer's cross-reactivity data against a comprehensive panel of related fatty acid intermediates.
-
Thorough In-House Validation: As detailed above, always perform spike and recovery and linearity of dilution experiments with your specific sample matrix.[3][8]
-
Sample Purification: For complex matrices, consider implementing a sample purification step, such as solid-phase extraction (SPE), to remove potential interfering substances prior to the immunoassay.
-
Orthogonal Method Validation: When possible, validate your immunoassay results with an independent, structurally-based analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS).[9] This provides the highest level of confidence in your findings.
-
Assay Optimization: Adjusting assay conditions such as pH, temperature, and incubation times can sometimes improve antibody specificity.[3]
Conclusion: A Call for Rigor in Immunoassay-Based Lipidomics
The quantification of fatty acid intermediates by immunoassay is a powerful tool in metabolic research. However, the inherent risk of cross-reactivity necessitates a rigorous and critical approach to assay selection and validation. By understanding the principles of antibody-antigen interactions, performing thorough in-house validation, and employing strategies to mitigate interference, researchers can navigate the complexities of immunoassay-based lipid analysis and generate accurate, reproducible, and trustworthy data. This commitment to scientific integrity is the cornerstone of advancing our understanding of the vital role of fatty acids in health and disease.
References
- 1. Quantitative profiling of lipid mediators in sperm cells through on-line dilution on-line polymer matrix-based solid-phase extraction liquid chromatography with mass spectrometric detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. woongbee.com [woongbee.com]
- 3. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 4. pblassaysci.com [pblassaysci.com]
- 5. biocompare.com [biocompare.com]
- 6. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. biosensis.com [biosensis.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA and its Metabolic Precursors: A Comparative Analysis
<
This guide provides a comprehensive comparison of the biological significance of 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA and its metabolic precursors. Designed for researchers, scientists, and drug development professionals, this document delves into the distinct roles of these molecules in cellular metabolism, supported by experimental data and detailed protocols.
Introduction: Navigating the Landscape of Very-Long-Chain Polyunsaturated Fatty Acid Metabolism
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with a chain length greater than 24 carbons, play highly specialized roles in tissues such as the retina, brain, and testes.[1] Unlike their shorter-chain counterparts, VLC-PUFAs are not typically obtained from dietary sources and must be synthesized in situ from shorter fatty acid precursors through a series of elongation and desaturation reactions.[1][2]
This guide focuses on a specific metabolic lineage: the pathway leading to and involving this compound. We will dissect the biological functions of its key precursors and compare them to the 3-oxoacyl-CoA intermediate itself, providing a nuanced understanding of their distinct and overlapping roles in cellular physiology and pathology.
The Metabolic Players: A Functional Overview
The journey from a free fatty acid to a transient metabolic intermediate involves several key transformations, each bestowing a unique set of biological activities.
Tetracosa-9,12,15,18-all-cis-tetraenoic Acid: The Precursor Fatty Acid
This 24-carbon polyunsaturated fatty acid is the foundational molecule in this pathway. As a free fatty acid, its primary roles include:
-
Structural Component of Membranes: VLC-PUFAs are integral components of cellular membranes, particularly in specialized tissues, contributing to membrane fluidity and function.[1] They are typically esterified into glycerolipids, phospholipids, or linked to sphingolipids and ceramides.[1]
-
Signaling Molecule Precursor: While less studied than shorter-chain PUFAs like arachidonic acid, VLC-PUFAs can be precursors to signaling molecules, although this area requires further investigation.
-
Energy Storage: In times of energy surplus, this fatty acid can be stored in lipid droplets as triglycerides.
Tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA: The Activated Fatty Acid
For a fatty acid to be metabolized, it must first be "activated" by conversion to its coenzyme A (CoA) thioester. This reaction is catalyzed by acyl-CoA synthetases.[3] The resulting acyl-CoA is a high-energy compound, primed for various metabolic fates.[4]
-
Metabolic Hub: The formation of the acyl-CoA derivative is a critical branch point. It can be directed towards:
-
Metabolic Regulation: Long-chain acyl-CoAs are not just intermediates; they are also potent regulators of metabolism.[6] They can allosterically modulate the activity of key enzymes and influence gene expression related to lipid metabolism.[5][6] The intracellular concentration of free acyl-CoA esters is tightly controlled.[6]
This compound: The Beta-Oxidation Intermediate
This molecule is a transient intermediate in the peroxisomal beta-oxidation of tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA.[1][7] Beta-oxidation is a cyclical process that shortens the fatty acid chain by two carbons in each cycle, generating acetyl-CoA.[8]
-
Indicator of Active Catabolism: The presence of 3-oxoacyl-CoA species is a direct indicator of active fatty acid breakdown for energy production.
-
Substrate for Thiolase: this compound is the specific substrate for the enzyme 3-ketoacyl-CoA thiolase. This enzyme catalyzes the final step of the beta-oxidation cycle, cleaving the 3-oxoacyl-CoA into a shortened acyl-CoA and acetyl-CoA.[9]
-
Potential Regulatory Role: While the regulatory roles of specific 3-oxoacyl-CoA intermediates are not as well-defined as those of their acyl-CoA precursors, their accumulation can indicate a bottleneck in the beta-oxidation pathway and may have feedback effects on upstream enzymes.[10]
Comparative Analysis: Function and Significance
| Feature | Tetracosa-9,12,15,18-all-cis-tetraenoic Acid | Tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA | This compound |
| Primary Role | Structural, Signaling Precursor, Storage | Activated Metabolic Intermediate, Regulator | Transient Beta-Oxidation Intermediate |
| Metabolic State | Anabolic/Resting | Committed to Metabolism (Anabolic or Catabolic) | Actively Catabolic |
| Key Enzymes | Desaturases, Elongases (for synthesis) | Acyl-CoA Synthetase (for activation) | 3-Hydroxyacyl-CoA Dehydrogenase (for synthesis), 3-Ketoacyl-CoA Thiolase (for breakdown)[8] |
| Cellular Location | Membranes, Cytosol, Lipid Droplets | Cytosol, Endoplasmic Reticulum, Peroxisome | Peroxisome[1][7] |
| Biological Significance | Maintaining membrane integrity, potential signaling | Central hub for fatty acid metabolism, metabolic regulation | Indicator of active energy production from fatty acids |
Visualizing the Metabolic Pathway
The following diagram illustrates the metabolic relationship between the free fatty acid, its CoA derivative, and the 3-oxoacyl-CoA intermediate within the context of peroxisomal beta-oxidation.
Caption: Metabolic pathway of a VLC-PUFA.
Experimental Protocols
To aid researchers in their investigations, we provide the following established protocols for the analysis of these molecules.
Protocol 1: Extraction and Quantification of Acyl-CoAs from Tissues
This protocol is adapted from established methods for the extraction and analysis of long-chain acyl-CoAs from mammalian tissues.[11]
I. Materials
-
Frozen tissue sample
-
Liquid nitrogen
-
Pre-chilled glass homogenizer
-
Ice-cold 100 mM KH2PO4 buffer (pH 4.9)
-
Methanol-chloroform (2:1 by volume)
-
Centrifuge
-
Solid Phase Extraction (SPE) columns (optional)
-
Nitrogen gas stream or vacuum concentrator
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 reversed-phase column
-
Mobile Phase A: 15 mM ammonium hydroxide in water
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile
-
Internal standards (e.g., [13C]-labeled acyl-CoAs)
II. Procedure
-
Metabolic Quenching: Immediately freeze-clamp the tissue in liquid nitrogen to halt enzymatic activity.
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen. In a pre-chilled glass homogenizer, add the frozen tissue powder to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) or 3 mL of methanol-chloroform (2:1).[11] Homogenize thoroughly while keeping the tube on ice.
-
Extraction: Vortex the mixture vigorously for 5 minutes.
-
Phase Separation: Centrifuge the homogenate at 3000 x g for 10-15 minutes at 4°C.[11]
-
Supernatant Collection: Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs.
-
Optional SPE Cleanup: For cleaner samples, the extract can be further purified using an appropriate SPE cartridge. Condition the column with methanol, equilibrate with water, load the sample, wash with formic acid and then methanol, and elute with ammonium hydroxide.[11]
-
Drying: Evaporate the solvent from the collected supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Separate and quantify the acyl-CoA species using a UPLC or HPLC system coupled to a mass spectrometer. A common approach is to use a C18 reversed-phase column with a gradient of ammonium hydroxide in water and acetonitrile. Detection is typically performed in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each acyl-CoA of interest.[11]
References
- 1. aocs.org [aocs.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Fatty Acid Activation & Acyl-CoA Synthetase Functions - Creative Proteomics [creative-proteomics.com]
- 4. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 5. Difference Between Acyl-CoA and Acetyl-CoA in Metabolism - Creative Proteomics [creative-proteomics.com]
- 6. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | Beta-oxidation of very long chain fatty acids [reactome.org]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. Thiolase - Wikipedia [en.wikipedia.org]
- 10. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation | PLOS Computational Biology [journals.plos.org]
- 11. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of 3-Oxoacyl-CoA Measurements: Ensuring Accuracy and Comparability in Fatty Acid Oxidation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate quantification of 3-oxoacyl-Coenzyme A (3-oxoacyl-CoA) species, critical intermediates in fatty acid β-oxidation, is paramount for advancing our understanding of metabolic diseases and developing effective therapeutics. However, the inherent instability and low abundance of these molecules present significant analytical challenges, often leading to variability in measurements between laboratories. This guide provides a comprehensive framework for conducting and participating in inter-laboratory comparisons of 3-oxoacyl-CoA measurements. We delve into the critical aspects of study design, sample preparation, a comparative analysis of analytical methodologies, and the statistical evaluation of results. By presenting a detailed, "gold standard" Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol and a hypothetical inter-laboratory study, we aim to equip researchers with the knowledge and tools necessary to achieve robust, reproducible, and comparable data in the analysis of these vital metabolic intermediates.
The Significance of 3-Oxoacyl-CoA in Metabolism and Disease
3-Oxoacyl-CoAs are the final intermediates in each cycle of the fatty acid β-oxidation spiral, a key metabolic pathway responsible for energy production from lipids.[1][2] This process involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, generating acetyl-CoA, NADH, and FADH2.[1][2] The final step, the thiolytic cleavage of the 3-oxoacyl-CoA, is catalyzed by a 3-ketoacyl-CoA thiolase.[3]
Dysregulation of fatty acid oxidation is implicated in a range of metabolic disorders, including inherited fatty acid oxidation disorders (FAODs), insulin resistance, and non-alcoholic fatty liver disease. Accurate measurement of 3-oxoacyl-CoA levels can provide crucial insights into the flux through the β-oxidation pathway and help identify enzymatic deficiencies or metabolic bottlenecks.
The Imperative for Inter-Laboratory Comparison
Given the analytical complexities, establishing the accuracy and comparability of 3-oxoacyl-CoA measurements across different research sites is a significant challenge. An inter-laboratory comparison, also known as a proficiency test or round-robin study, is an essential tool for:
-
Assessing Laboratory Performance: It allows individual laboratories to evaluate their analytical methods against those of their peers.
-
Identifying Methodological Bias: Systematic errors in a particular laboratory's procedure can be identified and addressed.
-
Promoting Standardization: It encourages the adoption of best practices and harmonized protocols.
-
Ensuring Data Reliability for Collaborative Studies: For multi-center clinical trials or research collaborations, it is crucial to ensure that data from different sites are comparable.
Designing a Robust Inter-Laboratory Comparison Study
A successful inter-laboratory comparison for 3-oxoacyl-CoA measurements requires careful planning and execution.
Study Coordination and Material Selection
A coordinating laboratory is responsible for preparing and distributing homogenous and stable test samples to all participating laboratories. The choice of matrix is critical. While fortified solutions are useful for initial assessments, the use of a biologically relevant matrix, such as cell lysates or tissue homogenates from a model system with known metabolic characteristics, is preferable to assess the impact of matrix effects.
The use of a Certified Reference Material (CRM) , when available, is the gold standard for anchoring measurements to a known, true value. The National Institute of Standards and Technology (NIST) has developed Standard Reference Material® (SRM) 1950, "Metabolites in Frozen Human Plasma," and SRM 3951, "Fatty Acid Species in Frozen Human Serum," which contain certified values for a range of metabolites, including fatty acids.[4][5][6][7] While these do not currently include certified values for 3-oxoacyl-CoAs, they serve as a valuable model for the development of future reference materials and can be used to assess the overall performance of a laboratory's metabolomics workflow.
Statistical Analysis of Results
The performance of each laboratory is typically evaluated using Z-scores, which measure the deviation of a laboratory's result from the consensus value. The consensus value is usually the mean or median of all participant results after the removal of outliers.
The Z-score is calculated as follows:
Z = (x - X) / σ
where:
-
x is the result from the individual laboratory
-
X is the assigned consensus value
-
σ is the target standard deviation for proficiency assessment
A common interpretation of Z-scores is:
-
|Z| ≤ 2: Satisfactory performance
-
2 < |Z| < 3: Questionable performance
-
|Z| ≥ 3: Unsatisfactory performance
The following diagram illustrates the workflow of a typical inter-laboratory comparison study.
Caption: Workflow of an inter-laboratory comparison study.
Comparative Analysis of Analytical Platforms
The choice of analytical technique significantly impacts the accuracy and sensitivity of 3-oxoacyl-CoA measurements. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the most powerful and widely adopted method due to its high sensitivity and specificity.[8] However, other techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be employed for more targeted applications with less demanding sensitivity requirements.[8]
| Analytical Platform | Principle | Typical Analytes | Sensitivity | Throughput | Key Strengths | Key Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Broad range of acyl-CoAs, including low-abundance species. | High (femtomole to picomole) | Moderate to High | High sensitivity and specificity; capable of multiplexing.[8] | High technical complexity and cost; potential for matrix effects.[8] |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Primarily more abundant short-chain acyl-CoAs.[8] | Moderate (picomole to nanomole) | Moderate | Relatively simple and cost-effective; good for targeted analysis of abundant species. | Lower sensitivity and specificity compared to LC-MS/MS; limited to UV-active compounds.[8] |
Gold Standard Protocol: LC-MS/MS for 3-Oxoacyl-CoA Quantification
Reproducible and accurate quantification of 3-oxoacyl-CoAs relies on a robust and well-validated protocol. The following is a detailed methodology for the analysis of 3-oxoacyl-CoAs in biological samples, representing a "gold standard" approach.
Critical Considerations: Sample Preparation and Stability
3-Oxoacyl-CoAs, like all acyl-CoAs, are susceptible to both enzymatic and chemical degradation.[9][10] Therefore, rapid quenching of metabolic activity and careful sample handling are crucial.
-
Quenching: For cell cultures or tissues, immediately quench metabolic activity by flash-freezing in liquid nitrogen or using a cold solvent mixture.
-
Extraction: A common and effective method is solvent precipitation using a cold mixture of acetonitrile/methanol/water (2:2:1 v/v/v).[1][8]
-
Internal Standards: The use of a stable isotope-labeled (e.g., ¹³C or ¹⁵N) internal standard for each 3-oxoacyl-CoA of interest is highly recommended to correct for variations in extraction efficiency and matrix effects.[8] If a specific standard is unavailable, a closely related labeled acyl-CoA can be used.
Step-by-Step LC-MS/MS Protocol
This protocol is a generalized procedure based on established methods.[11][12][13]
1. Sample Extraction: a. For adherent cells, wash the cell monolayer with ice-cold phosphate-buffered saline (PBS). b. Add a cold extraction solvent containing the stable isotope-labeled internal standards directly to the culture dish. c. Scrape the cells and collect the cell lysate. d. For tissues, homogenize the frozen tissue powder in the cold extraction solvent with internal standards. e. Vortex the lysate/homogenate vigorously and incubate on ice. f. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris. g. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. h. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5 mM ammonium acetate in water).
2. LC Separation: a. Column: A C18 reversed-phase column is commonly used. b. Mobile Phase A: Water with a volatile buffer, such as 5 mM ammonium acetate, pH 8.[1] c. Mobile Phase B: Acetonitrile.[1] d. Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the 3-oxoacyl-CoAs. e. Flow Rate: Typically 0.2-0.5 mL/min. f. Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.[1]
3. MS/MS Detection: a. Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.[8] b. Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification.[8] This involves monitoring a specific precursor ion (the molecular ion of the 3-oxoacyl-CoA) and its characteristic product ion. A common fragmentation for acyl-CoAs is the neutral loss of the 507 Da phosphopantetheine moiety.[14] c. Quantification: The concentration of each 3-oxoacyl-CoA is determined by calculating the ratio of the peak area of the endogenous analyte to the peak area of its corresponding stable isotope-labeled internal standard and comparing this ratio to a calibration curve.
The following diagram illustrates the LC-MS/MS workflow for 3-oxoacyl-CoA analysis.
Caption: LC-MS/MS workflow for 3-oxoacyl-CoA quantification.
A Hypothetical Inter-Laboratory Comparison of 3-Oxohexadecanoyl-CoA Measurement
To illustrate the principles and potential outcomes of an inter-laboratory comparison, we present a hypothetical study involving five laboratories measuring the concentration of 3-oxohexadecanoyl-CoA in a shared, homogenous cell lysate sample.
Study Design:
-
Analyte: 3-Oxohexadecanoyl-CoA
-
Sample: Homogenized cell lysate from a cell line known to have active fatty acid oxidation.
-
Instructions to Labs: Analyze the sample in triplicate using your in-house validated LC-MS/MS method and report the mean concentration and standard deviation.
Hypothetical Results:
| Laboratory | Reported Mean Concentration (µM) | Standard Deviation (µM) |
| Lab 1 | 2.55 | 0.15 |
| Lab 2 | 2.80 | 0.20 |
| Lab 3 | 2.40 | 0.18 |
| Lab 4 | 3.10 | 0.25 |
| Lab 5 | 2.65 | 0.12 |
Data Analysis:
-
Consensus Mean (X): 2.70 µM
-
Target Standard Deviation (σ): A fit-for-purpose value, for example, 15% of the consensus mean, which is 0.405 µM.
Z-Score Calculation and Interpretation:
| Laboratory | Reported Mean (µM) | Z-Score | Performance |
| Lab 1 | 2.55 | -0.37 | Satisfactory |
| Lab 2 | 2.80 | 0.25 | Satisfactory |
| Lab 3 | 2.40 | -0.74 | Satisfactory |
| Lab 4 | 3.10 | 0.99 | Satisfactory |
| Lab 5 | 2.65 | -0.12 | Satisfactory |
In this hypothetical scenario, all laboratories demonstrated satisfactory performance. However, if a laboratory had reported a value significantly different from the consensus, a high Z-score would have flagged a potential issue, prompting a review of their methodology.
Conclusion and Future Directions
The accurate and reproducible measurement of 3-oxoacyl-CoAs is essential for advancing our understanding of metabolic health and disease. Inter-laboratory comparison studies are a critical component of quality assurance, enabling laboratories to validate their methods, identify potential biases, and contribute to the generation of high-quality, comparable data. The adoption of standardized protocols, particularly robust LC-MS/MS methods with the use of stable isotope-labeled internal standards, is paramount.
Future efforts should focus on the development and certification of reference materials for a wider range of acyl-CoAs, including 3-oxoacyl-CoA species. The establishment of regular, international proficiency testing schemes for fatty acid oxidation intermediates will be instrumental in driving further improvements in the accuracy and comparability of these challenging but critically important measurements.
References
- 1. mdpi.com [mdpi.com]
- 2. Chromatographic methods for the determination of acyl-CoAs | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Reference materials for MS-based untargeted metabolomics and lipidomics: a review by the metabolomics quality assurance and quality control consortium (mQACC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Standard Reference Material for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Comparison Guide: Unambiguous Identification of 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA using High-Resolution Mass Spectrometry
Introduction: The Analytical Challenge
3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA is a complex, very-long-chain fatty acyl-CoA. As a key intermediate in fatty acid metabolism, its accurate identification is critical for understanding biochemical pathways and potential dysregulation in disease. However, its high molecular weight, structural complexity, and the presence of numerous potential isomers present a significant analytical challenge. Simple detection methods are insufficient; what is required is a robust, multi-faceted approach to deliver unambiguous structural confirmation.
This guide details a definitive workflow for the identification of this molecule using High-Resolution Mass Spectrometry (HRMS), establishing it as the gold-standard technique. We will explore the causality behind each experimental step, compare its performance against alternative methods, and provide the technical data required for confident identification.
Part 1: The Gold Standard - A High-Resolution LC-MS/MS Workflow
Liquid Chromatography coupled to Mass Spectrometry (LC-MS) is the premier technique for analyzing acyl-CoA species due to its exceptional sensitivity and specificity.[1] For a molecule of this complexity, high-resolution instrumentation (e.g., Orbitrap or Q-TOF) is not just recommended, but essential for achieving the mass accuracy needed for confident formula prediction.[2]
Principle of HRMS for Confirmation
Our workflow is built on a self-validating system of three sequential confirmation criteria. An unknown compound must satisfy all three pillars to be positively identified. This rigorous approach minimizes the risk of false positives and provides an unparalleled level of analytical trust.
Caption: The three-pillar workflow for HRMS-based identification.
Experimental Protocol: Step-by-Step
1. Sample Preparation
-
Rationale: The goal is to efficiently extract the amphiphilic acyl-CoA molecule while maintaining its stability. Acyl-CoAs are prone to hydrolysis, especially in acidic conditions.
-
Protocol:
-
Homogenize 10-20 mg of tissue or cell pellet in ice-cold extraction solvent (e.g., 80% methanol containing 5 mM ammonium acetate).[1] The neutral pH of ammonium acetate helps stabilize the acyl-CoA esters.[1]
-
Vortex thoroughly and incubate at 4°C for 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for immediate analysis. For long-term storage, samples should be kept at -80°C.
-
2. Liquid Chromatography
-
Rationale: Chromatographic separation is crucial to reduce matrix complexity, separate isomers, and ensure that the mass spectrometer analyzes one compound at a time, preventing ion suppression.[3]
-
Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, < 3 µm particle size) is standard for acyl-CoA analysis.[1]
-
Mobile Phase A: Water with 5-10 mM ammonium acetate.[1]
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A linear gradient from low (~2-5%) to high (~95%) organic phase (Mobile Phase B) over 15-20 minutes is required to elute the wide range of acyl-CoAs, from short-chain to very-long-chain species.[1][4]
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
3. High-Resolution Mass Spectrometry
-
Rationale: Electrospray ionization (ESI) is the method of choice for large, polar molecules like acyl-CoAs.[5] Due to the multiple phosphate groups, these molecules ionize extremely well in negative ion mode, typically yielding a highly intense deprotonated molecule, [M-H]⁻.[4][5]
-
Parameters:
-
Ionization Mode: ESI Negative.
-
Full Scan (MS1) Acquisition:
-
Mass Range: m/z 400-1200.
-
Resolution: >70,000 (to ensure high mass accuracy).
-
-
Data-Dependent MS/MS (MS2) Acquisition:
-
Activation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Logic: Program the instrument to automatically select the top 3-5 most intense ions from the full scan for fragmentation, including the target theoretical m/z of our analyte.
-
-
Part 2: Data Interpretation - The Three Pillars of Confirmation
Positive identification requires satisfying all three of the following criteria.
Pillar 1: Accurate Mass & Molecular Formula
The first and most fundamental test is matching the experimentally measured mass-to-charge ratio (m/z) to the theoretical value. The difference should be less than 5 parts-per-million (ppm).
-
Molecular Formula: C₄₅H₇₂N₇O₁₈P₃S
-
Monoisotopic Mass: 1123.3867 Da
-
Expected Ion (ESI Negative): [M-H]⁻
-
Theoretical m/z: 1122.3794
| Parameter | Theoretical Value | Experimental Acceptance |
| Molecular Formula | C₄₅H₇₂N₇O₁₈P₃S | Must be the top hit in formula prediction |
| Precursor Ion | [M-H]⁻ | - |
| Exact m/z | 1122.3794 | 1122.3794 ± 0.0056 |
| Mass Error | 0 ppm | < 5 ppm |
Pillar 2: Isotopic Pattern Matching
The next step is to verify the elemental composition by comparing the experimental isotopic pattern to the theoretical one generated from the molecular formula. The pattern, caused by the natural abundance of heavy isotopes (¹³C, ¹⁵N, etc.), is a unique fingerprint for a given formula. Modern mass spectrometry software automates this comparison, providing a matching score. A high score confirms that the elemental composition is correct.
Pillar 3: Tandem MS (MS/MS) Fragmentation
This is the ultimate confirmation of molecular structure. By fragmenting the precursor ion and analyzing the resulting product ions, we can confirm the presence of the key structural motifs: the acyl chain and the Coenzyme A moiety. While negative mode is excellent for detection, the fragmentation patterns for acyl-CoAs in positive ion mode ([M+H]⁺) are exceptionally well-characterized and provide more diagnostic fragments for structural confirmation.[6][7] A second injection in positive mode is recommended for this definitive test.
Two key fragmentation pathways dominate for acyl-CoAs in positive mode:[7]
-
Loss of the 3'-phosphoadenosine diphosphate group: This results in a neutral loss of 507.0 Da and produces a fragment ion containing the full pantetheine-acyl structure. This fragment is unique to the specific acyl chain.
-
Formation of the adenosine diphosphate fragment: This produces a common, highly abundant ion at m/z 428.037, confirming the presence of the CoA backbone.[8]
Caption: Characteristic positive-ion fragmentation of Acyl-CoAs.
| Precursor Ion ([M+H]⁺) | Key Fragment Ion | Fragment Identity | Confirmation |
| m/z 1124.3945 | m/z 617.4 | [M+H - 507]⁺ | Confirms the mass of the acyl-pantetheine portion |
| m/z 1124.3945 | m/z 428.037 | Adenosine Diphosphate | Confirms the presence of the CoA backbone |
The observation of both of these fragments provides conclusive evidence for the identity of this compound.
Part 3: Comparative Analysis - HRMS vs. Alternatives
While other techniques exist for molecular analysis, they lack the combination of sensitivity and specificity that HRMS provides for this application.
| Technique | Principle | Pros | Cons | Suitability for this Topic |
| High-Resolution MS | Measures mass-to-charge ratio with very high precision and determines fragmentation patterns. | Unmatched sensitivity (fmol-pmol), high specificity, requires minimal sample, provides molecular formula and structural data.[1][9] | High initial instrument cost, less information on stereochemistry or double bond positions without specialized methods. | Excellent (Gold Standard) |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate the complete chemical structure. | Provides unambiguous structural information (ab initio), including stereochemistry and bond connectivity. Non-destructive.[6] | Very low sensitivity (requires mg of highly purified sample), complex spectra for large molecules, time-consuming. | Poor (for biological samples) |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by the molecule. | Simple, inexpensive, good for quantifying pure compounds. | Extremely low specificity; cannot distinguish between different acyl-CoAs as they all share the same adenine chromophore (~260 nm). | Poor (for identification) |
Conclusion & Best Practices
For the unambiguous confirmation of this compound in a biological matrix, High-Resolution LC-MS/MS is the only viable and trustworthy method. By adhering to the three-pillar validation system—accurate mass, isotopic pattern, and diagnostic fragmentation —researchers can achieve the highest level of analytical confidence.
Expert Recommendations:
-
Always use a buffer: Employing a neutral pH buffer like ammonium acetate during extraction and LC analysis is critical for preventing the degradation of the target analyte.[1]
-
Leverage both ionization modes: Use ESI negative mode for sensitive detection and quantification, and switch to ESI positive mode for the most definitive structural confirmation via MS/MS fragmentation.[4][5]
-
Use internal standards: For quantitative studies, the use of a stable isotope-labeled acyl-CoA internal standard is essential to correct for matrix effects and variations in extraction efficiency.[9]
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA
This document provides a detailed protocol for the safe handling and disposal of 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA. As a specialized biochemical, this compound lacks extensive, publicly available toxicological data. Therefore, this guide is founded on the precautionary principle, treating the substance as potentially hazardous and adhering to the highest standards of laboratory safety and regulatory compliance. The procedures outlined herein are designed to empower researchers with the knowledge to manage this waste stream responsibly, ensuring personnel safety and environmental protection.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of a compound is the first step toward safe disposal. This compound is a complex molecule with distinct features that inform its handling.
-
Chemical Identity : It belongs to the class of very-long-chain 3-oxoacyl CoAs.[1] These are derivatives of Coenzyme A, featuring a long (24-carbon) aliphatic chain.
-
Key Functional Groups :
-
Thioester Linkage : The bond between the fatty acyl chain and Coenzyme A is a thioester. Thioesters can undergo hydrolysis, especially under basic or acidic conditions, to release the corresponding carboxylic acid and thiol (in this case, Coenzyme A).[2]
-
Polyunsaturated Fatty Acyl Chain : The "tetraenoyl" component indicates four double bonds, making the lipid chain susceptible to oxidation.[3][4]
-
Coenzyme A Moiety : A large, complex biological molecule essential in metabolism.[5]
-
Inferred Hazards and the Precautionary Principle:
Given the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from its structure and the data available for related compounds. Generic SDS information for acyl-CoAs indicates that the toxicological properties have not been thoroughly investigated.[6][7] Therefore, under guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), any chemical with unknown toxicity must be handled as a hazardous substance.[8][9]
-
Toxicity : Assumed to be hazardous. May cause irritation to the eyes, skin, and respiratory system.[7]
-
Reactivity : The polyunsaturated nature suggests potential for degradation via oxidation, especially if exposed to heat or light.[3][10] It may be incompatible with strong oxidizing agents, strong acids, and strong bases, which could catalyze its decomposition.
-
Regulatory Status : This waste must be managed as hazardous chemical waste in accordance with the Resource Conservation and Recovery Act (RCRA) and institutional policies.[8] It is imperative to avoid drain disposal for this compound and its solutions.[11]
Required Personal Protective Equipment (PPE)
Adequate PPE is non-negotiable when handling any potentially hazardous chemical. The following table summarizes the minimum requirements.
| Task | Minimum PPE Requirements |
| Handling Stock Compound (Solid/Oil) | Standard Nitrile Gloves, Safety Goggles (with side shields), Lab Coat |
| Preparing/Handling Solutions | Standard Nitrile Gloves, Safety Goggles (with side shields), Lab Coat |
| Spill Cleanup | Chemical-Resistant (Nitrile) Gloves, Safety Goggles, Lab Coat |
| Waste Packaging & Labeling | Standard Nitrile Gloves, Safety Goggles, Lab Coat |
All handling of the pure compound or its volatile solutions should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[12]
Disposal Workflow: A Step-by-Step Protocol
The proper disposal route depends on the form of the waste generated. The following decision workflow provides a clear path for managing all waste streams associated with this compound.
Caption: Disposal decision workflow based on the physical form of the waste.
Segregation and Collection
Proper segregation is the most critical step in waste management to prevent dangerous reactions.[13][14]
-
Dedicate Waste Containers : Establish separate, clearly labeled hazardous waste containers for each waste stream (aqueous, organic, solid) generated from experiments involving this compound. Do not mix this waste with other chemical waste streams.
-
Aqueous Waste :
-
Collect all buffer solutions, media, or aqueous fractions containing this compound in a designated container made of High-Density Polyethylene (HDPE) or glass.
-
The container must be labeled "Aqueous Hazardous Waste."[15]
-
-
Organic Waste :
-
Collect all organic solvent solutions (e.g., methanol, acetonitrile, chloroform) containing the compound in a designated glass container. Ensure the container material is compatible with the solvent.
-
The container must be labeled "Organic Hazardous Waste."[13]
-
-
Solid Waste :
-
Pure Compound : Dispose of expired or unused pure compound in its original vial, placed within a larger, sealed container labeled for solid hazardous waste.
-
Contaminated Labware : Collect disposable items such as pipette tips, microfuge tubes, and contaminated gloves in a durable, sealed plastic bag or container clearly marked "Solid Hazardous Waste."
-
-
Contaminated Sharps :
-
Needles, syringes, or other contaminated sharps must be placed immediately into a designated, puncture-proof sharps container.[13]
-
Chemical Deactivation (For Aqueous Waste, Expert Use Only)
While not a replacement for professional disposal, chemical deactivation can be employed by trained personnel to degrade the thioester for specific, low-concentration aqueous waste streams. This procedure aims to hydrolyze the thioester bond.
Protocol: Base-Catalyzed Hydrolysis
Causality: This procedure uses a mild base to hydrolyze the thioester bond, breaking the molecule into its constituent fatty acid and Coenzyme A. This reduces the specific potential hazards associated with the intact thioester before collection.
-
Work in a Fume Hood : Perform all steps in a certified chemical fume hood while wearing appropriate PPE.
-
Dilution : Ensure the concentration of the acyl-CoA in the aqueous waste is low (<1 mM). If necessary, dilute with water.
-
pH Adjustment : Slowly add 1 M NaOH dropwise while stirring and monitoring with a calibrated pH meter. Adjust the pH to between 10-11.
-
Incubation : Allow the solution to stir at room temperature for 1-2 hours to ensure complete hydrolysis.
-
Neutralization : Carefully neutralize the solution by adding 1 M HCl dropwise until the pH is between 6 and 8.[15]
-
Collection : Transfer the neutralized, treated solution to the designated "Aqueous Hazardous Waste" container for collection by EH&S.
Note: This procedure does not render the waste non-hazardous; it is a pre-treatment step. The final solution must still be disposed of as hazardous waste.
Waste Storage and Labeling
All hazardous waste must be stored and labeled in compliance with federal and local regulations.
Satellite Accumulation Areas (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[11][15]
-
Location : The SAA should be a designated area within the lab, away from general traffic.
-
Secondary Containment : All liquid waste containers must be kept in a secondary containment bin or tray that can hold the entire volume of the largest container.[14]
-
Container Management : Keep waste containers securely closed at all times, except when adding waste.[13][15] Regularly inspect containers for leaks or degradation.[8]
Hazardous Waste Labeling
Proper labeling is a legal requirement and essential for safety.[16] Every hazardous waste container must have a label affixed as soon as the first drop of waste is added. The label must include:
-
Full Chemical Name : "Waste this compound"
-
Composition : List all components, including solvents and their approximate percentages (e.g., "Methanol 99%, 3-Oxo-tetracosa...-CoA <1%").
-
Hazard Statement : "Caution: Substance of Unknown Toxicity. Handle as Hazardous Waste."
-
Principal Investigator and Lab Information : Your name, PI's name, lab room number, and phone number.
Emergency Procedures
All laboratory personnel must be familiar with the institution's Chemical Hygiene Plan (CHP) and emergency response protocols.[12][17]
-
Minor Spill (Contained, <100 mL) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical spill pads or vermiculite).
-
Once absorbed, carefully collect the material using tongs or a scoop, and place it in the "Solid Hazardous Waste" container.
-
Clean the spill area with a suitable solvent or soap and water.
-
-
Major Spill (Uncontained, >100 mL, or outside a fume hood) :
-
Evacuate the immediate area.
-
Alert laboratory personnel and call your institution's emergency number/EH&S.
-
Prevent others from entering the area.
-
Provide details of the spilled material to the emergency response team.
-
-
Personal Exposure :
-
Skin : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eyes : Immediately flush eyes with gently flowing water for at least 15 minutes at an eyewash station.
-
Inhalation : Move to fresh air immediately.
-
In all cases of exposure, seek immediate medical attention and provide the medical team with any available information on the chemical.[6]
-
Final Disposal and Record-Keeping
The ultimate responsibility for the final disposal of hazardous waste lies with your institution's Environmental Health & Safety (EH&S) or equivalent department.
-
Schedule a Pickup : Once a waste container is full or has been in the SAA for the maximum allowed time (typically 6-12 months, check your institutional policy), contact EH&S to schedule a waste pickup.[11][18]
-
Maintain Records : Keep accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as part of your laboratory's chemical inventory and CHP.
By adhering to these rigorous, safety-first procedures, researchers can confidently manage waste streams of this compound, upholding their commitment to a safe and compliant laboratory environment.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Thioester - Wikipedia [en.wikipedia.org]
- 3. Analytical evaluation of polyunsaturated fatty acids degradation during thermal oxidation of edible oils by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. carlroth.com [carlroth.com]
- 6. Page loading... [wap.guidechem.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. danielshealth.com [danielshealth.com]
- 9. cleanmanagement.com [cleanmanagement.com]
- 10. researchgate.net [researchgate.net]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. md.rcm.upr.edu [md.rcm.upr.edu]
- 13. usbioclean.com [usbioclean.com]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 17. osha.gov [osha.gov]
- 18. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA
This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety and best practices.
Hazard Assessment: An Evidence-Based Approach
A specific Safety Data Sheet (SDS) for 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA is not available. Our hazard assessment is therefore based on its chemical class and structure.
-
Chemical Nature : It is a complex, high-molecular-weight coenzyme A thioester. Acyl-CoAs are known to be biologically active as metabolic regulators.[3]
-
Physical Form : Typically supplied as a lyophilized powder or solid. This form presents a potential inhalation hazard if it becomes airborne.
-
Potential Routes of Exposure :
-
Inhalation : Risk is highest when handling the powdered form.
-
Dermal Contact : Absorption through the skin is possible, though likely limited by its large size. The primary concern is local irritation or potential allergic reaction.
-
Ingestion : Accidental ingestion via contaminated hands is a risk.
-
Eye Contact : The powder can cause mechanical irritation and potential chemical irritation.
-
Given the absence of specific toxicity data, we will operate under a Chemical Hygiene Plan (CHP) that mandates treating this compound with the appropriate level of caution to minimize all potential routes of exposure.[2][4]
The Hierarchy of Controls: A Foundational Safety Principle
Before selecting Personal Protective Equipment (PPE), we must apply the hierarchy of controls. PPE is the last line of defense, employed after higher-level controls are implemented.
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.
-
Engineering Controls : The primary method for containment. All procedures involving the handling of powdered this compound or vortexing/sonicating solutions should be performed inside a certified chemical fume hood.[5] This physically removes airborne particles or aerosols from the user's breathing zone.
-
Administrative Controls : This includes robust training, clear Standard Operating Procedures (SOPs), and proper labeling of all containers.[6] All personnel must be trained on the specific hazards and handling procedures for this compound before work begins.[7]
Core PPE Requirements
The following table summarizes the minimum required PPE for handling this compound. This equipment should be donned before entering the designated work area and removed before exiting.
| PPE Component | Standard / Specification | Rationale for Use |
| Primary Garment | Standard Lab Coat | Protects skin and personal clothing from incidental contact and minor splashes. Must be kept fully buttoned.[8] |
| Eye Protection | ANSI Z87.1 approved Safety Glasses with side shields | Minimum requirement. Protects against flying particles when handling the solid form.[9] |
| Chemical Splash Goggles | Required for all liquid handling. Provides a seal around the eyes to protect against splashes during reconstitution or transfer.[8][9] | |
| Hand Protection | Disposable Nitrile Gloves | Protects against incidental skin contact. Nitrile offers good resistance to a broad range of biochemicals.[9][10] |
| Footwear | Closed-toe, closed-heel shoes | Protects feet from spills and dropped objects.[10] |
Operational Protocol: A Step-by-Step Workflow
This workflow provides a procedural guide for the safe handling of this compound from receipt to disposal.
Caption: Safe Handling Workflow for this compound.
Step 1: Preparation (Inside a Chemical Fume Hood)
-
Ensure the fume hood is certified and functioning correctly.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Gather all necessary equipment (spatulas, weigh boats, solvent, vials, pipettes).
-
Prepare a designated, sealed waste container for all disposable items that will contact the chemical.
Step 2: Donning PPE
-
Don a lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Don a pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. For added protection, consider double-gloving.[9]
Step 3: Handling the Compound
-
Weighing (Solid) : Perform this task in the fume hood to contain any airborne powder. Use a microbalance with a draft shield if available. Tare the weigh boat, carefully add the desired amount of powder using a clean spatula, and record the weight.
-
Reconstitution (Liquid) : Add the appropriate solvent to the vial containing the weighed solid. Cap the vial securely before mixing. If vortexing or sonicating is required, ensure the cap is tightly sealed and perform this action within the fume hood to contain any potential aerosols.
Step 4: Experimental Use
-
When transferring the solution, use appropriate pipettes and work carefully to avoid splashes.
-
Keep all containers capped when not in immediate use.
-
Change gloves immediately if you suspect contamination.[9]
Spill and Disposal Procedures
Emergency Spill Response
-
Alert Personnel : Immediately alert others in the area.
-
Evacuate : If the spill is large or outside of a containment device (fume hood), evacuate the immediate area.
-
Assess : From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill without proper training and equipment.
-
Cleanup (Small, Contained Spill) : For a small spill inside a fume hood, use a spill kit containing an absorbent material. Cover the spill with the absorbent, allow it to soak, then carefully sweep the material into a designated waste container. Decontaminate the area with an appropriate solvent or detergent.
-
Report : Report all spills to your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.
Disposal Plan
-
Waste Segregation : All items contaminated with this compound (gloves, weigh boats, pipette tips, absorbent paper) must be disposed of as chemical waste.
-
Containment : Collect all waste in a clearly labeled, sealed, and leak-proof container. The label must include the full chemical name and appropriate hazard warnings.[11]
-
Institutional Protocol : Follow your institution's specific procedures for chemical waste pickup and disposal. Never dispose of this compound or its containers in the regular trash or down the drain.
By integrating these evidence-based engineering controls, administrative procedures, and personal protective equipment protocols, you establish a robust safety framework that protects yourself, your colleagues, and the integrity of your research.
References
- 1. hmdb.ca [hmdb.ca]
- 2. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. montgomerycollege.edu [montgomerycollege.edu]
- 6. policymanual.nih.gov [policymanual.nih.gov]
- 7. ors.od.nih.gov [ors.od.nih.gov]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
